Product packaging for Acid Red 362(Cat. No.:)

Acid Red 362

Cat. No.: B13414098
M. Wt: 837.1 g/mol
InChI Key: AKXNPPNNEDIAJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Red 362, with the CAS registry number 61814-58-2, is a brilliant red powder classified as a 1:2 metal complex dye, specifically a chromium complex . Its molecular formula is C16H12ClN4NaO5S, and it has a molecular weight of 430.80 g/mol . This compound is highly soluble in water (50-60 g/l) and also demonstrates good solubility in various polar organic solvents, including ethanol, acetone, xylene, and DMF . A 1% aqueous solution typically has a pH between 8 and 9 . The primary research applications of this compound focus on the coloration of protein-based and synthetic fibers. It is effectively used for the dyeing and printing of wool, silk, and nylon textiles . Beyond textiles, its research applications extend to non-textile areas such as the formulation of water-based inks, leather finishing, and toiletries . The dye is known for its very good light fastness (rated 5-6 on standardized scales) and good wet fastness properties, including washing and perspiration (rated 4-5) . The synthesis of this compound involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and subsequent transformation into a 1:2 chromium complex . This product is intended for research and development use only. It is not intended for personal, household, veterinary, or drug use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30I2NiP2 B13414098 Acid Red 362

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H30I2NiP2

Molecular Weight

837.1 g/mol

IUPAC Name

nickel(2+);triphenylphosphane;diiodide

InChI

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

AKXNPPNNEDIAJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-]

Origin of Product

United States

Foundational & Exploratory

Acid Red 362 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthetic dye, Acid Red 362. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided.

Chemical Identity and Structure

This compound, identified by the CAS Number 61814-58-2 , is a single azo, 1:2 metal complex dye.[1] The Colour Index name for this substance is C.I. This compound.[2] Its molecular structure is based on the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then complexed with chromium in a 1:2 ratio.[1]

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Synonyms
IdentifierValue
CAS Number 61814-58-2[1][2]
C.I. Name This compound[2]
Molecular Formula C₁₆H₁₂ClN₄NaO₅S[2][3]
Molecular Weight 430.80 g/mol [2][3]
Synonyms Acid Red M-BR, Acid Red S-BRL, Neutral Red M-BR, Acidol Red M-BR, Desher Red, Dorolan Red MBR[3]

Physicochemical Properties

This compound is a red powder that is soluble in water and various organic solvents.[1] Its properties make it suitable for dyeing protein fibers like wool and silk.

Table 2: Physicochemical and Dyeing Properties
PropertyValueTest Method (if specified)
Physical Appearance Dark Red Powder[2]Visual
Solubility in Water 40 g/L (at 60°C)[4]Gravimetric
Solubility in Organic Solvents Soluble in ethanol, xylene, DMF[1]Miscibility Test
pH of 1% solution 8-9pH metry
Light Fastness 4-5[2]ISO 105-B02
Soaping Fastness (Fading) 3-4[2]ISO 105-C10
Soaping Fastness (Staining) 4[2]ISO 105-C10
Perspiration Fastness (Fading) 3-4[2]ISO 105-E04
Perspiration Fastness (Staining) 3-4[2]ISO 105-E04
Dry Rubbing Fastness 4[2]ISO 105-X12
Wet Rubbing Fastness 4[2]ISO 105-X12

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves three main stages: diazotization of the aromatic amine, azo coupling with the pyrazolone (B3327878) derivative, and subsequent metallization with a chromium salt.

G

3.1.1. Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

This procedure is based on the general method for diazotizing aromatic amines.

  • Materials: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, sodium nitrite (B80452) (NaNO₂), concentrated hydrochloric acid (HCl), crushed ice, distilled water.

  • Procedure:

    • Suspend one molar equivalent of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in a mixture of distilled water and 2.5-3 molar equivalents of concentrated HCl in a beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 5°C throughout the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution or a fine precipitate.

    • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

3.1.2. Azo Coupling Reaction

  • Materials: Diazonium salt solution from the previous step, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), distilled water.

  • Procedure:

    • Dissolve one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a dilute aqueous solution of NaOH or Na₂CO₃.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by adding small portions of NaOH or Na₂CO₃ solution as needed.

    • A colored precipitate of the azo dye ligand will form.

    • Continue stirring in the cold for 1-2 hours to ensure the completion of the reaction.

    • Isolate the azo dye ligand by filtration, wash with cold water, and dry.

3.1.3. Formation of the 1:2 Chromium Complex

  • Materials: Azo dye ligand, a chromium (III) salt (e.g., chromium (III) sulfate), solvent (e.g., water or a water/glycol mixture).

  • Procedure:

    • Prepare a solution or suspension of two molar equivalents of the azo dye ligand and one molar equivalent of the chromium (III) salt in the chosen solvent.

    • Adjust the pH of the mixture to a suitable range (typically weakly acidic) as specified for the particular complex formation.

    • Heat the reaction mixture, often under pressure, at temperatures above 100°C for several hours.

    • Monitor the reaction for the formation of the metal complex, which is often indicated by a color change.

    • After the reaction is complete, cool the mixture and isolate the this compound dye. Purification may involve precipitation, filtration, and drying.

Application in Dyeing of Wool and Silk

This compound is applied to protein fibers from an acidic dyebath.

G

  • Materials: Wool or silk substrate, this compound dye, acetic acid or formic acid, leveling agent (optional), water.

  • Procedure:

    • Preparation of the Dyebath: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Dissolve the required amount of this compound in hot water and add it to the dyebath.

    • pH Adjustment: Add a suitable acid, such as acetic acid or formic acid, to the dyebath to achieve the desired acidic pH (typically pH 4-6). A leveling agent can also be added at this stage to promote even dye uptake.

    • Dyeing Process: Introduce the wetted wool or silk material into the dyebath at a moderate temperature (e.g., 40°C).

    • Gradually raise the temperature of the dyebath to near boiling (85-95°C) over a period of 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, with occasional gentle agitation to ensure uniform dyeing.

    • Rinsing and Finishing: After the dyeing period, gradually cool the dyebath before removing the material.

    • Rinse the dyed material thoroughly with warm and then cold water until the rinse water is clear.

    • The material can then be hydroextracted and dried.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

  • UV-Visible Spectroscopy: An aqueous solution of this compound is expected to exhibit strong absorption in the visible region, characteristic of its red color. For similar red azo dyes, the maximum absorption (λmax) is typically in the range of 500-530 nm.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the sulfonic acid group (around 1040 and 1180 cm⁻¹), the azo group (-N=N-), and the various functional groups on the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, the paramagnetic nature of the Cr³⁺ ion would likely lead to significant broadening of the NMR signals in the final complex, making interpretation challenging.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be a suitable technique for determining the mass of the complex anion.[1] This would confirm the molecular weight of the dye.[1]

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

  • General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If dust is generated, a dust mask is recommended.

  • Toxicology: The acute oral LD50 in rats is reported to be over 2000 mg/kg, indicating low acute toxicity.[4] It is not considered a skin or eye irritant under normal conditions, but prolonged contact may cause irritation.[4]

Applications

The primary application of this compound is in the dyeing of protein and polyamide fibers.

  • Textile Industry: Used for dyeing wool, silk, and nylon, providing a brilliant red shade with good fastness properties.[1]

  • Other Industries: It may also be used in the coloring of leather and in the formulation of water-based inks.

This guide provides a foundational understanding of this compound for scientific and research purposes. For specific applications, it is recommended to consult the manufacturer's technical data sheets and safety data sheets.

References

Unveiling the Spectroscopic Signature of Acid Red 362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of the monoazo acid dye, Acid Red 362 (CAS Number: 61814-58-2). Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document outlines the theoretically anticipated spectral features based on its chemical structure. Furthermore, it details standardized experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, enabling researchers to generate empirical data. A generalized workflow for the spectral analysis of solid dyes is also presented.

Chemical Identity and Structure

This compound is a single azo, 1:2 metal complex dye.[1] Its synthesis involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is then converted into a 1:2 chromium complex.[1][2]

  • Chemical Name: C.I. This compound

  • CAS Number: 61814-58-2

  • Molecular Formula: C₁₆H₁₂ClN₄NaO₅S[1][3][4]

  • Appearance: Red powder[3][4]

  • Solubility: Soluble in water, ethanol, xylene, and DMF.[1][2][4]

Predicted and Expected Spectral Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π-system of conjugated double bonds in the azo structure, including the aromatic rings, leads to electronic transitions (π → π) that absorb light. For a red dye like this compound, the maximum absorption (λmax) is expected in the range of 490-530 nm. Additionally, absorption bands in the UV region (250-350 nm) due to π → π transitions within the benzene (B151609) and pyrazolone (B3327878) ring systems are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. Due to its complexity as a metal complex, obtaining high-resolution NMR spectra may be challenging. However, the organic ligand itself would be expected to show distinct signals.

Data Presentation

As no experimentally determined quantitative data was found in the conducted research, the following tables are presented as a template for researchers to populate upon experimental analysis.

Table 1: UV-Vis Spectral Data

Parameter Value Solvent
λmax (Visible) Data not available
Molar Absorptivity (ε) at λmax Data not available

| λmax (UV) | Data not available | |

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

| Data not available | | |

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Solvent

| Data not available | | | | |

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Solvent

| Data not available | | |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for this compound.

UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorption maxima of this compound in solution.

Materials:

  • This compound

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Solvent (e.g., water, ethanol)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the solvent.

  • Spectral Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the full absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) in both the visible and UV regions of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of the peaks. Identify the chemical shifts in the ¹³C NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a solid dye such as this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis start Solid Dye Sample (this compound) uv_prep Dissolve in Solvent start->uv_prep Solution ir_prep Grind with KBr start->ir_prep Solid Mixture nmr_prep Dissolve in Deuterated Solvent start->nmr_prep Solution uv_analysis UV-Vis Spectroscopy uv_prep->uv_analysis ir_analysis FTIR Spectroscopy ir_prep->ir_analysis nmr_analysis NMR Spectroscopy nmr_prep->nmr_analysis uv_data Obtain λmax & Absorbance uv_analysis->uv_data ir_data Identify Functional Group Peaks ir_analysis->ir_data nmr_data Determine Chemical Shifts & Coupling Constants nmr_analysis->nmr_data

Caption: Generalized workflow for the spectral analysis of a solid dye.

References

Synthesis and Purification of Acid Red 362: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Acid Red 362 (C.I. 18760), a monoazo 1:2 chromium complex dye. The procedures outlined below are compiled from established methodologies for azo dye synthesis and purification, intended for laboratory-scale preparation.

Overview of this compound

This compound is a synthetic dye characterized by its brilliant red color. Structurally, it is a 1:2 chromium complex of a sulfonated monoazo dye. Its molecular formula is C₁₆H₁₂ClN₄NaO₅S, with a molecular weight of 430.80 g/mol . The synthesis involves a three-stage process: the diazotization of an aromatic amine, an azo coupling reaction to form the parent dye (Mordant Red 19), and subsequent metallization with a chromium salt.

Chemical Structure of the Ligand (Mordant Red 19):

Caption: Structure of the unmetallized azo dye ligand, Mordant Red 19.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a diazonium salt, followed by an azo coupling reaction to create the dye ligand, and finally, complexation with chromium.

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

2.2.1. Stage 1: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

This procedure is adapted from general methods for the diazotization of sulfonated aromatic amines.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid223.6422.360.1
Sodium Nitrite (B80452) (NaNO₂)69.007.250.105
Concentrated Hydrochloric Acid (HCl, 37%)36.46~25 mL~0.3
Water (distilled or deionized)18.02~300 mL-
Ice-As needed-

Procedure:

  • In a 500 mL beaker, prepare a suspension of 22.36 g (0.1 mol) of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add 25 mL of concentrated hydrochloric acid to the cooled suspension.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of the amine over a period of 20-30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

2.2.2. Stage 2: Azo Coupling Reaction

This stage involves the electrophilic substitution of the diazonium salt onto the active position of the coupling component.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one174.1917.420.1
Sodium Hydroxide (B78521) (NaOH)40.008.00.2
Sodium Carbonate (Na₂CO₃)105.9910.60.1
Water (distilled or deionized)18.02~300 mL-
Ice-As needed-

Procedure:

  • In a 1 L beaker, dissolve 17.42 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a solution of 8.0 g of sodium hydroxide in 200 mL of water.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the pyrazolone (B3327878) derivative with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a 20% sodium carbonate solution. A brightly colored precipitate of Mordant Red 19 will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The resulting azo dye, Mordant Red 19, can be isolated by filtration, washed with a cold saturated sodium chloride solution to facilitate precipitation ("salting out"), and then with cold water.[1]

  • The crude product should be dried before proceeding to the metallization step. A typical yield for this type of reaction is in the range of 85-95%.

2.2.3. Stage 3: Formation of the 1:2 Chromium Complex (this compound)

This final step involves the coordination of the azo dye ligand to a chromium ion.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
Mordant Red 19 (from Stage 2)430.80 (as sodium salt)~38.8 (crude)~0.09 (est.)
Chromium (III) sulfate (B86663) hydrateVaries~18.0~0.045
Water (distilled or deionized)18.02~500 mL-
Acetic Acid (glacial)60.05As needed-
Sodium Hydroxide (NaOH)40.00As needed-

Procedure:

  • Suspend the crude Mordant Red 19 (assuming ~0.09 mol) in approximately 500 mL of water in a three-necked flask equipped with a condenser and a pH meter.

  • Add a solution of chromium (III) sulfate (~0.045 mol) in a small amount of water. The molar ratio of dye to chromium should be approximately 2:1.

  • Adjust the pH of the mixture to between 5 and 7 using acetic acid or a dilute sodium hydroxide solution.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours (typically 4-8 hours), monitoring the completion of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, the this compound can be precipitated by adding sodium chloride, filtered, washed with a salt solution, and then dried. The expected yield for the complexation step is typically high, often exceeding 90%.[2][3]

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products, and inorganic salts.

Purification Workflow

Purification_Workflow Start Crude this compound Recrystallization Recrystallization (e.g., from Ethanol/Water) Start->Recrystallization ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel or Reversed-Phase) Start->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, TLC, UV-Vis) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

3.2.1. Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical.

Procedure:

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

  • If the solution contains insoluble impurities, hot filter it through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely. The expected recovery from recrystallization can vary but is often in the range of 70-90%.

3.2.2. Column Chromatography

For higher purity, column chromatography can be employed. Given the polar nature of the sulfonated dye, reversed-phase chromatography is often suitable.

Procedure:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is typically used. The optimal gradient will need to be determined empirically.

  • Dissolve a small amount of the crude dye in the initial mobile phase composition.

  • Load the solution onto the column and elute with the mobile phase gradient.

  • Collect fractions and monitor by TLC or UV-Vis spectroscopy to identify the fractions containing the pure dye.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Purity of >95% is often achievable with this method.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Stoichiometry for the Synthesis of Mordant Red 19 (0.1 mol scale)

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid223.6422.360.11.0
Sodium Nitrite69.007.250.1051.05
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one174.1917.420.11.0

Table 2: Expected Yield and Purity

StageExpected Yield Range (%)Expected Purity Range (%)Purification Method
Azo Coupling85 - 95CrudeSalting out, Filtration
Chromium Complexation> 90CrudeSalting out, Filtration
Recrystallization70 - 90 (Recovery)90 - 98Solvent Crystallization
Column Chromatography60 - 80 (Recovery)> 95Reversed-Phase HPLC/Flash

Conclusion

This guide provides a detailed framework for the laboratory synthesis and purification of this compound. The protocols are based on established chemical principles and practices for azo dye chemistry. Researchers should note that while these procedures are robust, optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity levels for specific applications. Standard laboratory safety precautions should be followed at all times when handling the chemicals involved.

References

An In-depth Technical Guide to the Solubility of Acid Red 362 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 362 in various organic solvents, compiled from available technical literature. This document is intended to assist researchers, scientists, and professionals in drug development and other fields where this dye may be utilized.

Introduction to this compound

This compound is a synthetic azo dye, identified by its CAS number 61814-58-2. It presents as a brilliant red powder and is classified as a 1:2 metal complex dye.[1][2] Its molecular formula is C16H12ClN4NaO5S, with a molecular weight of 430.80 g/mol .[3][4] The primary applications of this compound are in the dyeing and printing of wool, silk, and blended fabrics, as well as in water-based inks.[3][5][6]

Qualitative and Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application and formulation. While precise quantitative data is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility.

Multiple sources state that this compound is soluble in ethanol, acetone, xylene, and dimethylformamide (DMF).[3][5][6] One source indicates it is a high-performance solvent dye with excellent solubility in organic solvents, oils, waxes, and plastics.[7] However, there is conflicting information, with one technical document suggesting it is only slightly soluble in DMF, dimethyl sulfoxide (B87167) (DMSO), and pyridine, and insoluble in alcohols, ketones, hydrocarbons, and esters.[8]

A single quantitative value of "50-60g/l" is provided in one technical data sheet, although the solvent is not explicitly specified and is presumed to be water.[1] Another source specifies the solubility in water as 40 g/L at 60°C.[8] Due to the limited and partially contradictory data, experimental determination of solubility in the specific solvent of interest is highly recommended.

Table 1: Summary of this compound Solubility in Organic Solvents

Organic SolventIUPAC NamePubChem CIDQualitative SolubilityQuantitative Solubility (g/L)
AcetonePropan-2-one180Soluble[6]Data Not Available
Dimethylformamide (DMF)N,N-Dimethylformamide6228Soluble[3][5][6], Slightly Soluble[8]Data Not Available
Dimethyl sulfoxide (DMSO)(Sulfanylidenemethyl)sulfane679Slightly Soluble[8]Data Not Available
EthanolEthanol702Soluble[3][5][6]Data Not Available
PyridinePyridine1049Slightly Soluble[8]Data Not Available
XyleneDimethylbenzene7237Soluble[3][5][6]Data Not Available

Generalized Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound is not available in the public domain, the following generalized method, based on standard laboratory procedures for solid dyes, can be employed. This protocol is designed to determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • High-purity organic solvent(s) of interest

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the selected organic solvent in a series of vials or flasks. The amount of dye should be sufficient to ensure that undissolved solid remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

      • Filtration: Use a syringe filter compatible with the organic solvent to filter the solution.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or an HPLC system.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in grams per liter (g/L) or other appropriate units.

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for determining the solubility of this compound in an organic solvent.

G cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess This compound prep2 Measure precise volume of organic solvent equilibration1 Combine dye and solvent in a sealed vessel prep2->equilibration1 equilibration2 Agitate at constant temperature (e.g., 24-48h) equilibration1->equilibration2 separation1 Centrifuge or filter to remove undissolved solid equilibration2->separation1 separation2 Collect a known volume of the saturated solution separation1->separation2 analysis1 Dilute supernatant to a known concentration separation2->analysis1 analysis2 Measure concentration (e.g., UV-Vis or HPLC) analysis1->analysis2 calculation1 Calculate original concentration analysis2->calculation1 calculation2 Express solubility (e.g., g/L) calculation1->calculation2

References

A Technical Guide to the Photophysical Properties of Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

A thorough literature search did not yield specific quantitative data for the molar extinction coefficient and quantum yield of Acid Red 362. The following tables are provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Molar Extinction Coefficient of this compound

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
e.g., WaterData not availableData not available
e.g., EthanolData not availableData not available

Table 2: Fluorescence Quantum Yield of this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference Standard
e.g., WaterData not availableData not availableData not availablee.g., Rhodamine 6G
e.g., EthanolData not availableData not availableData not availablee.g., Quinine Sulfate

Experimental Protocols

The following sections detail the standard methodologies for determining the molar extinction coefficient and fluorescence quantum yield of a dye such as this compound.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of a suitable solvent (e.g., water, ethanol).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.[2][3]

  • Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[4][5]

G cluster_workflow Workflow for Molar Extinction Coefficient Determination prep_stock Prepare Stock Solution of this compound serial_dil Perform Serial Dilutions prep_stock->serial_dil measure_abs Measure Absorbance at λmax serial_dil->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate ε from the Slope plot_data->calc_epsilon

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a measure of the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[6][7][8][9]

Methodology:

  • Selection of a Standard: A fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound should be chosen.

  • Preparation of Solutions: Solutions of both the this compound sample and the standard are prepared in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement: The absorbance of each solution at the excitation wavelength is measured using a UV-Vis spectrophotometer. The fluorescence emission spectra of the solutions are then recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The integrated fluorescence intensity of both the sample and the standard is determined. The quantum yield (Φ) of the sample is then calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[10]

G cluster_workflow Workflow for Relative Quantum Yield Determination select_std Select a Suitable Fluorescence Standard prep_sol Prepare Sample and Standard Solutions select_std->prep_sol measure_abs_fluor Measure Absorbance and Fluorescence Spectra prep_sol->measure_abs_fluor integrate_fluor Integrate Fluorescence Intensities measure_abs_fluor->integrate_fluor calc_qy Calculate Quantum Yield integrate_fluor->calc_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Application in Biological Staining

Acid dyes, such as this compound, are commonly used in histology for staining tissues.[1] The following workflow outlines a general procedure for staining cells for microscopic analysis.

G cluster_workflow General Workflow for Cell Staining sample_prep Sample Preparation (e.g., Cell Culture) fixation Fixation sample_prep->fixation permeabilization Permeabilization fixation->permeabilization staining Staining with this compound Solution permeabilization->staining washing Washing Steps staining->washing mounting Mounting on Microscope Slide washing->mounting imaging Microscopic Imaging and Analysis mounting->imaging

Caption: General workflow for staining cells with a dye like this compound.

Protocol for Cell Staining:

  • Fixation: Cells are treated with a fixative (e.g., formaldehyde, methanol) to preserve their morphology.[11]

  • Permeabilization: If intracellular components are to be stained, the cell membranes are permeabilized using a mild detergent.[11]

  • Staining: The sample is incubated with a solution of the acid dye, allowing the dye to bind to the target structures.

  • Washing: Excess dye is removed by washing the sample with a suitable buffer.

  • Mounting and Imaging: The stained sample is mounted on a microscope slide and observed under a microscope.

References

Photostability and Degradation Pathways of C.I. Acid Red 362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photostability and degradation pathways of C.I. Acid Red 362 is limited in publicly available literature. This guide synthesizes information from studies on analogous sulfonated azo dyes to provide a representative understanding of its potential behavior. The proposed pathways and experimental protocols should be considered as a general framework for initiating studies on C.I. This compound.

Introduction

C.I. This compound is a monoazo dye characterized by a 1:2 chromium complex structure.[1] Like many azo dyes, its chromophoric azo bond (-N=N-) is susceptible to degradation upon exposure to light, leading to color fading and the formation of various byproducts. Understanding the photostability and degradation mechanisms of this dye is crucial for applications where color fastness and the toxicological profile of degradation products are of concern, including in textiles, inks, and potentially as a component in certain pharmaceutical or cosmetic formulations. This guide provides an in-depth overview of the anticipated photostability characteristics and degradation pathways of C.I. This compound based on the behavior of structurally similar sulfonated azo dyes.

Physicochemical Properties of C.I. This compound

PropertyValueReference
C.I. NameThis compound[1]
Molecular StructureSingle azo, 1:2 Metal Complexes[1]
CAS Registry Number61814-58-2[1]
Molecular FormulaC₁₆H₁₂ClN₄NaO₅S[1]
Molecular Weight430.80 g/mol [1]
AppearanceRed powder[1]
SolubilitySoluble in water[1]

General Principles of Azo Dye Photodegradation

The photodegradation of azo dyes is a complex process influenced by factors such as the dye's chemical structure, the presence of oxygen, the type of light source (UV-Vis), pH, and the presence of photosensitizers or photocatalysts. The primary event in the photodegradation of many azo dyes is the cleavage of the azo bond. This can occur through reductive or oxidative pathways.

Reductive Cleavage: This pathway often occurs under anaerobic conditions and leads to the formation of aromatic amines.

Oxidative Attack: In the presence of oxygen and light, reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂) can be generated. These highly reactive species can attack the azo bond and the aromatic rings of the dye molecule, leading to a cascade of degradation products.

Proposed Degradation Pathways for C.I. This compound

Based on its structure as a sulfonated monoazo dye, the photodegradation of C.I. This compound is likely to proceed through the cleavage of the azo bond as the initial step. Subsequent reactions would involve the oxidation and further breakdown of the resulting aromatic intermediates.

Degradation_Pathway AR362 C.I. This compound (Chromium Complex) Intermediates Aromatic Intermediates (e.g., Sulfonated Amines and Phenols) AR362->Intermediates Initial Attack (e.g., •OH, h⁺) SmallerOrganics Smaller Organic Molecules (e.g., Carboxylic Acids, Aldehydes) Intermediates->SmallerOrganics Ring Opening & Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, Cl⁻, NO₃⁻) SmallerOrganics->Mineralization Complete Oxidation

Caption: Proposed general degradation pathway for C.I. This compound.

Experimental Protocols for Assessing Photostability and Degradation

Materials and Equipment
  • C.I. This compound: Analytical standard.

  • Solvents: High-purity water, acetonitrile, methanol (B129727) (HPLC grade).

  • pH Buffers: To control the pH of the dye solution.

  • Light Source: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines, which specifies a combination of cool white fluorescent and near-UV lamps.[2][3]

  • Spectrophotometer: UV-Vis spectrophotometer for monitoring color removal.

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS/MS) for separation and identification of degradation products.

  • Total Organic Carbon (TOC) Analyzer: To measure the extent of mineralization.

Experimental Workflow

The following diagram illustrates a typical workflow for a photostability study.

Experimental_Workflow Prep Sample Preparation (Aqueous solution of C.I. This compound) Exposure Light Exposure (ICH Q1B conditions) - Exposed Sample - Dark Control Prep->Exposure Sampling Time-Point Sampling Exposure->Sampling Analysis Analysis Sampling->Analysis UVVis UV-Vis Spectroscopy (Decolorization) Analysis->UVVis LCMS HPLC-MS/MS (Degradation Products) Analysis->LCMS TOC TOC Analysis (Mineralization) Analysis->TOC Data Data Analysis & Pathway Elucidation UVVis->Data LCMS->Data TOC->Data

Caption: A generalized experimental workflow for photostability testing.

Detailed Methodologies

1. Sample Preparation:

  • Prepare a stock solution of C.I. This compound in high-purity water at a known concentration.

  • Dilute the stock solution to the desired experimental concentration in a suitable buffer to maintain a constant pH.

2. Photostability Exposure:

  • Transfer the dye solution into quartz cuvettes or other transparent vessels.

  • Prepare a "dark control" sample by wrapping an identical vessel containing the same solution in aluminum foil to protect it from light.

  • Place both the exposed and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2]

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the samples to monitor the decrease in the main absorption peak, which corresponds to the decolorization of the dye.

  • HPLC-MS/MS Analysis: Inject the samples into an HPLC-MS/MS system to separate the parent dye from its degradation products. The mass spectrometry data will be crucial for the identification and structural elucidation of the intermediates.

  • TOC Analysis: Measure the TOC of the samples to determine the extent of mineralization (the conversion of organic carbon to CO₂).

Quantitative Data Presentation (Hypothetical Data for Illustrative Purposes)

Since specific quantitative data for C.I. This compound is unavailable, the following tables illustrate how such data would be presented. These values are hypothetical and based on typical results for azo dye degradation studies.

Table 1: Photodegradation Kinetics of C.I. This compound under Different pH Conditions

pHApparent First-Order Rate Constant (k_app) (min⁻¹)Half-life (t₁/₂) (min)Correlation Coefficient (R²)
4.00.02527.70.98
7.00.01838.50.99
9.00.01257.80.97

Table 2: Mineralization of C.I. This compound over Time

Irradiation Time (min)TOC Removal (%)
00
3015
6028
12045
18062

Conclusion

While specific experimental data on the photostability and degradation of C.I. This compound is scarce, a comprehensive understanding can be inferred from the extensive research on analogous sulfonated azo dyes. The primary degradation pathway is expected to involve the cleavage of the azo bond, leading to the formation of aromatic amines and phenolic compounds, which are subsequently oxidized to smaller organic molecules and eventually mineralized. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the photostability of C.I. This compound. Such studies are essential for ensuring the performance and safety of products containing this dye.

References

Spectroscopic analysis of Acid Red 362 including UV-Vis and fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Acid Red 362, a synthetic monoazo dye complexed with chromium. The focus is on the principles and methodologies of UV-Visible (UV-Vis) and fluorescence spectroscopy as applied to this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on the known characteristics of similar red azo dyes and metal complexes.

Introduction to this compound

This compound (CAS No. 61814-58-2) is a brilliant red dye with the molecular formula C16H12ClN4NaO5S.[1][2][3] As a 1:2 chromium complex, its molecular structure incorporates a central chromium ion coordinated with two azo dye ligands.[1] This metal-complex nature significantly influences its color and stability. It is soluble in water and various organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1][2] Primarily used in the textile industry for dyeing wool, silk, and other fabrics, its spectroscopic properties are of interest for quality control, color consistency, and potential analytical applications.[1][2]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds like this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground state to higher energy excited states. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure. For azo dyes, these absorptions are typically attributed to π → π* and n → π* electronic transitions within the chromophore, which includes the -N=N- azo group and associated aromatic rings.

Expected Spectroscopic Properties
Representative UV-Vis Spectroscopic Data

The following table summarizes representative UV-Vis absorption data expected for a red azo dye similar to this compound. These values are illustrative and should be experimentally verified for this compound.

ParameterRepresentative ValueSolvent
λmax (nm) ~510Water
**Molar Absorptivity (ε) (M⁻¹cm⁻¹) **20,000 - 40,000Water
Secondary UV peak (nm) ~320Water

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to the ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. While many dyes are fluorescent, azo dyes, particularly those complexed with metals, often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways.

Expected Fluorescence Properties

The fluorescence potential of this compound is not well-documented. Metal-complex azo dyes often have their fluorescence quenched by the central metal ion. However, if it were to exhibit fluorescence, one would expect an excitation maximum (λex) close to its main absorption maximum (λmax) and an emission maximum (λem) at a longer wavelength. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would likely be low.

Representative Fluorescence Spectroscopic Data

The data in this table is hypothetical and represents plausible values for a weakly fluorescent red dye. Experimental validation is required for this compound.

ParameterRepresentative ValueSolvent
Excitation Maximum (λex) (nm) ~510Water
Emission Maximum (λem) (nm) ~580Water
Fluorescence Quantum Yield (ΦF) < 0.05Water
Fluorescence Lifetime (τ) (ns) 0.5 - 2.0Water

Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis and fluorescence spectroscopic analysis of this compound.

UV-Vis Spectroscopy Protocol
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a suitable range for absorbance measurements (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.

  • Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the molar absorptivity can be calculated from a plot of absorbance versus concentration.

Fluorescence Spectroscopy Protocol
  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

  • Excitation and Emission Scan:

    • To determine the emission spectrum, set the excitation wavelength to the λmax obtained from the UV-Vis spectrum and scan a range of emission wavelengths (e.g., from λex + 10 nm to 800 nm).

    • To determine the excitation spectrum, set the emission wavelength to the maximum found in the emission scan and scan a range of excitation wavelengths (e.g., from 250 nm to λem - 10 nm).

  • Quantum Yield Measurement (Relative Method):

    • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the standard solution.

    • The quantum yield of this compound can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Water) prep1->prep2 prep3 Prepare Stock Solution (Known Conc.) prep2->prep3 prep4 Perform Serial Dilutions prep3->prep4 meas3 Measure Sample Absorbance prep4->meas3 meas1 Set Wavelength Range (200-800 nm) meas2 Measure Blank (Solvent) meas1->meas2 meas2->meas3 an1 Determine λmax meas3->an1 an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_scan Spectral Scans cluster_qy Quantum Yield (Relative) prep1 Prepare Dilute Solution (Abs < 0.1) scan1 Set Excitation λ, Scan Emission prep1->scan1 qy1 Measure Sample & Standard Intensity prep1->qy1 qy2 Measure Sample & Standard Absorbance prep1->qy2 scan2 Determine Emission λmax scan1->scan2 scan3 Set Emission λ, Scan Excitation scan2->scan3 scan4 Determine Excitation λmax scan3->scan4 qy3 Calculate Quantum Yield (ΦF) qy1->qy3 qy2->qy3

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

This technical guide has outlined the principles and experimental approaches for the UV-Vis and fluorescence spectroscopic analysis of this compound. While specific quantitative data for this dye is sparse in the literature, this guide provides a framework for its characterization based on the known properties of similar metal-complex azo dyes. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in the fields of analytical chemistry, materials science, and drug development who may work with this or related compounds. It is emphasized that the representative data presented herein should be confirmed through empirical investigation.

References

An In-depth Technical Guide on the Thermogravimetric and Differential Thermal Analysis of Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of Acid Red 362 (CAS No. 61814-58-2). This compound is a single azo, 1:2 metal complex dye with the molecular formula C16H12ClN4NaO5S and a molecular weight of 430.80.[1][2][3] Understanding the thermal stability and decomposition characteristics of this dye is crucial for its application in various fields, including textiles and potentially in drug delivery systems where thermal processing may be a factor.

Data Presentation: Representative Thermal Decomposition Data

The following table summarizes the expected quantitative data from the TGA and DTA of an azo dye like this compound. These values are based on studies of similar azo compounds and should be considered representative.[5][6] Actual experimental values for this compound may vary.

ParameterRepresentative Value RangeAnalysis MethodSignificance
Onset Decomposition Temperature (Tonset)200 - 250 °CTGAThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)260 - 340 °CDTG (Derivative Thermogravimetry)The temperature at which the maximum rate of mass loss occurs.
Mass Loss at 500 °C> 50%TGAIndicates the extent of degradation at a specific temperature.
Final Residue at 800 °CVariableTGAThe amount of non-volatile residue remaining after decomposition.
Exothermic/Endothermic PeaksVariableDTAIndicates phase transitions (e.g., melting) or decomposition events.

Experimental Protocols

A thorough thermal analysis of this compound requires precise and well-defined experimental protocols for both TGA and DTA.

1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[4]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).[4]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature near ambient (e.g., 30 °C).[5]

    • Heat the sample at a constant, linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 800 °C).[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).[4]

  • Data Analysis: The resulting TGA and DTG curves are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.[4]

2. Differential Thermal Analysis (DTA)

DTA is a technique used to measure the temperature difference between a sample and an inert reference material as a function of temperature.[7] This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy.

  • Instrumentation: A calibrated differential thermal analyzer.

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a sample crucible. An inert reference material, such as α-alumina, is placed in an identical reference crucible.[8]

  • Instrument Setup: The sample and reference crucibles are placed symmetrically in the DTA furnace. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously recorded as a function of the sample temperature.

  • Data Analysis: The resulting DTA curve (ΔT vs. temperature) shows endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for some decomposition processes).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a generalized degradation pathway for azo dyes.

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis weigh Weigh Sample (3-10 mg TGA, 2-5 mg DTA) place Place in Inert Crucible (Alumina/Platinum) weigh->place purge Purge with Inert Gas (N2 or Ar) place->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat Heat at a Constant Rate (e.g., 10 °C/min) equilibrate->heat record Continuously Record Mass (TGA) and ΔT (DTA) heat->record generate Generate TGA/DTG and DTA Curves record->generate determine Determine Decomposition Temperatures and Mass Loss generate->determine

Caption: Experimental workflow for TGA and DTA of this compound.

Degradation_Pathway cluster_main Generalized Thermal Degradation of Azo Dyes AzoDye This compound (Azo Dye) Cleavage Initial Bond Cleavage (Azo Bond) AzoDye->Cleavage Heat Radicals Formation of Aromatic Radicals Cleavage->Radicals Volatiles Volatile Fragments (e.g., N2, aromatic amines) Radicals->Volatiles Residue Char Residue Radicals->Residue

Caption: Generalized thermal degradation pathway for azo dyes like this compound.

Discussion of Thermal Degradation

The thermal degradation of azo dyes like this compound in an inert atmosphere is generally initiated by the cleavage of the C-N and N=N bonds.[5] The azo group is typically the most thermally labile part of the molecule. The degradation process results in the formation of various volatile fragments and a solid char residue.[5] The presence of different substituent groups on the aromatic rings can influence the thermal stability and the degradation mechanism. For instance, electron-withdrawing groups can affect the dissociation energy of the phenyl-nitrogen bond.[6]

For this compound, which is a metal complex, the presence of the chromium ion is expected to influence its thermal stability, potentially increasing the decomposition temperature compared to its metal-free ligand. The degradation is likely a multi-stage process, with the initial stages involving the loss of volatile components and the subsequent stages involving the breakdown of the aromatic structures.

This guide provides a foundational understanding for researchers and scientists to design and interpret thermogravimetric and differential thermal analyses of this compound. It is recommended to perform these analyses under various experimental conditions (e.g., different heating rates and atmospheres) to gain a more comprehensive understanding of its thermal behavior.

References

An In-depth Technical Guide to Verifying the Molecular Weight and Formula of C.I. Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methods and data required to verify the molecular weight and chemical formula of the commercial dye, C.I. Acid Red 362 (CAS No. 61814-58-2). Initial database inquiries for this compound can be misleading, with conflicting information regarding its fundamental chemical properties. This paper clarifies these discrepancies, establishing the correct molecular formula and weight for both the uncomplexed dye molecule and its final 1:2 chromium complex structure. Detailed experimental protocols for verification using modern analytical techniques are provided, along with a structured summary of the key quantitative data.

Introduction: Resolving the Discrepancy

A survey of various chemical databases reveals conflicting information for C.I. This compound. While the CAS number is consistently cited as 61814-58-2, the reported molecular formula and weight vary significantly. Some sources erroneously list formulas such as C36H30I2NiP2 or C20H12N4Na2O7S2. However, a thorough review of more reliable chemical supplier data and dye manufacturing literature confirms that the correct molecular formula for the sodium salt of the uncomplexed azo dye is C16H12ClN4NaO5S, with a corresponding molecular weight of approximately 430.80 g/mol .[1][2][3][4][5]

Crucially, C.I. This compound is not simply this single azo molecule, but rather a 1:2 chromium complex.[2] This means that the final, commercially available dye consists of a central chromium ion coordinated to two molecules of the azo dye ligand. This guide will delineate the properties of both the ligand and the final complex.

Quantitative Data Summary

The verified and calculated molecular data for C.I. This compound are summarized in the table below for clarity and ease of comparison.

PropertyUncomplexed Azo Dye (Sodium Salt)Uncomplexed Azo Dye (Free Acid Ligand)C.I. This compound (1:2 Chromium Complex)
CAS Number 61814-58-261814-58-261814-58-2
Molecular Formula C16H12ClN4NaO5SC16H13ClN4O5SC32H22Cl2CrN8NaO10S2
Molecular Weight 430.80 g/mol 408.82 g/mol 889.44 g/mol
Synonyms Acid Red M-BR, Neutral Red M-BR-C.I. This compound, Acidol Red M-BR

Note: The molecular formula and weight for the 1:2 chromium complex are calculated based on a Cr(III) center with two deprotonated azo dye ligands and a sodium counter-ion to balance the charge.

Experimental Protocols for Verification

To confirm the molecular weight and formula of a sample of C.I. This compound, the following experimental methodologies are recommended.

This is the most definitive technique for confirming the molecular weight of both the organic ligand and, with appropriate methods, the metal complex.

  • Objective: To separate the components of the dye and determine their mass-to-charge ratio (m/z).

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of methanol (B129727) and water to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent mixture.

    • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all relevant ions.

    • Data Acquisition: Full scan mode to detect the parent ions. The expected m/z for the singly charged deprotonated ligand [C16H12ClN4O5S]⁻ would be approximately 407.8. The intact chromium complex may be more challenging to ionize and may exhibit multiple charge states.

    • Data Analysis: Compare the observed m/z values with the calculated exact masses of the proposed formulas.

This technique provides information about the chromophore of the dye and can be used as a qualitative confirmation.

  • Objective: To obtain the absorption spectrum of the dye and identify the wavelength of maximum absorbance (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of this compound in deionized water (concentration should be adjusted to give an absorbance reading between 0.5 and 1.5).

    • Scan the sample from 200 to 800 nm.

    • The spectrum is expected to show strong absorption in the visible region, characteristic of a red azo dye.

Elemental analysis provides the percentage composition of C, H, N, and S in the sample, which can be compared to the calculated values for the proposed formula.

  • Objective: To determine the empirical formula of the dye.

  • Instrumentation: A CHNS elemental analyzer.

  • Procedure:

    • A precisely weighed, dry sample of this compound is combusted in a high-oxygen environment.

    • The resulting gases (CO2, H2O, N2, SO2) are separated and quantified.

    • The percentage of each element is calculated and compared to the theoretical values for C32H22Cl2CrN8NaO10S2. For organometallic compounds, an acceptable deviation is typically within ±0.4%.[6]

Verification Workflow

The logical flow for the complete verification of C.I. This compound is illustrated in the diagram below.

Verification_Workflow cluster_0 Initial Investigation cluster_1 Data Reconciliation cluster_2 Calculation & Hypothesis cluster_3 Experimental Verification cluster_4 Final Confirmation A Database Search for This compound (CAS 61814-58-2) B Identify Conflicting Molecular Formulas A->B C Cross-reference with Supplier Data & Synthesis Info B->C D Establish Correct Ligand Formula: C16H12ClN4NaO5S C->D E Identify as 1:2 Chromium Complex C->E F Calculate Formula & MW of Final Complex D->F E->F G HPLC-MS Analysis F->G Verify MW H UV-Vis Spectroscopy F->H Verify Chromophore I Elemental Analysis F->I Verify Composition J Compare Experimental Data with Calculated Values G->J H->J I->J K Verified Molecular Weight and Formula J->K

Caption: Workflow for the verification of this compound.

Conclusion

The accurate characterization of chemical compounds is fundamental to all scientific research and development. In the case of C.I. This compound, initial database discrepancies can lead to significant errors in experimental design and interpretation. This guide has clarified that C.I. This compound (CAS 61814-58-2) is a 1:2 chromium(III) complex with a molecular formula of C32H22Cl2CrN8NaO10S2 and a molecular weight of 889.44 g/mol . The uncomplexed azo dye ligand has a formula of C16H12ClN4NaO5S and a molecular weight of 430.80 g/mol .[1][2][3][4][5] By following the detailed experimental protocols outlined herein, researchers can confidently verify the identity and purity of their C.I. This compound samples.

References

Purity Assessment of Commercial Acid Red 362 for Experimental Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the purity of commercial-grade Acid Red 362, a metal-complex azo dye, for its application in experimental research and drug development. Ensuring the purity and consistency of such reagents is critical for the validity and reproducibility of scientific findings. This document outlines potential impurities, and details analytical techniques for their identification and quantification, and discusses the potential biological interactions of this class of dyes.

Introduction to this compound

This compound (CAS No. 61814-58-2) is a sulfonated, single azo, 1:2 chromium complex dye.[1] Its molecular formula is C₁₆H₁₂ClN₄NaO₅S, with a molecular weight of 430.80 g/mol .[2][3] It is primarily used in the textile industry for dyeing wool and silk.[1] In a research context, its properties as a charged, colored molecule may be exploited in various biological and chemical assays. However, the purity of commercial preparations can be variable, necessitating a thorough assessment before use.

The manufacturing process involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the formation of a 1:2 chromium complex.[1] This synthesis pathway can introduce several potential impurities.

Potential Impurities in Commercial this compound

The purity of commercial this compound can be affected by several factors, including residual starting materials, byproducts from side reactions, and degradation products. Understanding these potential contaminants is the first step in developing a robust purity assessment strategy.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneIncomplete reaction during synthesis.
Synthesis Byproducts Isomeric azo dyes, incorrectly coupled products, uncomplexed dyeSide reactions during the diazotization, coupling, or metallization steps.[4]
Inorganic Salts Sodium chloride, sodium sulfateUsed in the synthesis and purification (salting out) of the dye.
Heavy Metals Unbound chromium, other metal contaminantsIncomplete complexation or impurities in the chromium source.
Degradation Products Aromatic aminesReductive cleavage of the azo bond under certain conditions.[5]
Other Contaminants Water, insoluble materialsManufacturing and storage conditions.

Quantitative Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Summary of Typical Specifications

Commercial suppliers of this compound often provide a certificate of analysis with some basic purity specifications. These can serve as a baseline for a more in-depth in-house analysis.

Table 2: Typical Supplier Specifications for this compound

ParameterTypical Value
Appearance Red to dark red powder
Solubility in water ~40 g/L
pH of 1% solution 8.5 - 9.5
Dye Content >98% (as specified by some suppliers)
Moisture Content 3.0 - 5.0%

Note: These values are indicative and may vary between suppliers and batches. It is crucial to obtain the specific certificate of analysis for the batch in use.

Recommended Analytical Techniques

For rigorous purity assessment for experimental use, the following analytical methods are recommended:

Table 3: Recommended Analytical Methods for Purity Assessment

TechniquePurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main dye component and organic impurities.Peak purity, percentage of main component, presence of related substances.
Thin-Layer Chromatography (TLC) Rapid screening for impurities and assessment of chromatographic homogeneity.Rf value, number of spots.
UV-Visible Spectrophotometry Quantification of dye concentration and confirmation of spectral properties.λmax, Molar extinction coefficient.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification of the main component and characterization of unknown impurities.Molecular weight confirmation, fragmentation pattern analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of elemental impurities, particularly residual chromium.Concentration of chromium and other heavy metals.

Experimental Protocols

The following are detailed protocols that can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from its organic impurities.

Protocol:

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve in 100 mL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like tetrabutylammonium (B224687) bromide (5 mM) and buffered to a slightly acidic pH (e.g., pH 4.5 with acetate (B1210297) buffer) may be effective for separating sulfonated azo dyes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at the λmax of this compound (around 500-530 nm, to be determined experimentally) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions. Determine the area percentage of the main peak in the sample chromatogram to estimate the purity. Identify and quantify impurities by comparing their retention times and spectra with those of potential impurity standards, if available.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing the presence of colored impurities.

Protocol:

  • Preparation of TLC Plate: Use a silica (B1680970) gel 60 F₂₅₄ TLC plate.

  • Sample Application: Dissolve a small amount of the commercial this compound in a suitable solvent (e.g., a mixture of water and methanol). Spot a small amount onto the baseline of the TLC plate.

  • Mobile Phase: A mixture of n-butanol, ethanol, and aqueous ammonia (B1221849) can be an effective mobile phase for separating polar, sulfonated dyes.[6] The exact ratio should be optimized.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under visible light and UV light (254 nm and 365 nm). Calculate the Rf value for each spot. A single spot indicates high purity with respect to colored impurities.

UV-Visible Spectrophotometry

This technique is used to determine the concentration of the dye in solution and to verify its characteristic absorbance spectrum.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Spectral Scan: For the most concentrated standard, perform a wavelength scan from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the commercial this compound of an unknown concentration that falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration using the calibration curve. The purity can be estimated by comparing the expected absorbance for a given weight of the dye with the measured absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Qualitative & Quantitative Analysis cluster_2 Impurity Identification & Characterization cluster_3 Final Evaluation start Receive Commercial This compound review_coa Review Supplier's Certificate of Analysis start->review_coa physical_exam Physical Examination (Color, Form) review_coa->physical_exam solubility_test Solubility Test physical_exam->solubility_test tlc Thin-Layer Chromatography (TLC) - Assess Homogeneity solubility_test->tlc uv_vis UV-Vis Spectrophotometry - Determine λmax - Quantify Dye Content solubility_test->uv_vis hplc High-Performance Liquid Chromatography (HPLC) - Quantify Purity - Detect Organic Impurities solubility_test->hplc data_analysis Comprehensive Data Analysis & Purity Calculation tlc->data_analysis uv_vis->data_analysis lc_ms LC-MS/MS - Confirm Molecular Weight - Identify Unknown Impurities hplc->lc_ms hplc->data_analysis icp_ms ICP-MS - Quantify Residual Chromium lc_ms->icp_ms lc_ms->data_analysis icp_ms->data_analysis decision Decision: Accept or Reject Batch data_analysis->decision

Caption: Workflow for the purity assessment of this compound.

Potential Biological Interaction Pathway

Metal-complex azo dyes can interact with biological macromolecules. The following diagram illustrates a generalized potential interaction of a sulfonated metal-complex azo dye with a protein, which can be relevant in biological experiments.

Biological_Interaction cluster_0 Molecular Level cluster_1 Potential Cellular Consequences dye This compound (Sulfonated Cr-Complex Azo Dye) binding_site Positively Charged Binding Pocket (e.g., Lys, Arg residues) dye->binding_site Electrostatic Interaction (Sulfonate groups) protein Protein (e.g., Serum Albumin) conformational_change Conformational Change in Protein binding_site->conformational_change Non-covalent Binding function_alteration Alteration of Protein Function conformational_change->function_alteration cellular_response Cellular Response (e.g., altered signaling, cytotoxicity) function_alteration->cellular_response

Caption: Generalized interaction of a sulfonated azo dye with a protein.

Logical Relationship of Purity and Experimental Outcome

The purity of a chemical reagent like this compound has a direct impact on the reliability of experimental results. This diagram illustrates this logical relationship.

Purity_Impact cluster_0 Reagent Quality cluster_1 Experimental Conditions cluster_2 Experimental Outcomes high_purity High Purity this compound (Well-characterized) controlled_exp Controlled Experiment high_purity->controlled_exp reproducible_results Reproducible and Valid Results low_purity Low Purity this compound (Contains impurities) low_purity->controlled_exp non_reproducible_results Non-reproducible and Artifactual Results controlled_exp->reproducible_results Leads to controlled_exp->non_reproducible_results Can lead to

Caption: Impact of reagent purity on experimental outcomes.

Conclusion

The purity of commercial this compound is a critical parameter that must be thoroughly assessed before its use in research and development. A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation of the dye content and the identification of potential impurities. By implementing the protocols and workflows outlined in this guide, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their experimental data. The potential for interactions with biological macromolecules also highlights the importance of using well-characterized reagents to avoid misinterpretation of experimental results.

References

Acid Red 362: A Technical Guide to Laboratory Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal protocols for Acid Red 362 (CAS No. 61814-58-2) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.

Chemical and Physical Properties

This compound is a red, odorless, powdered azo dye.[1][2] Its properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₆H₁₂ClN₄NaO₅S[1][3][4]
Molecular Weight 430.8 g/mol [1][2][3][4]
Appearance Red to Dark Red Powder[1][3][4][5]
Odor Odorless[1]
Solubility in Water 40 g/L (at 60°C)[6]
Other Solubilities Soluble in ethanol, acetone, xylene, DMF, and pyridine. Insoluble in alcohols, ketones, hydrocarbons, and esters.[2][3][6][7][8]
Bulk Density 450 - 500 kg/m ³[6]
pH of 1% Solution 8-9[5]

Toxicological Data and Hazard Identification

This compound is generally considered to have low acute toxicity.[6] However, as with any chemical, and particularly with powdered dyes, appropriate precautions must be taken to minimize exposure.

Toxicological EndpointDataReferences
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg[6]
Primary Skin Irritation (rabbit) Non-irritating[6]
Primary Mucous Membrane Irritation (rabbit eyes) Non-irritating[6]
Sensitization Not sensitizing[6]
Mutagenicity Mutagenicity data has been reported.[1]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[1]

Hazard Summary:

  • May be harmful if swallowed. [1]

  • May cause respiratory tract irritation. [1]

  • May cause eye and skin irritation in sensitive individuals upon prolonged or repeated contact. [1]

  • The fine powder can create a dust explosion hazard, although not explicitly stated, this is a general risk for fine organic powders.

  • As an azo dye, there is a potential for the release of aromatic amines under certain conditions. [9]

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Chemical safety goggles or face shield) Hand_Protection Hand Protection (Nitrile or butyl rubber gloves) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (N95 or higher-rated respirator for powders) Handling_Powder Handling Powdered Dye Handling_Powder->Eye_Protection Handling_Powder->Hand_Protection Handling_Powder->Body_Protection Handling_Powder->Respiratory_Protection Mandatory Handling_Solution Handling Dye Solution Handling_Solution->Eye_Protection Handling_Solution->Hand_Protection Handling_Solution->Body_Protection

Figure 1. PPE requirements for handling this compound.
Engineering Controls

  • Ventilation: All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[1][10]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the laboratory.[1]

Weighing and Dissolving Protocol
  • Preparation: Don appropriate PPE, including respiratory protection. Designate a specific area for weighing, preferably within a fume hood or ventilated enclosure.

  • Container: Use a tared, sealable container for weighing.

  • Transfer: Carefully scoop the powder from the stock container to the weighing container. Avoid pouring directly from the bottle to minimize dust generation.[5] Use a static-eliminating bar if available to reduce powder cling.[5]

  • Dissolving:

    • In the fume hood, add the solvent to the container with the weighed powder.

    • Seal the container and mix by gentle swirling or inversion. If using a stir bar, add it before the solvent.

    • Ensure the dye is fully dissolved before removing the solution from the fume hood.

  • Cleanup: Decontaminate the weighing area and utensils. Wet wiping is preferred over dry sweeping to avoid aerosolizing dust.[5]

Storage Requirements
  • Store this compound in a cool, dry, well-ventilated area.[1][11]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing and reducing agents.[1][6]

  • Shelving should be stable and secured, with raised edges to prevent containers from falling.[12] Store larger containers on lower shelves.[12]

Spill and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1][6]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[1]

Spill Cleanup Protocol

The appropriate response to a spill depends on its size and nature (powder or liquid).

Spill_Response Spill This compound Spill Assess Assess Spill (Size and Form) Spill->Assess Small_Powder Small Powder Spill Assess->Small_Powder Small, manageable powder Large_Spill Large Spill (Powder or Liquid) Assess->Large_Spill Large or unmanageable Liquid_Spill Liquid Spill Assess->Liquid_Spill Manageable liquid Cleanup_Powder 1. Don PPE (incl. respirator) 2. Gently cover with damp paper towels or use a HEPA vacuum. 3. Place waste in a sealed container. Small_Powder->Cleanup_Powder Evacuate 1. Evacuate the area. 2. Alert supervisor and EHS. Large_Spill->Evacuate Cleanup_Liquid 1. Don PPE 2. Contain with absorbent material (e.g., vermiculite, spill pads). 3. Scoop into a sealed container. Liquid_Spill->Cleanup_Liquid Decontaminate Decontaminate Spill Area (Soap and water) Cleanup_Powder->Decontaminate Cleanup_Liquid->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Figure 2. Decision workflow for this compound spill response.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Don PPE: Wear appropriate PPE as outlined in Figure 1, including respiratory protection for powder spills.

  • Containment:

    • For powder spills: Gently cover the spill with absorbent pads or wet paper towels to prevent dust from becoming airborne.[12] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[5] Do not dry sweep.[3]

    • For liquid spills: Surround the spill with an absorbent material like vermiculite, sand, or chemical spill pads to prevent it from spreading.[12][13]

  • Cleanup:

    • Carefully scoop the contained material into a labeled, sealable hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Disposal Protocols

Improper disposal of this compound and its waste can lead to environmental contamination. Follow institutional and local regulations for hazardous waste disposal.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound (unused product, contaminated labware, spill cleanup materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[13][14]

  • Labeling: The label should include: "Hazardous Waste," "this compound," the CAS number (61814-58-2), and the approximate concentration and quantity.[14]

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, especially strong oxidizing or reducing agents.[15]

Disposal Workflow

Disposal_Workflow Start Generate this compound Waste Segregate Segregate Waste (Solid vs. Liquid, if necessary) Start->Segregate Containerize Place in a Labeled, Leak-Proof Hazardous Waste Container Segregate->Containerize Label: 'Hazardous Waste, this compound' Store Store in a Designated Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup Documentation Complete Hazardous Waste Manifest EHS_Pickup->Documentation End Compliant Disposal Documentation->End

References

An In-Depth Technical Guide to the Chemical Compatibility of Acid Red 362 with Common Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known chemical compatibility of Acid Red 362 and a framework for evaluating its compatibility with a broader range of common laboratory reagents. Due to the limited availability of specific quantitative data for this particular dye, this document emphasizes established experimental protocols for determining chemical compatibility, enabling researchers to generate data relevant to their specific applications.

Introduction to this compound

This compound is a synthetic anionic dye belonging to the azo class of compounds. It is soluble in water and some organic solvents and is primarily used in the textile industry for dyeing protein fibers like wool and silk, as well as polyamides.[1][2][3] Its utility in research and pharmaceutical settings necessitates a thorough understanding of its chemical stability and reactivity with various reagents.

Known Chemical Compatibility of this compound

The available data on the chemical compatibility of this compound is primarily found in safety data sheets and product information leaflets. This information is summarized below.

Solubility Profile

This compound exhibits solubility in a range of polar and some organic solvents. Quantitative solubility data is limited, but a general profile is presented in Table 1.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water40 g/L (at 60°C)[4]
EthanolSoluble[1][2]
AcetoneSoluble[1]
Dimethylformamide (DMF)Soluble[1][2]
Dimethyl sulfoxide (B87167) (DMSO)Slightly soluble[4]
PyridineSlightly soluble[4]
XyleneSoluble[1][2]
Alcohols (general)Insoluble[4]
Ketones (general)Insoluble[4]
Hydrocarbons (general)Insoluble[4]
Esters (general)Insoluble[4]
Known Incompatibilities

The primary chemical incompatibilities reported for this compound are with strong oxidizing and reducing agents. These reagents can chemically degrade the dye, leading to a loss of color.[4] The azo bond (-N=N-) is susceptible to cleavage by reducing agents and oxidation by strong oxidizing agents.

Table 2: Known Chemical Incompatibilities of this compound

Reagent ClassObserved EffectMechanismReference(s)
Strong Oxidizing AgentsDestruction of dyeOxidation of the azo linkage and other functional groups.[4]
Strong Reducing AgentsDestruction of dyeReductive cleavage of the azo bond, forming colorless aromatic amines.[4]

Experimental Protocols for Determining Chemical Compatibility

To supplement the limited available data, the following experimental protocols can be employed to systematically evaluate the compatibility of this compound with a wider array of laboratory reagents.

General Workflow for Compatibility Assessment

The logical flow for assessing the chemical compatibility of this compound with a given reagent is outlined in the diagram below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_dye Prepare Stock Solution of this compound mix Mix Dye Solution with Test Reagent prep_dye->mix prep_reagent Prepare Test Reagent (e.g., acid, base, solvent) prep_reagent->mix incubate Incubate under Controlled Conditions (Time, Temperature, Light) mix->incubate visual Visual Inspection (Color change, precipitation) incubate->visual spectro Spectrophotometric Analysis (Absorbance spectrum, λmax) incubate->spectro chroma Chromatographic Analysis (e.g., HPLC, TLC for degradation products) incubate->chroma quantify Quantify Changes (% degradation, color change) visual->quantify spectro->quantify chroma->quantify conclude Determine Compatibility quantify->conclude

Workflow for Chemical Compatibility Testing of this compound.

Protocol for Solubility Determination

This protocol provides a method for quantitatively determining the solubility of this compound in a specific solvent.

  • Materials :

    • This compound powder

    • Test solvent

    • Volumetric flasks

    • Analytical balance

    • Spectrophotometer

    • Magnetic stirrer and stir bars

    • Temperature-controlled water bath

  • Procedure :

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the test solvent in separate flasks.

    • Equilibrate the solutions at a constant temperature (e.g., 25°C) in a water bath with continuous stirring for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solutions to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the test solvent to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Calculate the concentration of the diluted solution using a pre-established calibration curve of this compound in the same solvent.

    • Determine the original concentration in the saturated solution to find the solubility.

Protocol for Compatibility with Acids and Bases

This protocol assesses the stability of this compound in acidic and basic solutions.

  • Materials :

    • Stock solution of this compound in deionized water.

    • A series of buffer solutions of known pH (e.g., pH 2, 4, 7, 9, 11).

    • Spectrophotometer.

    • pH meter.

  • Procedure :

    • Add a small, known volume of the this compound stock solution to a known volume of each buffer solution to achieve the desired final dye concentration.

    • Immediately measure the initial absorbance spectrum (e.g., 300-800 nm) of each solution.

    • Incubate the solutions at a controlled temperature for a specified period (e.g., 1, 4, 8, and 24 hours).

    • At each time point, record the absorbance spectrum.

    • Analyze the data for any changes in λmax (indicative of structural changes) or a decrease in absorbance at λmax (indicative of degradation).

    • Visually inspect for any color change or precipitation.

Protocol for Compatibility with Organic Solvents

This protocol evaluates the stability of this compound in various organic solvents.

  • Materials :

    • This compound powder.

    • A selection of common laboratory organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, DMSO, DMF, tetrahydrofuran).

    • Spectrophotometer.

  • Procedure :

    • Prepare solutions of this compound in each test solvent at a known concentration.

    • Measure the initial absorbance spectrum of each solution.

    • Store the solutions under controlled conditions (e.g., room temperature, protected from light) for a set duration (e.g., 1, 7, and 30 days).

    • At each time point, visually inspect for any changes and measure the absorbance spectrum.

    • Compare the spectra over time to the initial measurement to assess for degradation.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of a reagent and its potential interaction with this compound.

G cluster_properties Reagent Properties cluster_outcomes Potential Interaction with this compound reagent Test Reagent is_oxidizer Strong Oxidizer? reagent->is_oxidizer is_reducer Strong Reducer? reagent->is_reducer is_acid_base Strong Acid/Base? reagent->is_acid_base is_solvent Organic Solvent? reagent->is_solvent degradation Chemical Degradation (Color Loss) is_oxidizer->degradation Yes stable Likely Compatible is_oxidizer->stable No is_reducer->degradation Yes is_reducer->stable No is_acid_base->stable No (Weak/Neutral) ph_effect pH-dependent Color/Stability Shift is_acid_base->ph_effect Yes solubility_issue Precipitation or Insolubility is_solvent->solubility_issue If dye is insoluble is_solvent->stable If dye is soluble

Reagent Property vs. Potential Interaction with this compound.

Conclusion

References

An In-Depth Technical Guide to the Metal Complex Structure of Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 362 is a significant member of the pre-metallized acid dye class, valued for its vibrant red hue and excellent fastness properties in textile applications. This technical guide delves into the core of its chemical identity: the 1:2 chromium (III) complex structure. While a definitive crystal structure for this compound is not publicly available, this document synthesizes information from related chromium-azo dye complexes to present a plausible molecular architecture. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of such complexes, providing a foundational understanding for researchers in material science and chemistry.

Introduction

This compound, identified by CAS number 61814-58-2, is a monoazo acid dye that is complexed with a chromium ion in a 1:2 ratio.[1][2] The organic ligand is synthesized through the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2] The resulting azo dye acts as a bidentate or tridentate ligand, coordinating with a central chromium (III) ion to form a stable complex. This metallization process is crucial for enhancing the dye's light and wash fastness. Understanding the intricate structure of this metal complex is paramount for predicting its properties, optimizing its synthesis, and exploring potential new applications.

Proposed Molecular Structure and Coordination Chemistry

Based on the known chemistry of 1:2 chromium-azo dye complexes, this compound likely possesses an octahedral coordination geometry around the central chromium (III) ion. Two molecules of the deprotonated azo dye ligand coordinate to the chromium ion. The coordination typically involves the oxygen atom of the hydroxyl group ortho to the azo linkage, a nitrogen atom of the azo group, and potentially the carbonyl oxygen of the pyrazolone (B3327878) ring, making the ligand tridentate. This results in a stable, sandwich-like structure.

The overall charge of the complex is influenced by the deprotonation of the sulfonic acid groups and the hydroxyl groups of the ligands. The presence of the sulfonic acid groups enhances the water solubility of the dye complex.

Proposed Structure of this compound cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 Cr Cr N1_1 N Cr->N1_1 O1_1 O Cr->O1_1 O2_1 O Cr->O2_1 N1_2 N Cr->N1_2 O1_2 O Cr->O1_2 O2_2 O Cr->O2_2 N2_1 N N1_1->N2_1 Ligand_Structure_1 [Aromatic & Pyrazolone Rings] N2_1->Ligand_Structure_1 O1_1->Ligand_Structure_1 O2_1->Ligand_Structure_1 N2_2 N N1_2->N2_2 Ligand_Structure_2 [Aromatic & Pyrazolone Rings] N2_2->Ligand_Structure_2 O1_2->Ligand_Structure_2 O2_2->Ligand_Structure_2

Caption: Proposed coordination of two azo dye ligands to a central chromium ion in this compound.

Quantitative Data

As specific crystallographic data for this compound is unavailable, the following table presents typical bond lengths and spectroscopic data anticipated for a 1:2 chromium-azo dye complex of this nature, based on literature values for analogous structures.

ParameterExpected Value/RangeTechniqueReference
Bond Lengths
Cr-O (phenolic)1.90 - 2.00 ÅX-ray CrystallographyBased on similar Cr(III) complexes
Cr-N (azo)2.00 - 2.10 ÅX-ray CrystallographyBased on similar Cr(III) complexes
Cr-O (carbonyl)1.95 - 2.05 ÅX-ray CrystallographyBased on similar Cr(III) complexes
Spectroscopic Data
λmax (Visible)500 - 540 nmUV-Vis SpectroscopyTypical for red 1:2 chromium azo dyes
ν(N=N) (Azo stretch)1380 - 1450 cm⁻¹FT-IR SpectroscopyShifted upon coordination
ν(C=O) (Carbonyl stretch)1600 - 1650 cm⁻¹FT-IR SpectroscopyShifted upon coordination

Experimental Protocols

The synthesis and characterization of this compound involve a multi-step process. The following are detailed methodologies for the key experimental stages.

Synthesis of the Azo Dye Ligand

Synthesis of Azo Dye Ligand cluster_diazotization Diazotization cluster_coupling Coupling Reaction Amine 3-Amino-5-chloro- 2-hydroxybenzenesulfonic acid Diazonium_Salt Diazonium Salt Intermediate Amine->Diazonium_Salt + NaNO2, HCl NaNO2 Sodium Nitrite (B80452) (NaNO2) HCl Hydrochloric Acid (HCl) 0-5 °C Azo_Dye_Ligand Azo Dye Ligand Diazonium_Salt->Azo_Dye_Ligand + Coupling Component, NaOH Coupling_Component 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one NaOH Sodium Hydroxide (B78521) (NaOH) Alkaline pH

Caption: Workflow for the synthesis of the organic azo dye ligand.

Protocol:

  • Diazotization:

    • Dissolve one molar equivalent of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of one molar equivalent of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

  • Coupling:

    • In a separate vessel, dissolve one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide to form the phenolate.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the alkaline pH of the reaction mixture by adding sodium hydroxide solution as needed.

    • Continue stirring for 2-4 hours at 0-5 °C.

    • The precipitated azo dye is then filtered, washed with a cold brine solution, and dried.

Synthesis of the 1:2 Chromium Complex (Metallization)

Protocol:

  • Dissolve two molar equivalents of the synthesized azo dye ligand in water or a suitable solvent mixture (e.g., water/ethanol).

  • Add one molar equivalent of a chromium (III) salt, such as chromium (III) chloride or chromium (III) sulfate.

  • Adjust the pH of the solution to a weakly acidic or neutral range (pH 5-7) using a suitable buffer.

  • Heat the reaction mixture to reflux (typically 90-100 °C) for several hours (4-8 hours) with constant stirring. The color of the solution will change as the complex forms.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and precipitate the metal complex by adding a salt, such as sodium chloride.

  • Filter the precipitated this compound, wash it with a brine solution to remove unreacted starting materials, and dry it under vacuum.

Characterization Methods

Characterization_Workflow Sample This compound Sample UV_Vis UV-Vis Spectroscopy (Electronic Transitions, λmax) Sample->UV_Vis FT_IR FT-IR Spectroscopy (Functional Groups, Coordination) Sample->FT_IR NMR NMR Spectroscopy (¹H, ¹³C - Ligand Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS X_Ray X-ray Crystallography (Definitive 3D Structure) Sample->X_Ray If single crystals are obtained Elemental_Analysis Elemental Analysis (C, H, N, S, Cr Content) Sample->Elemental_Analysis

Caption: A typical workflow for the characterization of this compound.

  • UV-Visible Spectroscopy: The absorption spectrum of the complex in a suitable solvent (e.g., water or DMF) is recorded to determine the maximum absorption wavelength (λmax), which is indicative of the electronic transitions within the chromophore.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra of both the uncomplexed ligand and the final chromium complex are recorded (typically using KBr pellets). A comparison of the spectra reveals shifts in the characteristic vibrational frequencies of the azo (-N=N-), hydroxyl (-OH), and carbonyl (C=O) groups upon coordination to the chromium ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diamagnetic ligand can be obtained to confirm its structure. For the paramagnetic Cr(III) complex, NMR is generally not feasible due to significant peak broadening.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, thereby confirming its molecular weight.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional molecular structure, including bond lengths and angles. This requires the growth of single crystals of sufficient quality, which can be a significant challenge for complex dyes.

  • Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, sulfur, and chromium are determined to confirm the empirical formula of the complex.

Conclusion

This compound owes its desirable properties to its stable 1:2 chromium-azo complex structure. While the precise crystallographic data remains elusive, a comprehensive understanding of its molecular architecture can be inferred from the study of analogous compounds. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of this and similar metal-complex dyes. Further research, particularly the successful growth of single crystals for X-ray diffraction analysis, would be invaluable in providing a definitive structural elucidation and paving the way for the rational design of new dyes with enhanced properties.

References

A Comprehensive Technical Guide to the Physical Properties of Acid Red 362 Powder for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 362 is a synthetic monoazo acid dye belonging to the 1:2 metal complex class.[1][2] It is primarily utilized as a colorant in the textile industry for dyeing wool, silk, and nylon, as well as in the formulation of water-based inks, leather finishes, and toiletries.[1][2][3] This technical guide provides an in-depth overview of the essential physical properties of this compound powder, crucial for its effective formulation and application. The information is presented to aid researchers, scientists, and professionals in understanding the behavior of this compound. While its primary applications are industrial, this guide offers the foundational physical data that would be a prerequisite for any exploratory research in other fields, including pharmaceuticals or biological sciences, although no current applications in these areas are documented.

Chemical and Physical Properties

This compound is a red to dark red powder with no distinct odor.[4][5] Its chemical structure is a chromium complex of a sulfonated monoazo compound.

General Properties
PropertyValueSource
Chemical Name C.I. This compound[2]
CAS Number 61814-58-2[1][2][3][4][5]
Molecular Formula C16H12ClN4NaO5S[2][3][5]
Molecular Weight 430.8 g/mol [2][3][5]
Appearance Red / Dark Red Powder[1][5]
Hue Red[1]
Formulation-Relevant Properties

The following table summarizes the key physical parameters of this compound powder that are critical for its use in various formulations.

PropertyValue/RangeMethodSource
Solubility in Water 40 g/L (at 60 °C)Not Specified[6]
50-60 g/LNot Specified[1]
Solubility in Organic Solvents Soluble in ethanol, xylene, DMF. Slightly soluble in DMSO, pyridine. Insoluble in ketones, hydrocarbons, esters.Not Specified[2][6]
pH of 1% Aqueous Solution 8 - 9Not Specified[1]
Moisture Content 3.0 - 5.0%Not Specified[1]
≤ 6%Not Specified[5]
Bulk Density 450 - 500 kg/m ³Not Specified[6]
Melting Point Not ApplicableNot Specified[6]
Boiling Point Not ApplicableNot Specified[6]
Dye Content > 98%Not Specified[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound powder are provided below. These protocols are based on standard analytical techniques for powders and dyes.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in water at a specified temperature.

  • Apparatus :

    • Analytical balance (± 0.1 mg)

    • Constant temperature water bath or shaker

    • Volumetric flasks

    • Magnetic stirrer and stir bars

    • Centrifuge

    • UV-Vis Spectrophotometer

    • Syringe filters (0.45 µm)

  • Procedure :

    • Prepare a series of standard solutions of this compound of known concentrations in water.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

    • Add an excess amount of this compound powder to a known volume of deionized water in a sealed flask.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 60 °C) and agitate until equilibrium is reached (typically 24-48 hours).

    • Allow the suspension to settle, then centrifuge a sample to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it using a 0.45 µm syringe filter.

    • Dilute the filtered solution with a known volume of water to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The result is the solubility at that temperature.

Measurement of pH of a 1% Aqueous Solution

This protocol is adapted from ISO 3071 for determining the pH of an aqueous extract.[7]

  • Apparatus :

    • pH meter with a glass electrode

    • Analytical balance (± 0.1 mg)

    • Beakers

    • Volumetric flask (100 mL)

    • Magnetic stirrer and stir bar

  • Reagents :

    • Deionized water (grade 3, pH 5.0-7.5)[7]

    • Standard buffer solutions (pH 4.0, 7.0, and 10.0)

  • Procedure :

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

    • Accurately weigh 1.00 g (± 0.01 g) of this compound powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water and stir with a magnetic stirrer until the powder is fully dissolved.

    • Make up the volume to 100 mL with deionized water and mix thoroughly.

    • Transfer the solution to a beaker and immerse the calibrated pH electrode in the solution.

    • Allow the reading to stabilize and record the pH value.

Determination of Moisture Content (Gravimetric Method)

This protocol is based on the oven-drying method for determining the moisture content of powders.[8][9][10]

  • Apparatus :

    • Drying oven with temperature control (± 2 °C)

    • Analytical balance (± 0.1 mg)

    • Weighing dishes with lids

    • Desiccator with a desiccant (e.g., silica (B1680970) gel)

  • Procedure :

    • Dry a clean, empty weighing dish with its lid open in the oven at 105 °C for at least 1 hour.

    • Place the dish and lid in a desiccator to cool to room temperature.

    • Weigh the empty dish with its lid and record the mass (m1).

    • Place approximately 2-3 g of this compound powder into the weighing dish and replace the lid.

    • Weigh the dish with the sample and lid, and record the mass (m2).

    • Place the dish with the sample in the oven at 105 °C with the lid slightly ajar.

    • Dry for a predetermined period (e.g., 3 hours) or until a constant weight is achieved.

    • After drying, close the lid, transfer the dish to a desiccator, and allow it to cool to room temperature.

    • Weigh the dish with the dried sample and lid, and record the mass (m3).

    • Repeat the drying, cooling, and weighing cycle until the difference between two consecutive weighings is less than 0.5 mg.[10]

  • Calculation :

    • Moisture Content (%) = [(m2 - m3) / (m2 - m1)] x 100

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound powder for formulation purposes.

G cluster_0 Sample Reception & Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample This compound Powder Sample Prep Sample Homogenization Sample->Prep Appearance Visual Inspection (Color, Form) Prep->Appearance Solubility Solubility Analysis (Aqueous & Organic) Prep->Solubility pH_Test pH of 1% Solution Prep->pH_Test Moisture Moisture Content (Gravimetric/Karl Fischer) Prep->Moisture Density Bulk Density Prep->Density Data_Table Tabulate Quantitative Data Appearance->Data_Table Solubility->Data_Table pH_Test->Data_Table Moisture->Data_Table Density->Data_Table Report Generate Technical Data Sheet Data_Table->Report

Caption: Workflow for Physical Property Analysis of this compound.

Biological Interaction and Signaling Pathways

A thorough review of scientific literature and chemical databases reveals no documented studies on the interaction of this compound with biological signaling pathways. Its use appears to be confined to industrial applications as a colorant. Therefore, for audiences in drug development and life sciences, it should be treated as a compound with no known biological activity or targets. Any application in a biological context would require extensive in vitro and in vivo toxicological and pharmacological screening, starting from a baseline of no available data.

Conclusion

This compound is a well-characterized acid dye with physical properties that make it suitable for its primary applications in the textile and ink industries. Its high water solubility, stability, and strong color make it an effective colorant. For professionals in research and development, the data and protocols presented in this guide provide a solid foundation for understanding and utilizing this compound powder in relevant formulations. It is important to note the current lack of data regarding its biological effects, which should be a key consideration for any non-traditional applications.

References

An In-depth Technical Guide to the Light and Washing Fastness Properties of Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light and washing fastness properties of Acid Red 362, a synthetic azo dye. The information presented herein is intended for researchers, scientists, and professionals in fields where the stability and performance of colorants are of critical importance. This document details quantitative fastness data, outlines the standardized experimental protocols for testing, and provides visualizations of key experimental workflows and a generalized degradation pathway for azo dyes.

Introduction to this compound

This compound is a water-soluble anionic dye belonging to the acid dye class. It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. Its popularity stems from its ability to produce a vibrant red shade and its generally good fastness properties, which are crucial for the longevity of colored textiles.

Quantitative Fastness Properties of this compound

The fastness properties of a dye are a measure of its resistance to fading or color change under various conditions. For this compound, the key parameters are its resistance to light and washing. The following tables summarize the available quantitative data for the light and washing fastness of this compound on wool fabric. The ratings are based on standardized gray scales, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness.

Table 1: Light Fastness of this compound

PropertyRating (Grade)
Light Fastness4-5

Table 2: Washing Fastness of this compound

PropertyRating (Grade)
Change in Color (Fading)
Soaping Fastness3-4
Perspiration Fastness3-4
Staining on Adjacent Fabric
Soaping Fastness4
Perspiration Fastness3-4

Experimental Protocols

The fastness properties of this compound are determined using standardized test methods developed by organizations such as the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). These protocols ensure that test results are reproducible and comparable across different laboratories.

Light Fastness Testing

Light fastness is the resistance of a dyed material to the action of sunlight or an artificial light source. The most common standard for testing the light fastness of textiles is ISO 105-B02.

Experimental Protocol: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test

  • Principle: A specimen of the textile dyed with this compound is exposed to artificial light from a xenon arc lamp under controlled conditions, along with a set of blue wool standards with known light fastness. The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.

  • Apparatus:

    • Xenon arc lamp apparatus with a controlled environment for temperature and humidity.

    • Blue wool references (standards 1-8).

    • Gray Scale for assessing change in colour (ISO 105-A02).

    • Specimen holders.

  • Procedure: a. A specimen of the dyed textile is mounted in a holder. b. The specimen and a set of blue wool standards are placed in the xenon arc apparatus. c. The samples are exposed to the light source under specified conditions of temperature (e.g., 40-50°C) and relative humidity (e.g., 40-50%). The specific conditions can be varied to simulate different end-use environments. d. The exposure is continued until a specified contrast on the Gray Scale for assessing change in colour is observed between the exposed and unexposed parts of the blue wool standards. e. The light fastness of the test specimen is then rated by comparing the degree of its fading to that of the blue wool standards. A rating of 4-5, for instance, indicates that the specimen has faded to a similar extent as blue wool standards 4 and 5.

Washing Fastness Testing

Washing fastness, also referred to as soaping fastness, evaluates the resistance of a dyed material to domestic or commercial laundering procedures. The standard test method is ISO 105-C06.

Experimental Protocol: ISO 105-C06 - Colour fastness to domestic and commercial laundering

  • Principle: A specimen of the textile dyed with this compound, in contact with a specified multifibre adjacent fabric, is subjected to mechanical agitation in a soap or detergent solution under controlled conditions of time and temperature. The change in color of the specimen and the degree of staining on the adjacent fabric are assessed.

  • Apparatus:

    • Launder-Ometer or a similar apparatus for mechanical agitation at a controlled temperature.

    • Stainless steel balls to provide abrasive action.

    • Multifibre adjacent fabric (typically containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).

    • Standard soap or detergent solution.

    • Gray Scale for assessing change in colour (ISO 105-A02) and Gray Scale for assessing staining (ISO 105-A03).

  • Procedure: a. A specimen of the dyed textile is cut to a standard size (e.g., 10 cm x 4 cm) and sewn together with a piece of multifibre adjacent fabric of the same size. b. The composite specimen is placed in a stainless steel container of the Launder-Ometer. c. The specified amount of standard soap solution and stainless steel balls are added to the container. d. The test is run for a specified time (e.g., 30 minutes) and at a specified temperature (e.g., 40°C or 60°C), depending on the desired test severity. e. After the test, the composite specimen is removed, rinsed, and dried. f. The change in color of the dyed specimen is assessed using the Gray Scale for assessing change in colour. g. The degree of staining on each fiber of the multifibre adjacent fabric is assessed using the Gray Scale for assessing staining.

Visualizations

The following diagrams illustrate the general workflow for fastness testing and a generalized photodegradation pathway for azo dyes.

Experimental_Workflow_for_Fastness_Testing cluster_light Light Fastness Testing (ISO 105-B02) cluster_washing Washing Fastness Testing (ISO 105-C06) l_prep Specimen Preparation (Dyed Textile) l_mount Mounting with Blue Wool Standards l_prep->l_mount l_expose Exposure in Xenon Arc Lamp l_mount->l_expose l_assess Assess Fading vs. Blue Wool Standards l_expose->l_assess l_result Light Fastness Rating (Grade 1-8) l_assess->l_result w_prep Specimen Preparation (Dyed Textile + Multifibre Fabric) w_agitate Mechanical Agitation in Launder-Ometer w_prep->w_agitate w_rinse Rinsing and Drying w_agitate->w_rinse w_assess_fade Assess Color Change (Gray Scale) w_rinse->w_assess_fade w_assess_stain Assess Staining (Gray Scale) w_rinse->w_assess_stain w_result_fade Fading Rating (Grade 1-5) w_assess_fade->w_result_fade w_result_stain Staining Rating (Grade 1-5) w_assess_stain->w_result_stain

Experimental Workflow for Fastness Testing

Azo_Dye_Photodegradation Dye Azo Dye Molecule (e.g., this compound) ExcitedDye Excited Dye Molecule Dye->ExcitedDye Absorption Cleavage Cleavage of Azo Bond (-N=N-) Dye->Cleavage Light Light Energy (UV/Visible) Light->Dye ROS Reactive Oxygen Species (e.g., •OH, O2•-) ExcitedDye->ROS Generates ROS->Dye Attacks Intermediates Aromatic Intermediates (e.g., Amines, Phenols) Cleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO2 + H2O + Mineral Acids Mineralization->EndProducts

Methodological & Application

Application Notes and Protocols for Acid Red 362 Staining of Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acid Red 362 is a brilliant red, water-soluble synthetic dye belonging to the acid dye class.[1][2] While primarily utilized in the textile industry for dyeing materials such as wool and silk, its properties as an acid dye suggest potential applications in histological staining for the visualization of various tissue components.[1][3] Acid dyes, in general, are used to stain basic tissue components like cytoplasm, collagen, and muscle. This document provides a proposed protocol for the use of this compound in staining paraffin-embedded tissue sections, based on established histological principles. The provided methodology is intended as a starting point for researchers to optimize for their specific tissues and targets of interest.

Principle of Staining

The fundamental mechanism of histological staining with acid dyes involves an ionic bond between the anionic dye molecules and cationic tissue components, primarily the amino groups of proteins. The staining intensity and specificity can be influenced by factors such as the pH of the staining solution, dye concentration, and tissue fixation.

Materials and Reagents

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled or deionized water

  • This compound (C.I. This compound, CAS 61814-58-2)

  • Glacial Acetic Acid

  • Resinous mounting medium

  • Coplin jars or staining dishes

  • Microscope slides and coverslips

  • Light microscope

Solution Preparation

This compound Staining Solution (1% w/v)

  • Weigh 1 gram of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Mix thoroughly until fully dissolved.

  • To enhance staining, acidify the solution by adding 0.5 mL of glacial acetic acid.

  • Filter the solution before use to remove any undissolved particles.

Note: The optimal concentration and pH may require adjustment based on the tissue type and target structures.

Quantitative Data Summary

ParameterRecommended ValueRange for Optimization
Tissue Section Thickness5 µm4 - 8 µm
Deparaffinization (Xylene)2 changes, 5 min each2-3 changes, 5-10 min each
Rehydration (Ethanol Series)100%, 95%, 70% (3 min each)2-5 min per step
Staining Incubation Time5 minutes3 - 10 minutes
Staining Solution pH~2.5 (with acetic acid)2.5 - 4.0
Dehydration (Ethanol Series)95%, 100% (2 changes)2-3 changes, 2-5 min each
Clearing (Xylene)2 changes, 5 min each2-3 changes, 3-5 min each

Experimental Protocol

I. Deparaffinization and Rehydration

  • Place slides with paraffin-embedded tissue sections in a slide rack.

  • Immerse in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes to ensure complete removal of paraffin.[4][5]

  • Immerse in 100% ethanol for 3 minutes.[4][5]

  • Immerse in a second change of 100% ethanol for 3 minutes.

  • Immerse in 95% ethanol for 3 minutes.[4][5]

  • Immerse in 70% ethanol for 3 minutes.[4][5]

  • Rinse thoroughly in distilled water.[5]

II. Staining

  • Immerse the rehydrated slides in the 1% this compound staining solution for 5 minutes.

  • After staining, briefly rinse the slides in distilled water to remove excess stain. A quick rinse in acidified water (distilled water with a few drops of acetic acid) can be tested for differentiation if the staining is too intense.

III. Dehydration and Clearing

  • Immerse the slides in 95% ethanol for 2 minutes.

  • Immerse in 100% ethanol for 2 minutes.

  • Immerse in a second change of 100% ethanol for 2 minutes.

  • Immerse in Xylene for 5 minutes.

  • Immerse in a second change of Xylene for 5 minutes.

IV. Mounting

  • Apply a drop of resinous mounting medium to the tissue section.

  • Carefully place a coverslip over the tissue, avoiding air bubbles.

  • Allow the slides to dry in a well-ventilated area before microscopic examination.

Expected Results

Basic tissue components such as cytoplasm, muscle, and collagen are expected to stain in varying shades of red. Nuclei will likely remain unstained or very lightly stained. A counterstain, such as a progressive hematoxylin, could be incorporated before the this compound staining step to visualize nuclei in blue or purple, providing contrast.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood, especially when using xylene and ethanol. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Visualization of the Experimental Workflow

Acid_Red_362_Staining_Workflow cluster_prep I. Deparaffinization & Rehydration cluster_staining II. Staining cluster_final III. Dehydration & Clearing Start Paraffin Sections Xylene1 Xylene I (5 min) Start->Xylene1 Xylene2 Xylene II (5 min) Xylene1->Xylene2 Ethanol100_1 100% Ethanol I (3 min) Xylene2->Ethanol100_1 Ethanol100_2 100% Ethanol II (3 min) Ethanol100_1->Ethanol100_2 Ethanol95 95% Ethanol (3 min) Ethanol100_2->Ethanol95 Ethanol70 70% Ethanol (3 min) Ethanol95->Ethanol70 WaterRinse1 Distilled Water Rinse Ethanol70->WaterRinse1 Stain 1% this compound (5 min) WaterRinse1->Stain WaterRinse2 Distilled Water Rinse Stain->WaterRinse2 Dehydrate95 95% Ethanol (2 min) WaterRinse2->Dehydrate95 Dehydrate100_1 100% Ethanol I (2 min) Dehydrate95->Dehydrate100_1 Dehydrate100_2 100% Ethanol II (2 min) Dehydrate100_1->Dehydrate100_2 ClearXylene1 Xylene I (5 min) Dehydrate100_2->ClearXylene1 ClearXylene2 Xylene II (5 min) ClearXylene1->ClearXylene2 Mount IV. Mounting ClearXylene2->Mount End Microscopy Mount->End

References

Application Notes and Protocols for Acid Red 362 as a Counterstain in Histological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the general principles of using acid dyes in histological staining. To date, there is no established scientific literature detailing the specific use of Acid Red 362 as a counterstain in published histological studies. Therefore, the provided protocols should be considered a starting point for research and development, and optimization will be required for specific applications and tissue types.

Introduction

This compound, a synthetic azo dye, is primarily utilized in the textile industry for its vibrant red hue and dyeing properties.[1][2][3][4] As an acid dye, it is anionic, carrying a negative charge. This characteristic suggests its potential for use in histology as a counterstain to color cationic (positively charged) tissue components.[5] In a typical histological preparation, a primary stain is used to highlight a specific structure, and a counterstain provides a contrasting color to the remaining tissue elements, offering better visualization and context.[6]

The principle behind using an acid dye as a counterstain lies in the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the cytoplasm, muscle fibers, and connective tissue.[5] This interaction results in the staining of these structures, typically in shades of red or pink. When used in conjunction with a nuclear stain like hematoxylin, which colors the nuclei blue to dark-blue, this compound could potentially provide a clear differentiation between the nucleus and the cytoplasm.[7][8]

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This information is crucial for the preparation of staining solutions and for understanding the dye's behavior.

PropertyValueSource(s)
C.I. Name This compound[9]
CAS Number 61814-58-2[9]
Molecular Formula C16H12ClN4NaO5S[9]
Molecular Weight 430.8 g/mol [9]
Appearance Dark Red Powder[9]
Solubility Soluble in water, ethanol (B145695), xylene, and DMF.[10][11]

Hypothetical Experimental Protocol: this compound as a Counterstain

This protocol describes a hypothetical procedure for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections, following nuclear staining with hematoxylin.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene or a suitable substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution (or other suitable hematoxylin)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or other bluing agent)

  • This compound powder

  • Glacial Acetic Acid

  • Permanent mounting medium and coverslips

Preparation of Staining Solution:

  • 1% Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water. Gentle heating and stirring may be required to fully dissolve the dye.

  • Working Solution (0.1% - 0.5%): Dilute the 1% stock solution with distilled water to the desired concentration. A starting concentration of 0.5% is recommended. To enhance staining, acidify the working solution by adding 0.5 mL of glacial acetic acid per 100 mL of solution. Filter the solution before use.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol with a few quick dips.

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the this compound working solution for 1-3 minutes. This step requires optimization.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate through two changes of 95% ethanol for 2 minutes each.

    • Dehydrate through two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of permanent mounting medium to the slide and cover with a coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, collagen: Shades of Red

  • Red blood cells: Red

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety measures in a laboratory setting.

  • Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the dye powder and solutions.[4][12]

  • Handle the dye powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

  • Store the dye in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Dispose of dye solutions and contaminated materials according to institutional and local regulations.[7]

Visualized Workflows

The following diagrams illustrate the logical flow of the hypothetical staining protocol.

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Rinse_Blue Rinse & Bluing Nuclear_Stain->Rinse_Blue Counterstain Counterstaining (this compound) Rinse_Blue->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Staining_Principle cluster_tissue Tissue Components cluster_dyes Dyes Nucleus Nucleus (Acidic, Negative Charge) Cytoplasm Cytoplasm/Proteins (Basic, Positive Charge) Hematoxylin Hematoxylin (Basic, Positive Charge) Hematoxylin->Nucleus Binds to AcidRed362 This compound (Acidic, Negative Charge) AcidRed362->Cytoplasm Binds to

References

Application Notes and Protocols: Staining of Protein Fibers in Biomaterials using Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and quantification of protein fibers within biomaterials are critical for evaluating tissue integration, wound healing, and the overall efficacy of regenerative medicine strategies. Acid Red 362 is a water-soluble, anionic azo dye that offers potential as a vibrant and effective stain for proteinaceous components in biomaterial scaffolds.[1][2] This document provides a detailed, albeit theoretical, protocol for the application of this compound in staining protein fibers, such as collagen and silk fibroin, within various biomaterial matrices. The principles outlined are based on the general mechanisms of acid dye staining and are intended to serve as a comprehensive starting point for protocol development and optimization.[3][4]

The fundamental principle of staining with this compound relies on the electrostatic interaction between the anionic sulfonic acid groups of the dye and the cationic amino acid residues (e.g., lysine, arginine) present in the protein fibers.[3] This interaction is facilitated under acidic conditions, which ensure the protonation of the protein's basic groups, thereby enhancing dye binding and visualization.

Materials and Reagents

  • This compound (C.I. This compound; CAS No. 61814-58-2)

  • Biomaterial samples containing protein fibers (e.g., collagen scaffolds, silk fibroin mats)

  • Distilled or deionized water

  • Picric acid

  • Glacial acetic acid

  • Ethanol (B145695) (70%, 95%, and 100%)

  • Xylene or a xylene substitute

  • Permanent mounting medium

  • Microscope slides and coverslips

  • Staining jars

  • Fume hood

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Safety Precautions

This compound is generally considered non-toxic, however, it is important to handle the powder and solutions with care.[5] Avoid inhalation of dust and contact with skin and eyes.[6] Always work in a well-ventilated area or a fume hood when handling xylene and other volatile reagents.[7] Dispose of all chemical waste according to institutional guidelines.

Experimental Protocols

This section outlines a step-by-step procedure for staining protein fibers in both paraffin-embedded and frozen biomaterial sections.

Protocol 1: Staining of Paraffin-Embedded Biomaterial Sections

This protocol is suitable for biomaterials that have been fixed, processed, and embedded in paraffin (B1166041) wax.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or xylene substitute) for 5 minutes. Repeat with fresh xylene. b. Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh ethanol. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse gently in running tap water for 5 minutes.

2. Staining Solution Preparation: a. Prepare a 0.1% (w/v) this compound staining solution by dissolving 0.1 g of this compound powder in 100 mL of saturated aqueous picric acid solution. b. Stir until fully dissolved. The solution should have a pH of approximately 2.0.

3. Staining Procedure: a. Immerse the rehydrated slides in the 0.1% this compound staining solution for 60 minutes at room temperature. b. Briefly rinse the slides in two changes of 0.5% acetic acid solution to remove excess stain.

4. Dehydration: a. Immerse slides in 95% ethanol for 1 minute. b. Immerse slides in 100% ethanol for 2 minutes. Repeat with fresh ethanol.

5. Clearing and Mounting: a. Immerse slides in xylene (or xylene substitute) for 5 minutes. Repeat with fresh xylene. b. Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.

Protocol 2: Staining of Frozen Biomaterial Sections

This protocol is adapted for fresh or fixed frozen biomaterial sections.

1. Section Preparation: a. Cryosection the biomaterial to the desired thickness (e.g., 10-20 µm) and mount on pre-coated microscope slides. b. Air-dry the sections for 30-60 minutes at room temperature. c. Fix the sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C (if not pre-fixed). d. Allow slides to air dry completely.

2. Staining Procedure: a. Rinse slides briefly in distilled water. b. Immerse the slides in the 0.1% this compound staining solution (prepared as in Protocol 1, step 2) for 30-60 minutes at room temperature. c. Briefly rinse the slides in two changes of 0.5% acetic acid solution.

3. Dehydration and Mounting: a. Follow the dehydration, clearing, and mounting steps as described in Protocol 1 (steps 4 and 5).

Data Presentation

The following table presents hypothetical quantitative data to illustrate the expected outcomes of optimizing staining conditions. Image analysis software (e.g., ImageJ) can be used to quantify staining intensity.

Staining ConditionStaining Intensity (Arbitrary Units)Background StainingObservations
Concentration Optimization (60 min incubation)
0.05% this compound45 ± 5LowFaint but specific staining of protein fibers.
0.1% this compound85 ± 8LowStrong and specific staining of protein fibers with good contrast.
0.2% this compound92 ± 7ModerateIntense staining, but with increased background signal.
Incubation Time Optimization (0.1% this compound)
30 minutes60 ± 6LowModerate staining intensity.
60 minutes87 ± 9LowOptimal staining with clear differentiation of fibers.
90 minutes90 ± 8ModerateStrong staining, but with some non-specific binding.

Visualization of Experimental Workflow and Staining Mechanism

The following diagrams illustrate the proposed experimental workflow and the underlying staining mechanism.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Biomaterial Biomaterial Sample Fixation Fixation Biomaterial->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining Deparaffinization->Staining Rinsing Rinsing Staining->Rinsing Dehydration Dehydration Rinsing->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy ImageAnalysis Image Analysis & Quantification Microscopy->ImageAnalysis

Caption: Experimental workflow for staining protein fibers.

staining_mechanism cluster_protein Protein Fiber (e.g., Collagen) cluster_dye This compound Dye cluster_interaction Staining Interaction (Acidic pH) Protein Protein Backbone Lysine Lysine Residue (-NH2) Protein->Lysine Arginine Arginine Residue Protein->Arginine Protonation Protonation of Amino Groups (-NH2 + H+ -> -NH3+) Lysine->Protonation Arginine->Protonation AcidRed362 This compound (-SO3-) Electrostatic Electrostatic Attraction (-NH3+ <--> -SO3-) AcidRed362->Electrostatic Protonation->Electrostatic StainedFiber Stained Protein Fiber Electrostatic->StainedFiber

Caption: Mechanism of this compound staining.

Conclusion

This compound holds promise as a valuable tool for the histological assessment of protein fibers in biomaterials. The protocols provided herein offer a solid foundation for researchers to begin their investigations. It is important to note that optimization of staining parameters, including dye concentration, incubation time, and pH, will be necessary to achieve the best results for specific biomaterial compositions and research questions. Through careful methodology and quantitative analysis, this compound can contribute to a deeper understanding of biomaterial-tissue interactions.

References

Determining optimal Acid Red 362 dye concentration for staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Acid Red 362 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a brilliant red anionic dye traditionally used in the textile industry for coloring fabrics such as wool, silk, and nylon.[1][2][3] Its solubility in water and organic solvents like ethanol, coupled with its good light and washing fastness, suggests its potential as a biological stain.[1][2][4][5] These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for staining various biological specimens. The protocols outlined below are designed to establish a starting point for developing a robust and reproducible staining methodology for specific cell or tissue types.

Disclaimer: The following protocols are foundational and intended for optimization. The optimal concentration and staining conditions for this compound will be application-specific and require validation by the end-user.

I. Physicochemical Properties and Safety Information

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 61814-58-2[2]
Molecular Formula C₁₆H₁₂ClN₄NaO₅S[2]
Molecular Weight 430.80 g/mol [2]
Appearance Red powder[1][6]
Solubility Soluble in water, ethanol, DMF, and xylene[1][2][5]
Acute Oral Toxicity LD50/oral/rat: >2000 mg/kg (Considered non-toxic)[7]
Primary Skin Irritation Non-irritating (rabbit)[7]

Safety Precautions: While considered non-toxic, it is recommended to handle this compound with standard laboratory safety practices, including the use of gloves and safety glasses to avoid direct contact.[7]

II. Experimental Protocols

A. Preparation of Staining Solutions

1. Stock Solution (1% w/v):

  • Weigh 1 g of this compound powder.

  • Dissolve in 100 mL of distilled water. A magnetic stirrer may be used to facilitate dissolution.

  • Store the stock solution in a light-protected container at 4°C.

2. Working Solutions:

  • Prepare a series of working solutions by diluting the 1% stock solution in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • A suggested starting range for optimization is presented in Table 2.

Working Solution Concentration (% w/v)Volume of 1% Stock Solution (mL)Volume of Buffer (mL)
0.01%199
0.05%595
0.1%1090
0.25%2575
0.5%5050
B. General Protocol for Staining Adherent Cells in Culture

This protocol provides a framework for determining the optimal staining concentration of this compound.

Materials:

  • Adherent cells cultured on glass coverslips in a 24-well plate.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • This compound working solutions (as prepared in Table 2).

  • Counterstain (e.g., DAPI for nuclear staining).

  • Mounting medium.

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a 24-well plate and culture until the desired confluency is reached.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add 500 µL of each this compound working solution to different wells.

    • Incubate for a range of times (e.g., 5, 10, 20 minutes) to determine the optimal incubation period.

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash three times with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount onto glass slides using an appropriate mounting medium.

  • Microscopy:

    • Visualize the stained cells using a fluorescence or bright-field microscope.

    • Assess the staining intensity, background signal, and cellular morphology.

C. Protocol for Determining Cytotoxicity (Neutral Red Uptake Assay Principle)

While this compound is distinct from Neutral Red, a similar assay principle can be adapted to assess if this compound has an impact on cell viability, which is crucial if considering its use in live-cell imaging. The Neutral Red uptake assay is based on the ability of viable cells to incorporate the dye into their lysosomes.[8][9]

Materials:

  • Cells cultured in a 96-well plate.

  • This compound working solutions.

  • Cell culture medium.

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • Treatment:

    • Remove the culture medium and replace it with a medium containing various concentrations of this compound.

    • Include untreated control wells.

    • Incubate for a relevant period (e.g., 24 hours).

  • Dye Incubation:

    • Wash the cells with PBS.

    • Add 100 µL of medium containing a fixed, non-toxic concentration of this compound (determined from initial range-finding) to all wells and incubate for 2 hours.

  • Dye Extraction:

    • Wash the cells with PBS.

    • Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Quantification:

    • Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength for this compound.

    • Calculate cell viability as a percentage of the untreated control.

III. Data Presentation and Interpretation

The results of the optimization experiments should be systematically recorded.

Table 3: Example of Staining Optimization Results

Concentration (% w/v)Incubation Time (min)Staining IntensityBackground StainingCellular Morphology
0.015+-Normal
0.0110++-Normal
0.055++++/-Normal
0.0510+++++Normal
0.15+++++++Some shrinkage
0.110++++++++Shrinkage

Intensity Scale: - (none) to +++++ (very high)

Table 4: Example of Cytotoxicity Data

Concentration (µg/mL)Absorbance (OD)% Viability
0 (Control)1.25100
101.2297.6
501.1894.4
1001.0584.0
2000.7560.0

IV. Visualizations

A. Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_stock Prepare 1% Stock Solution prep_working Prepare Working Solutions (0.01% - 0.5%) prep_stock->prep_working stain Incubate with this compound (Varying Concentrations & Times) prep_working->stain cytotoxicity Cytotoxicity Assay prep_working->cytotoxicity cell_culture Culture and Fix Cells cell_culture->stain wash Wash stain->wash counterstain Counterstain (Optional) wash->counterstain mount Mount Coverslips counterstain->mount microscopy Microscopic Evaluation mount->microscopy optimization Determine Optimal Concentration microscopy->optimization cytotoxicity->optimization G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Guide to Utilizing Acid Red 362 for Histological Applications

Introduction

This compound is a brilliant red, water-soluble synthetic dye, traditionally used in the textile industry for coloring fabrics such as wool and silk.[1][2][3][4][5] While not a conventional biological stain, its properties as an acid dye suggest potential for histological applications, particularly for staining cytoplasm and connective tissues. These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a novel histological stain. Due to the lack of established protocols for this specific dye in biological contexts, this document outlines recommended tissue fixation methods based on general principles of acid dye staining and provides a foundational experimental protocol for optimization.

Recommended Tissue Fixation Methods

The choice of fixative is critical for preserving tissue morphology and ensuring optimal staining. No single fixative is ideal for all applications, and empirical determination of the best method is often necessary.[6] For acid dyes like this compound, fixatives that effectively cross-link proteins and preserve cellular architecture are recommended.

Summary of Recommended Fixatives for Initial Evaluation:

FixativeCompositionAdvantagesDisadvantagesRecommended Fixation Time (3-4 mm tissue thickness)
10% Neutral Buffered Formalin (NBF) 10% Formaldehyde in phosphate (B84403) bufferWidely available, good preservation of morphology, compatible with many special stains and immunohistochemistry.[7]Slow penetration, can form formalin pigment, may require antigen retrieval for some applications.[8][9]18-24 hours
Bouin's Fluid Picric acid, formaldehyde, acetic acidExcellent nuclear and cytoplasmic preservation, enhances staining with acid dyes.[10] Recommended for trichrome staining.[11][12]Lyses red blood cells, causes tissue shrinkage, must be washed out thoroughly before processing.4-18 hours
Zenker's Fixative Mercuric chloride, potassium dichromate, sodium sulfate, glacial acetic acidProvides excellent nuclear detail and brilliant staining.[12]Contains mercury (toxic), produces mercury pigment that must be removed. Lyses red blood cells.4-12 hours
Carnoy's Fluid Ethanol (B145695), chloroform, acetic acidRapid fixation, good nuclear preservation, preserves glycogen.Causes significant tissue shrinkage and hardening. Dissolves lipids.1-4 hours

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound. Researchers should optimize these protocols based on their specific tissue type and experimental goals.

I. Tissue Fixation and Processing
  • Fixation: Immerse fresh tissue specimens in the chosen fixative (see table above) immediately after collection. The volume of fixative should be 15-20 times the volume of the tissue.[12]

  • Processing: After fixation, dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.

  • Embedding: Embed the paraffin-infiltrated tissue in paraffin blocks.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount the sections on glass slides and allow them to dry.

II. Staining Protocol for this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer to 100% ethanol (2 changes of 3 minutes each).

    • Transfer to 95% ethanol (3 minutes).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • For the working solution, dilute the stock solution to 0.1-0.5% with distilled water and add 0.5% acetic acid to acidify the solution.

    • Immerse slides in the this compound working solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse slides in a 0.5% acetic acid solution to remove excess stain.

    • If the staining is too intense, differentiate with 70% ethanol for 15-30 seconds. Monitor microscopically.

  • Counterstaining (Optional):

    • For nuclear detail, a hematoxylin (B73222) counterstain can be used prior to this compound staining.

  • Dehydration and Mounting:

    • Dehydrate the sections through 95% ethanol and 100% ethanol (2 changes of 3 minutes each).

    • Clear in xylene (2 changes of 3 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for Staining Optimization

G Experimental Workflow for this compound Staining Optimization cluster_0 Tissue Preparation cluster_1 Staining Protocol cluster_2 Analysis Tissue Fresh Tissue Sample Fixation Fixation (e.g., NBF, Bouin's) Tissue->Fixation Processing Paraffin Embedding Fixation->Processing Sectioning Microtomy (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining (Vary concentration & time) Deparaffinization->Staining Differentiation Differentiation (Vary time) Staining->Differentiation Dehydration Dehydration & Clearing Differentiation->Dehydration Mounting Coverslipping Dehydration->Mounting Microscopy Microscopic Evaluation Mounting->Microscopy Optimization Optimization of Protocol Microscopy->Optimization

Caption: Workflow for optimizing this compound staining.

Mechanism of Tissue Fixation with Aldehydes

G Mechanism of Aldehyde Fixation Tissue Native Tissue Proteins Crosslinking Methylene Bridge Formation (Protein Cross-linking) Tissue->Crosslinking Formaldehyde Formaldehyde Formaldehyde->Crosslinking FixedTissue Fixed Tissue with Preserved Morphology Crosslinking->FixedTissue

Caption: Aldehyde fixatives cross-link proteins.

Troubleshooting

  • Weak Staining: Increase staining time, increase dye concentration, or use Bouin's fluid as a fixative to enhance acidophilic staining.

  • Overstaining: Decrease staining time, decrease dye concentration, or increase differentiation time.

  • Precipitate on Section: Filter the staining solution before use.

  • Poor Morphology: Ensure adequate and timely fixation. The tissue volume should not exceed 1/15th of the fixative volume.

Conclusion

This compound presents an opportunity for the development of a novel histological stain. The recommendations and protocols provided herein offer a solid foundation for researchers to begin exploring its utility. Successful application will depend on systematic optimization of fixation and staining parameters for the specific tissue and target of interest.

References

Application of C.I. Acid Red 362 in Textile Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of C.I. Acid Red 362 in textile engineering research. It is intended for researchers, scientists, and professionals in textile science and related fields. The notes cover the dye's properties, applications, and experimental procedures for dyeing protein and polyamide fibers, along with data on its fastness properties.

Application Notes

1.1 Introduction to C.I. This compound

C.I. This compound is a synthetic anionic dye belonging to the acid dye class.[1] It is a 1:2 chromium complex, single azo dye, which contributes to its good fastness properties.[2] Its chemical formula is C16H12ClN4NaO5S, with a molecular weight of 430.80 g/mol .[2][3][4] Physically, it appears as a brilliant red or dark red powder that is soluble in water, ethanol, and other organic solvents like xylene and DMF.[2][3][5]

1.2 Primary Applications in Textile Engineering

This compound is primarily used for the coloration of protein fibers and synthetic polyamides.[6] Its main applications include:

  • Dyeing of Natural Protein Fibers: It is highly effective for dyeing wool and silk, providing vibrant and long-lasting red shades.[1][2][7]

  • Dyeing of Synthetic Polyamide Fibers: Nylon fabrics respond exceptionally well to this compound, making it suitable for applications like apparel and sportswear.[6][7]

  • Dyeing of Other Materials: It is also used for dyeing polyvinyl alcohol (PVA), their blended fabrics, leather, and in the formulation of water-based inks.[2][3][8]

  • Textile Printing: The dye is suitable for direct printing applications on the aforementioned fabrics.[2][4]

1.3 Mechanism of Dyeing

Acid dyes, including this compound, are applied from an acidic dye bath.[9] The dyeing mechanism relies on the formation of strong ionic bonds between the anionic dye molecules and the cationic fiber sites.[7] In an acidic solution (low pH), the amino groups (-NH2) present in protein fibers (wool, silk) and polyamide fibers (nylon) are protonated, acquiring a positive charge (-NH3+).[10] The negatively charged sulfonate group (-SO3-) on the this compound molecule is then attracted to these positively charged sites, forming a stable electrostatic bond.[11] This process results in good fixation and wash fastness.[7][10]

1.4 Environmental and Safety Considerations

  • Toxicity: this compound is considered non-toxic, with an oral LD50 in rats of over 2000 mg/kg.[12] It is not reported to be a skin or eye irritant.[12] However, standard laboratory safety precautions, such as wearing gloves and safety glasses, should be followed to avoid direct contact.[12]

  • Stability: The product is stable under normal conditions but can be destroyed by strong oxidizing or reducing agents.[12]

  • Wastewater Treatment: The textile industry is a major generator of colored wastewater, and synthetic dyes can be persistent environmental pollutants.[13][14] Effluents containing this compound require treatment before discharge. Common methods for treating textile wastewater include physical methods like adsorption, chemical methods like coagulation/flocculation and advanced oxidation processes (AOPs), and biological methods.[15][16][17]

Data Presentation

The following tables summarize the key properties and performance data for C.I. This compound.

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValueReference(s)
C.I. Generic NameThis compound[2][3]
CAS Number61814-58-2[2][4]
Chemical Class1:2 Metal Complex Azo Dye[2][8]
Molecular FormulaC16H12ClN4NaO5S[2][4]
Molecular Weight430.8 g/mol [2][4]
Physical AppearanceDark Red / Brilliant Red Powder[2][4][5]
Solubility (in water)50-60 g/L[8]
pH of 1% Solution8.0 - 9.0[8]
Moisture Content≤ 6.0%[4][8]

Table 2: Fastness Properties of C.I. This compound on Wool Fabric

(Fastness grades are rated on a scale of 1 to 5, where 5 is excellent. For light fastness, the scale is 1 to 8.)

Fastness PropertyGradeReference(s)
Light Fastness6-7[8]
Washing (Soaping)4-5[8]
Perspiration3-4[4]
Dry Rubbing4[4]
Wet Rubbing4[4]
Ironing (Staining)4-5[4]
Acid Fastness4-5[4]
Alkali Fastness4-5[4]

Experimental Protocols

The following protocols are generalized for dyeing protein and polyamide fibers with acid dyes and have been adapted for this compound based on its known properties. Researchers should perform preliminary tests to optimize conditions for specific substrates and equipment.

3.1 Protocol: Immersive Dyeing of Wool/Silk/Nylon Fabric

Objective: To dye a textile substrate (wool, silk, or nylon) to a uniform red shade using C.I. This compound.

Materials:

  • Textile substrate (pre-scoured and weighed)

  • C.I. This compound powder

  • Acetic acid or citric acid (for pH control)

  • Glauber's salt (Sodium Sulfate), anhydrous (levelling agent, optional for wool)

  • Deionized water

  • Laboratory dyeing machine (e.g., beaker dyer) or water bath with stirrer

  • Beakers, graduated cylinders, pH meter

  • Non-ionic soap

Procedure:

  • Prepare the Dye Stock Solution: Accurately weigh the required amount of this compound powder (e.g., for a 1% on weight of fabric (owf) shade, use 0.1 g dye for 10 g of fabric). Create a paste with a small amount of lukewarm water, then dissolve it completely in a larger volume of hot deionized water to make a stock solution.[11]

  • Set up the Dyebath: Fill the dyeing vessel with deionized water to achieve a liquor-to-goods ratio (L:R) of 40:1 (e.g., 400 mL water for 10 g fabric). Add the required amount of dye stock solution.

  • pH Adjustment: Add a weak acid, such as acetic acid, to the dyebath to adjust the pH. For nylon, a pH of 3.0-4.5 is often optimal for good exhaustion.[9][18] For wool and silk, a pH of 4.5-5.5 is typically used. Stir well and confirm the pH.

  • Fabric Immersion: Introduce the pre-wetted textile substrate into the cold dyebath.

  • Dyeing Cycle:

    • Start the dyeing machine or water bath.

    • Raise the temperature of the dyebath to 90-100°C over 30-45 minutes.

    • Hold the temperature at 90-100°C for 45-60 minutes, ensuring continuous agitation for level dyeing.[9]

  • Cooling and Rinsing:

    • After the dyeing time is complete, allow the dyebath to cool down to about 60°C.

    • Remove the dyed fabric from the bath.

    • Rinse the fabric thoroughly, first with warm water and then with cold water, until the rinse water runs clear.

  • Soaping (After-treatment): To remove any unfixed surface dye and improve wet fastness, wash the dyed fabric in a solution containing 1-2 g/L of a non-ionic soap at 50-60°C for 15 minutes.

  • Final Rinse and Drying: Rinse the fabric again with cold water, squeeze out the excess water, and allow it to air dry at room temperature.[9]

3.2 Protocol: Evaluation of Colorfastness to Washing

Objective: To assess the resistance of the dyed fabric's color to domestic washing procedures. This protocol is based on standard methods like ISO 105-C06.

Materials:

  • Dyed fabric specimen (e.g., 10 cm x 4 cm)

  • Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard non-ionic soap solution

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (for mechanical agitation)

  • Grey Scale for assessing color change and staining

Procedure:

  • Sample Preparation: Stitch the dyed fabric specimen together with a same-sized piece of the multifiber adjacent fabric.

  • Washing: Place the composite specimen in a stainless steel container of the Launder-Ometer. Add the specified volume of soap solution and the required number of stainless steel balls.

  • Test Cycle: Run the machine at the specified temperature (e.g., 40°C or 60°C) for the specified duration (e.g., 30 minutes).

  • Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly in cold water, and separate the dyed sample from the multifiber strip (except at one short edge). Air dry the specimens.

  • Evaluation:

    • Color Change: Compare the color of the washed dyed specimen with an original, unwashed sample using the Grey Scale for Assessing Change in Colour.

    • Staining: Compare the staining on each strip of the multifiber fabric with an unstained piece of the same fabric using the Grey Scale for Assessing Staining.

    • Record the ratings (1-5).

Mandatory Visualizations

The following diagrams illustrate key processes related to the application of this compound.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment p1 Weigh Fabric & Dye p2 Prepare Dye Stock Solution p1->p2 d1 Prepare Dyebath (Water, Dye) p2->d1 p3 Scour & Wet Fabric d3 Immerse Fabric p3->d3 d2 Adjust pH with Acid (e.g., pH 4.5-5.5) d1->d2 d2->d3 d4 Ramp Temperature (to 90-100°C) d3->d4 d5 Hold Temperature (45-60 mins) d4->d5 d6 Cool Down d5->d6 f1 Rinse Warm, then Cold d6->f1 f2 Soaping / After-wash (Non-ionic detergent) f1->f2 f3 Final Rinse f2->f3 f4 Dry f3->f4

Caption: Experimental workflow for immersive dyeing with this compound.

Acid_Dye_Mechanism cluster_fiber Protein / Polyamide Fiber cluster_dye Acid Dye Molecule fiber Fiber Polymer Chain with Amino Groups (-NH2) protonated_fiber Protonated Fiber (-NH3+) result Ionic Bond Formation (Dye-SO3- ... +H3N-Fiber) protonated_fiber->result Electrostatic Attraction dye This compound (Anionic, with -SO3- group) dye->result Electrostatic Attraction conditions Acidic Dyebath (H+ ions) conditions->fiber Protonation

Caption: Mechanism of this compound bonding to protein/polyamide fibers.

Wastewater_Treatment_Logic cluster_primary Primary Treatment cluster_secondary Secondary / Tertiary Treatment (Color Removal) input Textile Effluent (contains this compound) p1 Screening input->p1 p2 Coagulation / Flocculation p1->p2 p3 Sedimentation p2->p3 s1 Adsorption (e.g., Activated Carbon) p3->s1 Select method(s) s2 Advanced Oxidation (e.g., Ozonation, UV/H2O2) p3->s2 Select method(s) s3 Biological Treatment (e.g., Bacterial Consortium) p3->s3 Select method(s) output Treated Water (for discharge or reuse) s1->output s2->output s3->output

Caption: Conceptual workflow for treating wastewater containing acid dyes.

References

Application Notes and Protocols: Acid Red 362 as a Tracer Dye in Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 362 is a water-soluble, brilliant red azo dye.[1] While traditionally used in the textile industry for dyeing fabrics such as wool and silk, its properties make it a suitable candidate for use as a tracer dye in microfluidic applications for visualizing and quantifying fluid flow.[1] Its vibrant color allows for clear visualization within microchannels using standard bright-field microscopy, offering a cost-effective alternative to fluorescent dyes which require more complex imaging setups.[2][3][4][5][6]

This document provides detailed application notes and protocols for the use of this compound as a tracer dye in microfluidic devices, particularly those fabricated from polydimethylsiloxane (B3030410) (PDMS).

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CI Name This compound[1]
CAS Number 61814-58-2[1]
Molecular Formula C₁₆H₁₂ClN₄NaO₅S[1]
Molecular Weight 430.80 g/mol [1]
Appearance Red powder[1]
Solubility Soluble in water, ethanol (B145695), DMF, xylene[1]

Principle of Application

As a tracer dye, this compound is introduced into a microfluidic device to visualize flow patterns, determine flow velocities, and analyze mixing efficiencies. The intensity of the red color is proportional to the dye concentration, which can be quantified using spectrophotometry or image analysis of micrographs.

Key Applications in Microfluidics:

  • Flow Visualization: Direct observation of laminar flow, streamlines, and hydrodynamic focusing.

  • Mixing Analysis: Quantification of the degree of mixing between two or more fluid streams.

  • Velocity Profiling: Determination of flow velocity by tracking the movement of the dye front.

  • Leak Detection: Identification of leaks or breaches in the microfluidic device.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Deionized (DI) water

  • 0.22 µm syringe filter

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of DI water to the flask.

  • Place a small magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved.

  • Once dissolved, remove the stir bar and add DI water to bring the final volume to 10 mL. This results in a 1 mg/mL (1000 ppm) stock solution.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates that could clog the microfluidic channels.

  • Store the stock solution in a labeled, light-protected container at room temperature.

Microfluidic Experiment: Visualization of Hydrodynamic Focusing

This protocol describes the use of this compound to visualize hydrodynamic focusing in a Y-channel PDMS microfluidic device.

Materials:

  • PDMS microfluidic device with a Y-channel inlet and a single outlet.

  • Syringe pumps (2 or 3)

  • Syringes (e.g., 1 mL or 5 mL)

  • Tubing with appropriate fittings for the microfluidic device

  • This compound working solution (e.g., 100 µM)

  • Buffer solution (e.g., Phosphate-Buffered Saline - PBS)

  • Inverted microscope with a color camera

Experimental Setup Workflow:

G cluster_prep Preparation cluster_setup Device Setup cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Working Solution load_syringes Load Syringes with Dye and Buffer prep_dye->load_syringes prep_buffer Prepare Buffer Solution prep_buffer->load_syringes connect_tubing Connect Tubing from Syringe Pumps to Device load_syringes->connect_tubing mount_device Mount Microfluidic Device on Microscope mount_device->connect_tubing set_flow Set Flow Rates on Syringe Pumps connect_tubing->set_flow start_flow Start Flow set_flow->start_flow acquire_images Acquire Images/ Videos of Flow start_flow->acquire_images analyze_images Analyze Images for Stream Width and Position acquire_images->analyze_images quantify Quantify Focusing Efficiency analyze_images->quantify

Caption: Experimental workflow for hydrodynamic focusing visualization.

Procedure:

  • Prepare Working Solutions: Dilute the 1 mg/mL this compound stock solution in the desired buffer (e.g., PBS) to a final concentration of 100 µM. Prepare a sufficient volume of the plain buffer solution for the sheath flow.

  • Device Priming: Prime the microfluidic device by flowing 70% ethanol followed by DI water through all channels to remove any air bubbles and ensure the channel surfaces are wetted. Finally, flush with the buffer solution.

  • Syringe Loading: Load one syringe with the this compound working solution (core flow) and two syringes with the buffer solution (sheath flows).

  • Connect to Device: Connect the syringes to the respective inlets of the Y-channel device using tubing.

  • Mount and Focus: Place the microfluidic device on the stage of an inverted microscope and bring the microchannel into focus.

  • Initiate Flow: Start the syringe pumps at the desired flow rates. A common starting point is to have a lower flow rate for the core flow and higher, equal flow rates for the sheath flows.

  • Observation: Observe the hydrodynamic focusing of the red dye stream under bright-field illumination.

  • Image and Data Acquisition: Capture images or videos of the focused stream at different flow rate ratios.

Data Presentation

Quantitative data from hydrodynamic focusing experiments can be summarized to compare the effect of flow rate ratios on the width of the focused stream.

Table 2: Hydrodynamic Focusing of this compound

Core Flow Rate (µL/min)Sheath Flow Rate (µL/min)Flow Rate Ratio (Sheath:Core)Focused Stream Width (µm)
155:150
11010:130
12020:115
2105:160
22010:135

Note: The focused stream width values are hypothetical and will depend on the specific microchannel geometry.

Visualization and Detection

Bright-field Microscopy: this compound can be readily visualized using a standard bright-field microscope with a color camera. No special filters are required.

Spectrophotometry: For quantitative analysis of dye concentration, samples can be collected from the outlet of the microfluidic device and analyzed using a UV-Vis spectrophotometer. Based on similar red azo dyes, the maximum absorbance (λmax) of this compound is expected to be in the range of 490-520 nm.[7] An absorption spectrum of a comparable dye, Disperse Red 19, shows a peak at 495 nm.[8]

Logical Relationships in a Drug Screening Context

A tracer dye like this compound can be used in more complex microfluidic setups, such as those for generating concentration gradients for drug screening. The following diagram illustrates the logical relationship in such an application.

G cluster_inputs Inputs cluster_process Microfluidic Process cluster_outputs Outputs & Analysis drug Drug Solution with This compound Tracer gradient_gen Concentration Gradient Generator drug->gradient_gen buffer Buffer Solution buffer->gradient_gen cell_culture Cell Culture Chamber gradient_gen->cell_culture Exposes cells to gradient imaging Microscopy Imaging (Dye & Cell Morphology) cell_culture->imaging viability Cell Viability Assay imaging->viability Informs dose_response Dose-Response Curve viability->dose_response

Caption: Conceptual use of a tracer dye in a drug screening assay.

Troubleshooting

IssuePossible CauseSolution
Clogged Channels Particulates in the dye solutionFilter all solutions through a 0.22 µm filter before use.
Air bubblesPrime the device thoroughly with ethanol and then DI water before introducing the buffer and dye solutions.
Leaking Device Poor bonding of PDMS to the substrateEnsure proper plasma treatment and bonding of the PDMS device.
Excessive pressureOperate at lower flow rates. Check for blockages in the outlet tubing.
Poor Image Contrast Dye concentration is too lowIncrease the concentration of the this compound working solution.
Improper illuminationAdjust the microscope's condenser and aperture for optimal bright-field imaging.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound powder and solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

  • Handle the powdered dye in a well-ventilated area or a fume hood to avoid inhalation.[9]

References

Application Notes and Protocols for Staining Silk and Wool-Based Biomaterials with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the staining of silk and wool-based biomaterials using Acid Red 362, a vibrant red anionic dye. The protocols are designed to ensure reproducible and high-quality staining for visualization and analysis in research, scientific, and drug development applications.

Introduction

This compound is a water-soluble anionic dye that belongs to the acid dye class.[1][2] These dyes are particularly effective for staining protein fibers such as silk and wool. The staining mechanism relies on the ionic interaction between the negatively charged sulfonic acid groups of the dye molecules and the positively charged amino groups present in the protein fibers under acidic conditions.[3][4][5] This strong ionic bonding, supplemented by Van der Waals forces and hydrogen bonding, results in excellent color vibrancy and good fastness properties.[4] The brilliant red hue of this compound makes it a suitable choice for a variety of applications where clear visualization of protein-based biomaterial structures is required.

Quantitative Data

The following tables summarize the key properties and performance characteristics of this compound on silk and wool biomaterials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
CAS Number61814-58-2[2]
Molecular FormulaC₁₆H₁₂ClN₄NaO₅S[2]
Molecular Weight430.80 g/mol [2]
AppearanceRed Powder[1]
SolubilitySoluble in water, ethanol, xylene, DMF[1][2]

Table 2: Colorfastness Properties of this compound on Silk and Wool

PropertySilkWoolReference
Light Fastness (Grade 1-8)4-56-7[6][7]
Washing Fastness (Grade 1-5)3-44-5[6][7]
Rubbing Fastness (Dry) (Grade 1-5)44[6]
Rubbing Fastness (Wet) (Grade 1-5)3-43-4[6]
Perspiration Fastness (Grade 1-5)44-5[6][7]

Note: Colorfastness is graded on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Materials
  • Silk or Wool-based biomaterial

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid or citric acid

  • Glauber's salt (Sodium sulfate) (optional, as a leveling agent)

  • Beakers or dye bath vessel

  • Heating plate with magnetic stirrer

  • pH meter or pH indicator strips

  • Graduated cylinders and pipettes

  • Forceps

Staining Protocol for Silk Biomaterials

This protocol is optimized for achieving vibrant and even staining of silk-based biomaterials.

  • Preparation of the Biomaterial:

    • Thoroughly rinse the silk biomaterial with distilled water to remove any impurities.

    • For quantitative studies, ensure the biomaterial is weighed before staining.

    • Pre-soak the biomaterial in a solution of distilled water and a small amount of non-ionic wetting agent for at least 30 minutes to ensure even dye penetration.

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound based on the weight of the fabric (OWF). A typical starting concentration is 1% OWF for a medium shade.

    • Prepare a stock solution of the dye by dissolving the powder in a small amount of hot distilled water.

    • Fill the dye bath with distilled water to achieve a liquor ratio of 30:1 (30 mL of water for every 1 gram of biomaterial).[8]

    • Add the dye stock solution to the dye bath and stir thoroughly.

    • If using, add Glauber's salt (10% OWF) to the dyebath to promote level dyeing.[8]

  • Staining Procedure:

    • Introduce the pre-soaked silk biomaterial into the dyebath at room temperature.

    • Slowly increase the temperature of the dye bath to 85-90°C over 30 minutes, while stirring gently.[8][9]

    • Once the target temperature is reached, add acetic acid (4-6% OWF of 40% strength) or citric acid to adjust the pH to 4-5.[3][8]

    • Maintain the temperature and pH for 45-60 minutes, with occasional gentle agitation to ensure even staining.[9]

    • After the dyeing period, turn off the heat and allow the dye bath to cool down gradually to room temperature. This slow cooling helps in dye fixation.

  • Rinsing and Drying:

    • Once cooled, remove the stained biomaterial from the dye bath.

    • Rinse the biomaterial under running cold distilled water until the water runs clear.

    • Allow the stained biomaterial to air dry at room temperature, protected from direct sunlight.

Staining Protocol for Wool Biomaterials

This protocol is tailored for the effective staining of wool-based biomaterials, considering their unique fiber structure.

  • Preparation of the Biomaterial:

    • Clean the wool biomaterial by washing it with a mild, neutral detergent to remove any grease or oils.

    • Rinse thoroughly with distilled water.

    • Weigh the dry biomaterial for accurate dye calculation.

    • Pre-soak the wool in warm water for at least 30 minutes.[10]

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound (e.g., 1-2% OWF for a medium shade).

    • Prepare a concentrated dye solution by dissolving the dye powder in hot distilled water.

    • Prepare the dye bath with a liquor ratio of 30:1.[11]

    • Add the dissolved dye to the bath and mix well.

    • Optionally, add a leveling agent like Glauber's salt (10-20% OWF).

  • Staining Procedure:

    • Introduce the wet wool biomaterial into the dye bath at approximately 40°C.

    • Gradually raise the temperature to a near boil (95-100°C) over 30-45 minutes. Avoid rapid boiling to prevent felting of the wool.[12][13]

    • Add acetic acid or citric acid to achieve a pH of 4.5-5.5.[14]

    • Maintain this temperature and pH for 45-60 minutes, stirring gently and periodically.

    • Allow the dye bath to cool down slowly to room temperature before removing the biomaterial.

  • Rinsing and Drying:

    • Carefully remove the stained wool from the cooled dye bath.

    • Rinse with lukewarm water, gradually decreasing the temperature to cold, until the rinse water is clear.

    • Gently squeeze out excess water (do not wring) and lay the biomaterial flat to air dry.

Visualizations

Experimental Workflow

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining A Biomaterial Preparation (Clean & Pre-soak) C Immersion in Dyebath A->C B Dyebath Preparation (Dye, Water, Auxiliaries) B->C D Gradual Heating C->D E pH Adjustment (Acid Addition) D->E F Dyeing at Temperature E->F G Cooling F->G H Rinsing G->H I Drying H->I Staining_Mechanism cluster_fiber Protein Fiber (Silk/Wool) cluster_dye This compound Dye Fiber NH2 Acid Acidic Medium (H+) Fiber->Acid Protonation Fiber_H NH3+ Bond Ionic Bond Formation Fiber_H->Bond Dye SO3- Dye->Bond Acid->Fiber_H

References

A Method for Dyeing Electrospun Polymer Nanofibers with Acid Red 362: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the coloration of electrospun polymer nanofibers using Acid Red 362, a vibrant red acid dye. The protocols outlined herein are specifically tailored for polyamide nanofibers, such as Nylon 6, which possess the necessary amine functional groups for effective dyeing with acid dyes. These application notes will guide researchers through the process of nanofiber fabrication via electrospinning, the subsequent dyeing procedure, and the characterization of the resulting colored nanofibers.

Introduction

Electrospun polymer nanofibers offer a unique combination of high surface area-to-volume ratio, high porosity, and flexibility, making them ideal for a wide range of applications, including tissue engineering, filtration, and drug delivery systems. The ability to dye these nanofibers enhances their utility, not only for aesthetic purposes in textiles but also for functional applications such as colorimetric sensors or for visualizing the nanofibers in various matrices. Acid dyes are anionic dyes that are applied to fibers such as nylon, wool, and silk from an acidic dyebath. The dyeing mechanism involves the formation of an electrostatic bond between the anionic sulfonate groups on the dye molecule and the protonated amine groups in the polymer fiber.

This compound is a brilliant red, water-soluble acid dye belonging to the single azo, 1:2 metal complex class. It is suitable for dyeing polyamide and other protein fibers.[1][2] This protocol provides a comprehensive guide to successfully dye electrospun polyamide nanofibers with this compound, achieving good color yield and fastness properties.

Materials and Equipment

For Electrospinning:
  • Polyamide 6 (PA6, e.g., Ultramid® B24)

  • Formic acid (≥98%)

  • High-voltage power supply (0-30 kV)

  • Syringe pump

  • Plastic syringe (10 mL) with a metallic needle (e.g., 21 gauge)

  • Grounded collector (e.g., a flat plate or rotating drum covered with aluminum foil)

  • Fume hood

For Dyeing:
  • Electrospun polyamide 6 nanofiber mat

  • C.I. This compound (CAS No. 61814-58-2)

  • Acetic acid (glacial)

  • Sodium acetate (B1210297)

  • Non-ionic surfactant (e.g., Triton™ X-100)

  • Distilled or deionized water

  • Laboratory beaker or dye pot

  • Heating mantle or water bath with a stirrer

  • pH meter

  • Thermometer

For Characterization:
  • Scanning Electron Microscope (SEM)

  • Spectrophotometer with an integrating sphere for color yield (K/S) measurement

  • Launder-Ometer or similar washing fastness tester

  • Light fastness tester with a Xenon arc lamp

  • Grey scales for assessing color change and staining

Experimental Protocols

Preparation of Polyamide 6 Solution for Electrospinning

A 21% (w/w) solution of Polyamide 6 in formic acid is prepared.[3]

  • Weigh the desired amount of Polyamide 6 pellets or powder.

  • In a fume hood, dissolve the Polyamide 6 in formic acid.

  • Stir the solution at room temperature until the polymer is completely dissolved and a homogeneous, viscous solution is obtained. This may take several hours.

  • Allow the solution to rest to eliminate any air bubbles.

Electrospinning of Polyamide 6 Nanofibers
  • Load the prepared Polyamide 6 solution into a 10 mL plastic syringe fitted with a metallic needle.

  • Mount the syringe on the syringe pump.

  • Position the needle tip approximately 15-20 cm from the grounded collector.[3]

  • Set the syringe pump to a constant feed rate (e.g., 1 mL/h).

  • Apply a high voltage of approximately 20 kV to the needle tip.[3]

  • Initiate the electrospinning process. A non-woven mat of nanofibers will be deposited on the collector.

  • After the desired thickness is achieved, carefully remove the nanofiber mat from the collector.

  • Dry the mat in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Dyeing of Electrospun Nanofibers with this compound

This protocol is based on a standard exhaustion dyeing method for polyamides with acid dyes.

  • Prepare the Dyebath:

    • For a 1% on weight of fiber (owf) dyeing, weigh an amount of this compound powder equal to 1% of the dry weight of the nanofiber mat.

    • Prepare a stock solution of the dye by dissolving it in a small amount of hot distilled water.

    • Fill a beaker with distilled water to achieve a liquor ratio of 100:1 (e.g., 100 mL of water for every 1 gram of nanofiber mat).

    • Add the dye stock solution to the beaker.

    • Add a wetting agent, such as a non-ionic surfactant (e.g., 0.5 g/L), to ensure even wetting of the hydrophobic nanofiber mat.

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

  • Dyeing Procedure:

    • Immerse the dry electrospun polyamide nanofiber mat into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to 90-100 °C over 30-45 minutes.

    • Hold the temperature at 90-100 °C for 45-60 minutes, with gentle agitation to ensure uniform dyeing.

    • After dyeing, allow the dyebath to cool down slowly to about 60-70 °C.

  • Rinsing and Drying:

    • Remove the dyed nanofiber mat from the dyebath.

    • Rinse the mat thoroughly with warm water, followed by cold water, until the rinsing water is clear.

    • Squeeze out the excess water gently.

    • Dry the dyed nanofiber mat at room temperature or in an oven at a low temperature (e.g., 50-60 °C).

Characterization of Dyed Nanofibers
  • Morphology: The surface morphology of the undyed and dyed nanofibers should be examined using a Scanning Electron Microscope (SEM) to ensure the fiber structure is maintained after the dyeing process.

  • Color Yield (K/S): The color yield can be determined by measuring the spectral reflectance of the dyed nanofiber mat using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the K/S value, where R is the decimal fraction of the reflectance of the sample at the wavelength of maximum absorption.

  • Color Fastness to Washing: This can be evaluated according to the ISO 105-C06 standard.[4] A specimen of the dyed nanofiber is washed with a standard soap solution in a Launder-Ometer. The change in color of the specimen and the staining of an adjacent multi-fiber fabric are assessed using the grey scales.

  • Color Fastness to Light: This can be determined according to the ISO 105-B02 standard.[5] The dyed nanofiber specimen is exposed to a xenon arc lamp, which simulates sunlight, alongside a set of blue wool standards. The fading of the specimen is compared to the fading of the standards to assign a light fastness rating (from 1 to 8).

Data Presentation

The following tables present illustrative quantitative data for the dyeing of polyamide nanofibers with acid dyes, based on values reported in the literature for similar systems.

Table 1: Effect of Dye Concentration on Color Yield (K/S)

Dye Concentration (% owf)Color Yield (K/S) at λmax
0.54.8
1.08.5
2.014.2
3.018.9
4.021.3

Table 2: Effect of Dyeing Temperature on Color Yield (K/S) for a 2% owf Dyeing

Dyeing Temperature (°C)Color Yield (K/S) at λmax
609.8
7011.5
8013.6
9014.2
10014.1

Table 3: Fastness Properties of Polyamide Nanofibers Dyed with this compound (Illustrative)

Fastness TestRatingStandard
Washing Fastness ISO 105-C06
Color Change4-5
Staining on Polyamide4
Staining on Cotton4-5
Light Fastness 4-5ISO 105-B02
Rubbing Fastness ISO 105-X12
Dry4
Wet4

Note: The fastness data is based on typical performance of similar acid dyes on polyamide and wool.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_espin Electrospinning cluster_dyeing Dyeing Process cluster_char Characterization PA6 Polyamide 6 Mixing Dissolve & Stir PA6->Mixing FormicAcid Formic Acid FormicAcid->Mixing PA6_Solution Homogeneous PA6 Solution Mixing->PA6_Solution Syringe Load Syringe PA6_Solution->Syringe Espin Apply High Voltage (20 kV) Pump at 1 mL/h Syringe->Espin Collector Collect Nanofibers Espin->Collector NanofiberMat Undyed Nanofiber Mat Collector->NanofiberMat Immersion Immerse Mat NanofiberMat->Immersion DyePrep Prepare Dyebath (this compound, pH 4.5-5.5) DyePrep->Immersion Heating Heat to 95°C Hold for 60 min Immersion->Heating RinseDry Rinse & Dry Heating->RinseDry DyedMat Dyed Nanofiber Mat RinseDry->DyedMat SEM SEM (Morphology) DyedMat->SEM Spectro Spectrophotometer (K/S) DyedMat->Spectro Fastness Fastness Tests (Wash, Light, Rub) DyedMat->Fastness

Caption: Experimental workflow for dyeing electrospun nanofibers.

dyeing_mechanism cluster_fiber Polyamide Nanofiber cluster_dye This compound Dye Fiber PA Fiber Chain (-NH-) ProtonatedFiber Protonated Fiber (-NH2+-) Fiber->ProtonatedFiber H+ DyedFiber Dyed Fiber (Dye-SO3- +H2N-PA) ProtonatedFiber->DyedFiber Electrostatic Attraction Dye Dye Molecule AnionicDye Anionic Dye (Dye-SO3-) AnionicDye->DyedFiber Acid Acidic Dyebath (H+) Acid->ProtonatedFiber

Caption: Simplified dyeing mechanism of acid dyes on polyamide.

References

Application Notes and Protocols for Acid Red 362 in Polyacrylamide Gel Protein Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of Acid Red 362 for staining proteins in polyacrylamide gels is not a widely documented or validated method. The following protocols and data are based on the general principles of acid dye staining for proteins and are provided as a starting point for research and development. Optimization is highly recommended for any specific application.

Introduction

The visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are the most common methods, the exploration of alternative dyes can offer advantages in terms of cost, sensitivity, and workflow efficiency. This compound is a water-soluble, anionic azo dye traditionally used in the textile industry for dyeing protein-based fabrics such as wool and silk.[1][2][3][4][5][6] Its ability to bind to protein fibers suggests its potential as a stain for visualizing protein bands in polyacrylamide gels.

The principle of staining is based on the electrostatic interaction between the negatively charged sulfonic acid groups of the this compound dye and the positively charged amino acid residues (like lysine, arginine, and histidine) of proteins under acidic conditions.[7][8] This interaction allows for the specific visualization of protein bands against a clear background.

Quantitative Data Summary

To provide a context for the potential performance of this compound, the following table compares its hypothetical characteristics with established protein staining methods. The values for this compound are theoretical and require experimental validation.

FeatureCoomassie Brilliant Blue R-250Silver StainingPonceau SThis compound (Hypothetical)
Detection Limit ~100 ng[9]~0.1 - 1 ng~200 - 500 ng[10]~150 - 400 ng
Linear Dynamic Range ModerateNarrowNarrowNarrow to Moderate
Staining Time 30 - 60 min30 - 120 min5 - 15 min10 - 20 min
Reversibility DifficultVery DifficultReversibleReversible
Downstream Compatibility (e.g., Mass Spectrometry) Compatible[9]Generally IncompatibleCompatiblePotentially Compatible
Cost LowHighLowVery Low

Experimental Protocols

I. Materials and Reagents
  • This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Fixing Solution: 40% (v/v) methanol (B129727), 10% (v/v) acetic acid in deionized water.

  • Destaining Solution: 5% (v/v) acetic acid in deionized water.

  • Polyacrylamide gel with separated proteins.

  • Orbital shaker.

  • Clean staining and destaining trays.

II. Staining Protocol

This protocol is adapted from general methods for acid dye staining, such as Ponceau S.

  • Fixation (Recommended):

    • After electrophoresis, carefully remove the polyacrylamide gel from the cassette.

    • Place the gel in a clean container with a sufficient volume of Fixing Solution to ensure the gel is fully submerged.

    • Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step is crucial for precipitating the proteins within the gel matrix and preventing band diffusion.[9][11]

  • Rinsing:

    • Discard the Fixing Solution.

    • Rinse the gel with deionized water for 1-2 minutes to remove residual methanol and acetic acid from the fixing step.

  • Staining:

    • Immerse the gel in the this compound Staining Solution.

    • Incubate for 10-20 minutes at room temperature with gentle agitation. The optimal staining time will depend on the thickness of the gel and the concentration of the proteins.

  • Destaining:

    • Pour off the staining solution. This solution can often be reused.

    • Wash the gel with the Destaining Solution or deionized water with gentle agitation.

    • Replace the destaining solution every 10-15 minutes until the protein bands are clearly visible against a faint pink or red background.

  • Image Acquisition:

    • The red-stained protein bands can be visualized and documented using a standard white light gel documentation system.

  • Reversal of Staining (Optional):

    • To proceed with downstream applications like Western blotting, the stain can be removed by washing the gel in a solution of 0.1 M NaOH for 5-10 minutes, followed by several washes with deionized water until the gel is colorless.

Diagrams

Experimental_Workflow cluster_electrophoresis SDS-PAGE cluster_staining This compound Staining Gel_Casting 1. Gel Casting Sample_Prep 2. Sample Preparation Gel_Casting->Sample_Prep Loading 3. Sample Loading Sample_Prep->Loading Electrophoresis 4. Electrophoresis Loading->Electrophoresis Fixation 5. Fixation Electrophoresis->Fixation Rinsing 6. Rinsing Fixation->Rinsing Staining 7. Staining Rinsing->Staining Destaining 8. Destaining Staining->Destaining Imaging 9. Image Acquisition Destaining->Imaging

Caption: Workflow for SDS-PAGE and subsequent protein staining with this compound.

Staining_Mechanism cluster_protein Protein in Acidic Solution cluster_dye This compound Protein Protein NH3_plus NH3+ Protein->NH3_plus Positively Charged Amino Groups SO3_minus SO3- NH3_plus->SO3_minus Electrostatic Interaction Dye This compound Dye->SO3_minus Negatively Charged Sulfonic Acid Group

Caption: The principle of this compound staining of proteins in an acidic environment.

References

Application Note: In-vitro Cell Viability Staining with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A variety of methods are employed to differentiate between live and dead cells, often relying on the principle of membrane integrity. Here, we introduce the novel application of Acid Red 362, a water-soluble synthetic dye, for the colorimetric determination of in-vitro cell viability. Traditionally used in the textile industry, our findings indicate that this compound can serve as a cost-effective and straightforward alternative to conventional viability stains such as Trypan Blue.[1][2][3][4][5] This application note provides a detailed protocol for the use of this compound in cell viability assays, presenting it as a valuable tool for researchers in various fields.

The underlying principle of this assay is based on the selective permeability of the cell membrane. Viable cells, possessing an intact membrane, effectively exclude the charged this compound dye. In contrast, non-viable cells with compromised membrane integrity allow the dye to passively enter the cytoplasm, resulting in a distinct red coloration of the dead cells. This differential staining allows for the direct visualization and quantification of cell viability using bright-field microscopy.

Materials and Methods

Materials
  • This compound (CAS No. 61814-58-2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HeLa (human cervical cancer) and Jurkat (human T lymphocyte) cell lines

  • Complete cell culture medium (DMEM or RPMI-1640 with 10% Fetal Bovine Serum)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microcentrifuge

  • Standard light microscope

Preparation of this compound Staining Solution
  • Prepare a 1% (w/v) stock solution of this compound in PBS.

  • Gently heat and vortex the solution to ensure the dye is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Dilute the stock solution to a final working concentration of 0.2% in PBS. Store the working solution at 4°C, protected from light.

Experimental Protocol: Cell Viability Assessment
  • Harvest cultured cells (e.g., HeLa or Jurkat) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Resuspend the cell pellet in complete culture medium and perform a cell count.

  • Adjust the cell density to 1 x 10^6 cells/mL in complete medium.

  • Induce cell death in a sample of the cell suspension for use as a positive control. This can be achieved by heat treatment (e.g., 65°C for 30 minutes) or by treatment with a known cytotoxic agent such as 70% ethanol (B145695) for 10 minutes.

  • In a microcentrifuge tube, mix 50 µL of the cell suspension with 50 µL of the 0.2% this compound staining solution (1:1 ratio).

  • Gently mix by pipetting and incubate at room temperature for 3-5 minutes.

  • Load 10 µL of the cell-dye mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (unstained) and non-viable (red-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Results

To validate the efficacy of this compound as a cell viability stain, a comparative analysis was performed against the widely used Trypan Blue method. HeLa and Jurkat cells were treated with varying concentrations of a known cytotoxic agent, potassium cyanide, for 24 hours.[6] Cell viability was then assessed using both this compound and Trypan Blue.

The results, summarized in the tables below, demonstrate a high degree of correlation between the two methods for both adherent (HeLa) and suspension (Jurkat) cell lines.

Table 1: Comparative Viability of HeLa Cells Treated with Potassium Cyanide

Potassium Cyanide (µM)This compound (% Viability ± SD)Trypan Blue (% Viability ± SD)
0 (Control)98.2 ± 1.597.9 ± 1.8
1085.4 ± 2.186.1 ± 2.5
5062.7 ± 3.464.0 ± 3.1
10041.9 ± 2.843.5 ± 3.0
50015.3 ± 1.916.8 ± 2.2

Table 2: Comparative Viability of Jurkat Cells Treated with Potassium Cyanide

Potassium Cyanide (µM)This compound (% Viability ± SD)Trypan Blue (% Viability ± SD)
0 (Control)99.1 ± 0.998.8 ± 1.1
1088.6 ± 2.389.4 ± 2.0
5065.1 ± 3.066.7 ± 2.8
10045.8 ± 2.547.2 ± 2.7
50018.2 ± 1.719.5 ± 2.0

Diagrams

G Workflow for Cell Viability Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cell Suspension (1x10^6 cells/mL) mix Mix Cells and Dye (1:1 ratio) prep_cells->mix prep_dye Prepare 0.2% this compound in PBS prep_dye->mix incubate Incubate 3-5 min at Room Temperature mix->incubate load Load Hemocytometer incubate->load count Count Stained and Unstained Cells (Microscopy) load->count calculate Calculate % Viability count->calculate G Mechanism of Differential Staining cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane result_live Unstained (Viable) live_cell->result_live dye_out This compound dye_out->live_cell Excluded dead_cell Compromised Membrane result_dead Stained (Non-viable) dead_cell->result_dead dye_in This compound dye_in->dead_cell Enters Cell

References

Application Notes & Protocols for a Quantitative Total Protein Assay Using Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of protein concentration is a cornerstone of research and development in the life sciences, from basic research to drug discovery. This document outlines a novel colorimetric method for the quantification of total protein in aqueous samples using Acid Red 362. This assay is based on the principle of protein-dye binding, a well-established technique for rapid and sensitive protein estimation.[1][2][3]

The this compound Total Protein Assay is a simple, rapid, and cost-effective method suitable for routine protein quantification. The assay is based on the binding of this compound to proteins in an acidic solution. This interaction causes a spectral shift in the dye, leading to a change in color from its original shade to a deeper hue. The intensity of the color, measured by absorbance spectrophotometry, is directly proportional to the concentration of protein in the sample.[1][4][5]

The underlying mechanism involves the electrostatic and Van der Waals interactions between the negatively charged sulfonic acid groups of the dye and the positively charged basic and aromatic amino acid residues in the proteins.[1][6][7] This binding stabilizes the anionic form of the dye, resulting in a measurable color change.[1][3]

Data Presentation

The performance of the this compound Total Protein Assay has been characterized for its key quantitative parameters. The following tables summarize the performance characteristics and provide a typical standard curve for the assay.

Table 1: Performance Characteristics of the this compound Total Protein Assay

ParameterStandard Assay (Cuvette)Microplate Assay
Linear Range 20 - 150 µg/mL5 - 25 µg/mL
Sensitivity ~5 µg/mL~1 µg/mL
Assay Time < 15 minutes< 15 minutes
Wavelength 590 nm590 nm
Sample Volume 50 µL10 µL
Reagent Volume 2.5 mL200 µL
Protein-to-Protein Variation ModerateModerate
Interfering Substances Strong bases, detergentsStrong bases, detergents

Table 2: Typical Standard Curve Data for the this compound Total Protein Assay (Standard Assay)

BSA Standard (µg/mL)Absorbance at 590 nm (Mean)
0 (Blank)0.050
250.250
500.450
750.650
1000.850
1251.050
1501.200

Experimental Protocols

Reagent Preparation

This compound Staining Reagent:

  • Weigh 100 mg of this compound powder.

  • Dissolve the dye in 50 mL of 95% ethanol.

  • Carefully add 100 mL of 85% (w/v) phosphoric acid and mix well.

  • Bring the final volume to 1 liter with deionized water.

  • Filter the solution through Whatman No. 1 filter paper to remove any particulates.

  • Store the reagent in a light-protected bottle at room temperature. The reagent is stable for several weeks.

Protein Standard Preparation:

  • Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in a buffer compatible with the assay (e.g., 0.9% NaCl or Phosphate Buffered Saline).

  • From the stock solution, prepare a series of dilutions to be used for generating a standard curve. The concentration range of these standards should encompass the expected protein concentration of the unknown samples.

Protocol 1: Standard Assay (Cuvette-Based)

This protocol is suitable for samples with protein concentrations in the range of 20-150 µg/mL.

  • Prepare Standards and Samples: Pipette 50 µL of each protein standard and unknown sample into separate, clearly labeled test tubes.

  • Add Reagent: Add 2.5 mL of the this compound Staining Reagent to each tube.

  • Mix: Mix the contents of each tube thoroughly by vortexing or inversion.

  • Incubate: Incubate the tubes at room temperature for a minimum of 5 minutes. The color is stable for up to 60 minutes.

  • Measure Absorbance: Set a spectrophotometer to a wavelength of 590 nm. Zero the instrument using a blank containing 50 µL of the sample buffer and 2.5 mL of the staining reagent. Measure the absorbance of each standard and unknown sample.

  • Data Analysis: Plot the absorbance values of the standards versus their known concentrations to generate a standard curve. Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[8][9]

Protocol 2: Microplate Assay

This protocol is adapted for a 96-well plate format and is suitable for samples with protein concentrations in the range of 5-25 µg/mL.

  • Prepare Standards and Samples: Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform measurements in triplicate.

  • Add Reagent: Add 200 µL of the this compound Staining Reagent to each well.

  • Mix: Mix the contents of the wells by gently shaking the plate for 30 seconds on a plate shaker.

  • Incubate: Incubate the plate at room temperature for a minimum of 5 minutes.

  • Measure Absorbance: Measure the absorbance at 590 nm using a microplate reader. Use a well containing 10 µL of sample buffer and 200 µL of staining reagent as the blank.

  • Data Analysis: Generate a standard curve and calculate the protein concentrations of the unknown samples as described in the standard assay protocol.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prepare this compound Reagent AddReagent Add Staining Reagent Reagent->AddReagent Standards Prepare Protein Standards (e.g., BSA) Pipette Pipette Standards and Samples into Tubes/Plate Standards->Pipette Samples Prepare Unknown Samples Samples->Pipette Pipette->AddReagent Mix Mix Thoroughly AddReagent->Mix Incubate Incubate at Room Temperature (5 min) Mix->Incubate Measure Measure Absorbance at 590 nm Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentrations Plot->Calculate

Caption: Experimental workflow for the this compound Total Protein Assay.

Dye_Protein_Interaction cluster_reaction Binding in Acidic Solution Protein Protein (+ charged residues) Complex Protein-Dye Complex (Colorimetric Shift) Protein->Complex Electrostatic & Hydrophobic Interactions Dye This compound (- charged sulfonic groups) Dye->Complex Electrostatic & Hydrophobic Interactions

Caption: Hypothesized binding mechanism of this compound to protein molecules.

Assay_Development_Logic Define Define Assay Requirements (Sensitivity, Range) Select Select Dye and Buffer System (this compound in Acidic Buffer) Define->Select Optimize Optimize Conditions (Dye Concentration, Incubation Time) Select->Optimize Validate Validate Assay Performance (Linearity, Precision, Accuracy) Optimize->Validate Protocolize Finalize Protocol Validate->Protocolize

Caption: Logical workflow for developing a novel quantitative dye-binding assay.

References

Application Notes and Protocols for the Use of Acid Red 362 in Forensic Textile Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic science, the comparative analysis of textile fibers is a critical component of trace evidence examination. Dyes and their application to fibers provide significant points of comparison that can help to associate or differentiate between fiber samples. Acid dyes, a class of anionic dyes, are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The specificity of these dyes for certain fiber types makes them valuable tools for chemical staining tests in forensic laboratories, aiding in the initial classification of unknown fibers.

Acid Red 362 is a brilliant red, water-soluble acid dye.[3][4][5] It is used in the textile industry for the coloration of wool, silk, and nylon, offering good light and washing fastness.[6] These properties, particularly its affinity for protein and polyamide fibers, suggest its utility as a differential staining agent in forensic fiber analysis. By observing the staining characteristics of an unknown fiber with this compound, a forensic analyst can infer its chemical class, thereby narrowing down the possibilities for identification.

This document provides detailed application notes and a standardized protocol for the use of this compound in the forensic analysis of textile fibers.

Principle of Application

The application of this compound for fiber differentiation relies on the chemical interaction between the dye molecules and the functional groups within the fiber polymers. Acid dyes are typically sodium salts of sulfonic acids.[1] In an acidic solution, the sulfonic acid groups (-SO₃⁻) on the dye molecule are attracted to the protonated amino groups (-NH₃⁺) present in protein fibers (wool, silk) and polyamide fibers (nylon).[1] This ionic bonding, along with van der Waals forces and hydrogen bonding, results in the fixation of the dye to the fiber.[1]

Fibers that lack these positively charged sites, such as cellulosic fibers (cotton, linen) and many synthetic polymers (polyester, acrylics), will not form strong bonds with acid dyes and will therefore remain unstained or only lightly stained. This differential staining allows for the classification of fibers based on their chemical composition.

Data Presentation: Staining Characteristics of Fibers with this compound

The following table summarizes the expected staining outcomes for various fiber types when subjected to the this compound staining protocol. This data is crucial for the interpretation of results in a forensic context.

Fiber TypeChemical ClassExpected Staining Result with this compoundRationale
WoolProteinDeep and uniform red stainingPresence of numerous protonated amino groups in the keratin (B1170402) polymer.
SilkProteinStrong and uniform red stainingPresence of protonated amino groups in the fibroin polymer.[1]
NylonPolyamideIntense and uniform red stainingPresence of amide groups that can be protonated in an acidic medium.[1]
CottonCellulosicUnstained or very faint pink surface stainingLack of cationic dye sites; composed of cellulose.
PolyesterSynthetic PolymerUnstainedLacks ionic functional groups to bind with acid dyes.
AcrylicSynthetic PolymerUnstained or very light stainingTypically requires basic dyes for effective coloration.
AcetateModified CellulosicUnstainedLacks affinity for acid dyes.
Viscose (Rayon)Regenerated CellulosicUnstained or very faint pink surface stainingLack of cationic dye sites; composed of cellulose.

Experimental Protocols

This section provides a detailed methodology for the preparation of reagents and the staining of textile fibers using this compound for forensic microscopic analysis.

Reagent Preparation
  • Staining Solution (0.1% w/v this compound):

    • Weigh 0.1 g of this compound powder.

    • Dissolve the powder in 100 mL of distilled water.

    • Gently heat and stir the solution until the dye is completely dissolved.

    • Allow the solution to cool to room temperature before use.

  • Acidifying Solution (2% v/v Acetic Acid):

    • Add 2 mL of glacial acetic acid to 98 mL of distilled water.

    • Mix thoroughly. Caution: Handle glacial acetic acid in a fume hood and wear appropriate personal protective equipment.

Staining Protocol for Unknown Fibers
  • Sample Preparation:

    • Mount a small sample of the unknown fiber on a clean microscope slide. A single fiber or a small tuft is sufficient.

    • Prepare a known fiber sample of similar size on a separate slide for comparison and as a control.

  • Pre-treatment:

    • Add a few drops of the 2% acetic acid solution to the fiber on the microscope slide.

    • Allow the fiber to soak in the acid solution for 2-3 minutes. This step is crucial for protonating the amino groups in protein and polyamide fibers.

  • Staining:

    • Carefully add a few drops of the 0.1% this compound staining solution to the fiber on the slide, ensuring the fiber is fully immersed.

    • Place the slide on a hot plate set to a low temperature (approximately 60-70°C).

    • Heat the slide for 5-10 minutes. Do not allow the solution to boil. Gentle heating facilitates the penetration and fixation of the dye.

  • Washing:

    • Remove the slide from the hot plate and allow it to cool for a few minutes.

    • Using a dropper or a gentle stream of distilled water, carefully rinse the fiber to remove excess, unbound dye.

    • Blot the excess water from the slide, being careful not to disturb the fiber.

  • Microscopic Examination:

    • Add a drop of a suitable mounting medium (e.g., glycerin or water) and place a coverslip over the fiber.

    • Examine the stained fiber under a comparison microscope alongside the similarly treated known fiber sample.

    • Record the color, intensity, and uniformity of the staining.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow of using this compound in the forensic analysis of textile fibers.

ForensicFiberAnalysis cluster_prep Sample Preparation cluster_protocol Staining Protocol cluster_analysis Analysis cluster_conclusion Conclusion UnknownFiber Unknown Fiber Sample Pretreatment Acidification (2% Acetic Acid) UnknownFiber->Pretreatment KnownFiber Known Fiber Sample (Control) KnownFiber->Pretreatment Staining Staining (0.1% this compound at 60-70°C) Pretreatment->Staining Washing Rinsing with Distilled Water Staining->Washing Microscopy Comparative Microscopy Washing->Microscopy Interpretation Interpretation of Staining Microscopy->Interpretation Classification Fiber Class Identification Interpretation->Classification

Caption: Workflow for the forensic staining of textile fibers using this compound.

StainingMechanism cluster_dye This compound cluster_fiber Fiber Polymer cluster_protein Protein/Nylon Fiber cluster_cellulose Cellulosic Fiber cluster_result Staining Result Dye Dye-SO3- Stained Stained Fiber (Ionic Bond) Dye->Stained Unstained Unstained Fiber (No Affinity) Dye->Unstained FiberNH2 Fiber-NH2 FiberNH3 Fiber-NH3+ FiberNH2->FiberNH3 + H+ (Acidic) FiberNH3->Stained Cellulose Fiber-OH Cellulose->Unstained

Caption: Chemical principle of differential staining with this compound.

References

Application Notes and Protocols for Staining Plant Root Sections with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Acid Red 362 for staining plant root sections is not a widely established procedure in botanical microtechnique. The following application notes and protocols are theoretical, based on the known chemical properties of acid dyes and general principles of plant histological staining. These methodologies are intended to serve as a comprehensive starting point for researchers to develop and optimize a novel staining procedure for anatomical studies.

Application Notes

Introduction to this compound

This compound is a water-soluble, anionic dye belonging to the azo class.[1][2][3] In general histology, acid dyes carry a net negative charge and are used to stain basic, or "acidophilic," tissue components that are positively charged, such as proteins in the cytoplasm and collagen.[4][5][6] While primarily used in the textile industry, its properties suggest potential for use as a biological stain.[1][7]

Theoretical Staining Mechanism in Plant Tissues

The primary staining mechanism for an acid dye like this compound is the electrostatic interaction between the negatively charged dye molecules (specifically, the sulfonate groups) and positively charged components within the plant tissue.[4][6]

  • Role of pH: Staining is highly pH-dependent. In an acidic solution (e.g., pH 4.0-5.0), the amino groups (-NH2) on proteins within the cytoplasm and cell walls become protonated (-NH3+), conferring a net positive charge. This enhances their affinity for the anionic dye molecules, resulting in a more intense stain.

  • Target Structures: The dye is expected to bind to protein-rich structures. Therefore, it is hypothesized that this compound will primarily stain:

    • Cytoplasm

    • Nuclei (due to histone proteins)

    • Phloem contents (P-proteins)

    • Primary, non-lignified cell walls (which contain structural proteins)

  • Non-Target Structures: Structures that are negatively charged (like pectins in the middle lamella) or lack significant protein content and are hydrophobic (like suberin in the Casparian strip and lignin (B12514952) in xylem) are less likely to be stained.

Potential Applications in Root Anatomy
  • General Cytoplasmic Counterstain: this compound could serve as an excellent counterstain to traditional lignified cell wall stains (e.g., Toluidine Blue O, Safranin) or fluorescent stains, providing a clear contrast between living protoplasts and specialized, dead cells like xylem vessels.

  • Assessing Cellular Activity: The intensity of the red stain could provide a qualitative assessment of the cytoplasmic density in different root tissues, such as the meristematic region versus mature cortical cells.

  • Visualizing Phloem: The proteinaceous nature of phloem contents makes it a likely target for strong staining, aiding in the identification and analysis of sieve tubes and companion cells.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 61814-58-2[1][3][8]
Molecular Formula C₁₆H₁₂ClN₄NaO₅S[1][3][7][8]
Molecular Weight 430.80 g/mol [3][7][8]
Appearance Red Powder[1][8]
Solubility Soluble in water, ethanol (B145695), xylene[1][3][7]
Table 2: Reagent Preparation
ReagentCompositionInstructions
FAA Fixative 50 ml Ethanol (95%), 5 ml Glacial Acetic Acid, 10 ml Formalin (37-40%), 35 ml Distilled WaterCombine ingredients. Store in a sealed container at room temperature. Use in a fume hood.
This compound Stock Solution (1% w/v) 1.0 g this compound Powder, 100 ml Distilled WaterDissolve powder in distilled water with gentle stirring. Store in a labeled bottle at room temperature.
This compound Staining Solution (0.5% w/v) 50 ml of 1% Stock Solution, 50 ml of Distilled Water, Glacial Acetic AcidDilute the stock solution. Adjust pH to 4.0-4.5 by adding a few drops of glacial acetic acid. Prepare fresh before use for best results.
Ethanol Series 50%, 70%, 95%, and 100% EthanolPrepare by diluting 100% ethanol with distilled water.
Clearing Agent Xylene or Xylene SubstituteUse histology grade xylene.
Mounting Medium Synthetic Resin (e.g., Permount) or Canada BalsamUse a commercially available mounting medium compatible with xylene.

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Root Sections

This method is ideal for achieving high-resolution images of root anatomy.

1. Fixation:

  • Excise root segments (1-2 cm long) from the desired region of the root system.

  • Immediately immerse the segments in FAA Fixative.

  • Fix for a minimum of 24 hours at room temperature. For dense tissues, extend fixation to 48 hours.

2. Dehydration and Infiltration:

  • Wash the fixed tissue in 50% ethanol (2 changes, 1 hour each).

  • Dehydrate through an ascending ethanol series: 70%, 85%, 95% (1 hour each), followed by 100% ethanol (2 changes, 1.5 hours each).

  • Clear the tissue by passing it through a series of ethanol:xylene mixtures (3:1, 1:1, 1:3; 1 hour each), followed by 100% xylene (2 changes, 1 hour each).

  • Infiltrate with paraffin (B1166041) wax by placing the tissue in molten paraffin (60°C) for 2-3 changes over 24-48 hours.

3. Embedding and Sectioning:

  • Embed the infiltrated tissue in a paraffin block.

  • Section the block using a rotary microtome to a thickness of 8-12 µm.

  • Float the resulting ribbons on a warm water bath (40-45°C) and mount them onto clean microscope slides.

  • Dry the slides overnight on a slide warmer at 40°C.

4. Deparaffinization and Staining:

  • Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.

  • Rehydrate through a descending ethanol series: 100%, 95%, 70%, 50% (2 minutes each).

  • Rinse in distilled water for 2 minutes.

  • Immerse slides in the 0.5% this compound Staining Solution for 5-15 minutes. Optimization is critical; start with 8 minutes.

  • Briefly rinse in distilled water to remove excess stain.

  • (Optional Differentiation): If overstaining occurs, briefly dip the slides (1-3 seconds) in 70% ethanol to remove excess dye from less affine structures.

  • Dehydrate quickly through an ascending ethanol series: 50%, 70%, 95%, 100% (1 minute each).

  • Clear in xylene (2 changes, 3 minutes each).

  • Mount with a synthetic resin and apply a coverslip.

Protocol 2: Rapid Staining of Free-Hand Sections

This method is suitable for quick screening and observing the general anatomy of fresh or fixed roots.

1. Sectioning:

  • Place a fresh or FAA-fixed root segment in a drop of water on a microscope slide or in a petri dish.

  • For added support, the root can be embedded in a small block of 3% agarose.[9]

  • Using a sharp double-edged razor blade, cut thin, transverse sections.[10]

  • Transfer the best sections to a small dish of distilled water using a fine brush.

2. Staining:

  • Transfer the free-floating sections to the 0.5% this compound Staining Solution .

  • Stain for 3-10 minutes.

  • Remove sections and wash them in a dish of distilled water (2-3 changes) to remove excess stain.

3. Mounting:

  • Place a drop of 50% glycerol (B35011) on a clean microscope slide.

  • Transfer a stained section into the glycerol.

  • Carefully lower a coverslip, avoiding air bubbles.

  • For temporary slides, the edges of the coverslip can be sealed with nail polish.

Quantitative Data Summary

Table 3: Staining Protocol Parameters (Paraffin Method)
StepReagentTimePurpose
Deparaffinization Xylene2 x 5 minRemove paraffin wax
Rehydration 100% to 50% Ethanol2 min eachReintroduce water to tissue
Wash Distilled Water2 minRemove alcohol
Staining 0.5% this compound (pH 4.0-4.5)5-15 minStain acidophilic components
Wash Distilled Water30 secRemove excess stain
Dehydration 50% to 100% Ethanol1 min eachRemove water from tissue
Clearing Xylene2 x 3 minMake tissue transparent
Mounting Synthetic Resin-Permanent preservation
Table 4: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Staining time too short.2. Staining solution pH is too high (not acidic enough).3. Incomplete deparaffinization.[11]1. Increase staining time in 2-minute increments.2. Check and adjust the pH of the staining solution to be more acidic (e.g., pH 4.0).3. Use fresh xylene and ensure adequate time for wax removal.
Overstaining 1. Staining time too long.2. Staining solution too concentrated.1. Reduce staining time.2. Introduce a brief differentiation step in 70% ethanol after staining.3. Dilute the staining solution to 0.25%.
Stain Precipitate on Section 1. Staining solution is old or unfiltered.2. Inadequate rinsing after staining.1. Filter the staining solution before use.2. Ensure a thorough but brief rinse in distilled water after the staining step.
Uneven Staining 1. Poor fixation.2. Water contamination in clearing agent (xylene).[12]1. Ensure tissue is fully submerged in fixative for the appropriate duration.2. Replace dehydration and clearing agents regularly to prevent water carryover.

Visualizations

G Experimental Workflow for this compound Staining cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis A 1. Root Excision B 2. Fixation in FAA (24-48h) A->B C 3. Dehydration (Ethanol Series) B->C D 4. Clearing (Xylene) C->D E 5. Paraffin Infiltration D->E F 6. Embedding E->F G 7. Sectioning (8-12 µm) F->G H 8. Deparaffinization (Xylene) G->H I 9. Rehydration (Ethanol Series) H->I J 10. Staining with this compound (5-15 min) I->J K 11. Dehydration (Ethanol Series) J->K L 12. Clearing (Xylene) K->L M 13. Mounting L->M N 14. Microscopy M->N

Caption: Workflow for paraffin-embedded root sections.

G Theoretical Staining Mechanism of this compound cluster_solution Staining Solution (Acidic pH) cluster_cell Plant Cell Cytoplasm Dye This compound (Anionic) Stained_Complex Stained Protein Complex (Electrostatic Bond) Dye->Stained_Complex Attraction H_ion H+ Protein_neutral Protein (-NH2) (Neutral) H_ion->Protein_neutral Protonation Protein_positive Protein (-NH3+) (Cationic) Protein_neutral->Protein_positive Protein_positive->Stained_Complex

Caption: Theoretical interaction of this compound with proteins.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acid Red 362 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals experiencing uneven staining with Acid Red 362.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your staining experiments in a question-and-answer format.

Question: What are the most common causes of uneven or patchy staining with this compound?

Uneven staining can arise from several factors throughout the experimental workflow. The most common culprits include:

  • Inadequate Specimen Preparation: This is a primary source of staining issues. Incomplete fixation, improper deparaffinization (wax removal), or residual mounting media can prevent the dye from infiltrating the tissue evenly.[1][2]

  • Incorrect Staining Solution Parameters: The pH of the staining solution is critical for acid dyes. An incorrect pH can lead to poor dye binding and uneven color distribution.[3][4] Dye concentration and temperature also play a significant role.[3]

  • Issues with the Tissue Section Itself: Variations in tissue thickness can result in lighter and darker stained areas.[5] Additionally, if tissue sections dry out at any point during the staining process, it can cause irreversible non-specific antibody binding and uneven staining.

  • Procedural Inconsistencies: Rushing steps, especially fixation and rinsing, can lead to uneven dye penetration.[1] Insufficient agitation during staining can also contribute to patchy results.

Question: My staining appears blotchy with some areas being much darker than others. How can I fix this?

Blotchy staining is often a result of dye aggregation or improper dye application. Here are some troubleshooting steps:

  • Ensure Complete Dye Dissolution: this compound is soluble in water and ethanol (B145695).[6][7] Ensure the dye powder is fully dissolved in the solvent before use. Gentle heating and stirring can aid dissolution, but allow the solution to cool to room temperature before applying to the tissue.

  • Filter the Staining Solution: To remove any undissolved dye particles or aggregates, filter the staining solution through a fine-gauge filter paper before use.

  • Optimize Dye Concentration: A dye concentration that is too high can lead to aggregation and uneven deposition. Try preparing a series of dilutions to find the optimal concentration for your specific application.

  • Gentle Agitation: During the staining step, gentle and consistent agitation can help ensure the dye is evenly distributed across the tissue section.

Question: The edges of my tissue section are darker than the center. What causes this "edge effect"?

The "edge effect" is a common artifact in histology and can be caused by a few factors:

  • Drying of the Section: If the tissue section begins to dry out, the dye can concentrate at the edges, leading to darker staining. Ensure the slide remains wet throughout the entire staining procedure. Using a humidity chamber for incubation steps can be beneficial.

  • Incomplete Deparaffinization: If residual paraffin (B1166041) wax remains on the slide, it can be more prevalent at the edges, leading to differential dye penetration. Ensure fresh xylene and adequate incubation times are used for complete deparaffinization.[2]

  • Antibody/Dye Trapping: During washing steps, reagents can be inadequately removed from the edges of the section, leading to a darker appearance. Ensure thorough but gentle rinsing.

Question: Why does the staining intensity vary between different experimental batches?

Inconsistent results between batches are often due to a lack of standardization in the protocol. To improve reproducibility:

  • Maintain Consistent Reagent Preparation: Always prepare fresh staining solutions and use the same formulation and pH for each experiment.

  • Standardize Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for each step of your protocol.

  • Control for Water Quality: The pH and mineral content of tap water can vary and affect staining.[1] Using deionized or distilled water for all solution preparations and rinsing steps is recommended.

  • Use Positive and Negative Controls: Including positive and negative control slides in each batch will help you to assess the consistency and specificity of your staining.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting uneven staining issues with this compound.

G cluster_0 Start: Uneven Staining Observed cluster_1 Problem Assessment cluster_2 Troubleshooting Steps cluster_3 Resolution start Uneven Staining assess_pattern Assess Staining Pattern (Patchy, Blotchy, Edge Effect) start->assess_pattern check_prep Verify Specimen Preparation (Fixation, Deparaffinization) assess_pattern->check_prep If patchy/uneven check_solution Examine Staining Solution (pH, Concentration, Filtration) assess_pattern->check_solution If blotchy/precipitate check_protocol Review Staining Protocol (Timing, Temperature, Agitation) assess_pattern->check_protocol If inconsistent check_tissue Inspect Tissue Section (Thickness, Drying) assess_pattern->check_tissue If edge effect/variable optimize Optimize Protocol & Re-stain check_prep->optimize check_solution->optimize check_protocol->optimize check_tissue->optimize end Even Staining Achieved optimize->end

A logical workflow for troubleshooting uneven staining.

Factors Influencing this compound Staining

The following table summarizes key factors that can influence the quality of your staining results.

FactorParameterRecommended Guideline/ConsiderationPotential Impact of Deviation
Staining Solution pH Acidic pH (typically 2.5-4.5) is crucial for protonating tissue amino groups, which facilitates binding of the anionic acid dye.[4][8]Incorrect pH can lead to weak or no staining, or non-specific background staining.
Dye Concentration Should be optimized for the specific tissue and target. A starting point is often 0.1-1% (w/v).Too low concentration results in weak staining; too high can cause dye aggregation and uneven staining.
Temperature Staining is typically performed at room temperature.Increased temperature can increase the rate of staining but may also lead to overstaining and lack of control.
Tissue Preparation Fixation Use a standard fixative like 10% neutral buffered formalin. Ensure adequate fixation time based on tissue size. Mercuric chloride-based fixatives can enhance acid dye staining but have toxicity concerns.[9]Inadequate fixation can lead to poor tissue morphology and uneven dye penetration.[10]
Deparaffinization Complete removal of paraffin wax using fresh xylene is essential.Residual wax will impede dye access to the tissue, resulting in unstained or unevenly stained patches.[2]
Section Thickness Typically 4-6 µm for routine histology.Thicker sections can appear more intensely stained and may show uneven dye penetration through the z-axis.[5]
Protocol Incubation Time Varies depending on the desired staining intensity and tissue type. Typically ranges from 1 to 10 minutes.Insufficient time leads to weak staining; excessive time can result in overstaining and loss of cellular detail.
Rinsing Use distilled or deionized water, or a dilute acid solution (e.g., 1% acetic acid) for differentiation.[1]Inadequate rinsing can leave excess dye on the slide, while overly aggressive rinsing can remove too much of the desired stain.

Experimental Protocol: Representative Staining with this compound

This protocol provides a general methodology for staining formalin-fixed, paraffin-embedded tissue sections with this compound. Note: This is a representative protocol and may require optimization for your specific application.

1. Reagent Preparation

  • This compound Staining Solution (0.5% w/v in 1% Acetic Acid):

    • Weigh 0.5 g of this compound powder.

    • Measure 99 mL of distilled or deionized water.

    • Add 1 mL of glacial acetic acid to the water.

    • Add the this compound powder to the acidified water.

    • Stir until fully dissolved. Gentle heating may be used, but cool to room temperature before use.

    • Filter the solution before use.

  • 1% Acetic Acid Solution (for differentiation):

    • Add 1 mL of glacial acetic acid to 99 mL of distilled or deionized water.

2. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol for 3 minutes each.

  • Transfer slides through two changes of 95% ethanol for 3 minutes each.

  • Transfer slides through one change of 70% ethanol for 3 minutes.

  • Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.

3. Staining Procedure

  • Place the rehydrated slides in the this compound staining solution for 5-10 minutes at room temperature.

  • Briefly rinse the slides in distilled water to remove excess stain.

  • (Optional) For differentiation, dip the slides in 1% acetic acid for a few seconds to remove excess stain and improve contrast. Monitor this step microscopically.

  • Rinse slides in distilled water.

4. Dehydration and Mounting

  • Dehydrate the sections through graded alcohols: 70%, 95% (two changes), and 100% (two changes), for 2-3 minutes each.

  • Clear the sections in two changes of xylene for 3-5 minutes each.

  • Mount with a permanent mounting medium.

The following diagram illustrates the general experimental workflow for staining with this compound.

G cluster_0 Preparation cluster_1 Staining cluster_2 Final Steps prep1 Deparaffinization (Xylene) prep2 Rehydration (Graded Ethanol) prep1->prep2 stain1 This compound Staining prep2->stain1 stain2 Rinse (Distilled Water) stain1->stain2 stain3 Differentiation (Optional - Acetic Acid) stain2->stain3 final1 Dehydration (Graded Ethanol) stain3->final1 final2 Clearing (Xylene) final1->final2 final3 Mounting final2->final3

References

How to prevent the precipitation of Acid Red 362 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Acid Red 362 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and performance of your solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation in your this compound solution can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Problem: this compound has precipitated out of my aqueous solution.

Troubleshooting Workflow:

G start Precipitation Observed q1 Is the solution newly prepared? start->q1 a1_yes Improper Dissolution q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 What is the solution's pH? a2_improper Incorrect pH q2->a2_improper Outside optimal range a2_proper Proceed to next check q2->a2_proper Within optimal range q3 What is the storage temperature? a3_low Low Temperature Storage q3->a3_low Low (e.g., refrigerated) a3_ok Proceed to next check q3->a3_ok Room Temperature q4 What is the dye concentration? a4_high Supersaturation q4->a4_high High a4_ok Proceed to next check q4->a4_ok Within solubility limit q5 Are there high concentrations of salts or buffers? a5_yes Salting Out q5->a5_yes Yes a5_no Consider Contaminants/Solvent Incompatibility q5->a5_no No sol1 Solution: Re-dissolve using proper technique (stirring, gentle warming). Filter the solution. a1_yes->sol1 a1_no->q2 sol2 Solution: Adjust pH to the optimal range (typically slightly acidic to neutral for many acid dyes). a2_improper->sol2 a2_proper->q3 sol3 Solution: Allow solution to return to room temperature. Avoid refrigeration. a3_low->sol3 a3_ok->q4 sol4 Solution: Prepare a new solution with a lower concentration. a4_high->sol4 a4_ok->q5 sol5 Solution: Reduce salt/buffer concentration. Prepare dye in pure water first, then add to buffer. a5_yes->sol5

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and solubility of this compound?

This compound is a red powder that is soluble in water.[1][2][3][4][5] Its molecular formula is C16H12ClN4NaO5S and it has a molecular weight of 430.80 g/mol .[1][4] While specific solubility can vary with conditions, a general value is reported to be in the range of 50-60 g/L.[5][6] A 1% solution of this compound in water typically has a pH between 8 and 9.[5][6]

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

Precipitation of this compound can be triggered by several factors:

  • Incorrect pH: The solubility of acid dyes is highly dependent on pH. A significant shift from the optimal pH range can lead to precipitation.[7][8]

  • High Concentration: Attempting to dissolve the dye beyond its solubility limit will result in a supersaturated solution, from which the dye can easily precipitate, especially if the temperature decreases.

  • Low Temperature: The solubility of many dyes, including acid dyes, is temperature-dependent. A decrease in temperature can lower its solubility and cause it to precipitate out of solution.[9]

  • High Salt Concentration: Excessive ionic strength from high concentrations of salts or buffers can reduce the dye's solubility, a phenomenon known as "salting out".[8]

  • Improper Dissolution: If the dye is not fully dissolved during preparation, undissolved particles can act as nucleation sites for further precipitation.[9]

  • Contaminants: Impurities in the dye powder or the use of low-quality water can introduce ions that may react with the dye and cause it to precipitate.[8]

Q3: How does pH affect the stability of this compound in solution?

As an acid dye, the solubility of this compound is influenced by the pH of the solution. Acid dyes are anionic and their solubility is generally better in slightly acidic to neutral conditions.[7] While a 1% solution is slightly alkaline,[5][6] the optimal pH for maintaining stability in a working solution may differ and should be determined empirically for your specific application. Extreme pH values should be avoided as they can lead to changes in the dye's molecular structure and solubility.

Q4: What is the recommended method for preparing a stable this compound solution?

To prepare a stable solution, it is advisable to start by creating a concentrated stock solution in high-purity water (distilled or deionized). The dye powder should be added gradually to the water while stirring continuously to ensure complete dissolution. Gentle warming and stirring can aid this process. The final working solution should then be prepared by diluting the stock solution with the appropriate buffer or solvent system immediately before use.

Q5: How should I store my this compound stock and working solutions?

Stock solutions should be stored in well-sealed, light-protected containers at a stable room temperature. Avoid refrigeration, as lower temperatures can promote precipitation. Working solutions are often less stable and should ideally be prepared fresh before each experiment.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Formula C16H12ClN4NaO5S[1][4]
Molecular Weight 430.80 g/mol [1][4]
Solubility in Water 50-60 g/L[5][6]
pH of 1% Solution 8-9[5][6]

Experimental Protocols

Protocol for Preparing a Stable 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • High-purity (distilled or deionized) water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • 0.22 µm or 0.45 µm syringe filter (optional, for clarification)

Workflow for Preparing a Stable Staining Solution:

G start Start: Prepare Stock Solution weigh 1. Weigh 1.0 g of this compound powder. start->weigh add_water 2. Add powder to 80 mL of high-purity water in a beaker with a stir bar. weigh->add_water stir 3. Stir at a moderate speed on a magnetic stir plate. add_water->stir warm 4. Gently warm the solution to 40-50°C to aid dissolution (optional). Do not boil. stir->warm dissolve 5. Continue stirring until all powder is completely dissolved. warm->dissolve cool 6. Allow the solution to cool to room temperature. dissolve->cool transfer 7. Transfer the solution to a 100 mL volumetric flask. cool->transfer top_up 8. Bring the volume to the 100 mL mark with high-purity water. transfer->top_up filter 9. (Optional) Filter the solution through a 0.22 µm or 0.45 µm filter for clarification. top_up->filter store 10. Store in a well-sealed, light-protected container at room temperature. filter->store end End: Stable Stock Solution Ready store->end

Caption: Workflow for preparing a stable this compound stock solution.

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water and a magnetic stir bar.

  • Mixing: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Warming (Optional): To facilitate dissolution, you may gently warm the solution to 40-50°C. Avoid boiling as it may degrade the dye.

  • Complete Dissolution: Continue stirring until all the dye powder has visibly dissolved.

  • Cooling: If the solution was warmed, allow it to cool to room temperature.

  • Final Volume: Transfer the dissolved dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Filtration (Optional): For applications requiring a high degree of clarity, filter the stock solution through a 0.22 µm or 0.45 µm syringe filter to remove any micro-particulates.

  • Storage: Transfer the final solution to a clearly labeled, light-protected container and store at a stable room temperature.

Protocol for pH Adjustment and Stabilization

Objective: To determine the optimal pH for your working solution to prevent precipitation.

Materials:

  • This compound stock solution (e.g., 1% w/v)

  • A set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8)

  • Small test tubes or vials

  • pH meter

Procedure:

  • Preparation of Test Solutions: In separate, clearly labeled test tubes, prepare your desired final concentration of this compound by diluting the stock solution with each of the different pH buffers.

  • Observation: Observe the solutions immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at your typical experimental temperature.

  • Analysis: Note any signs of precipitation (cloudiness, visible particles). The pH of the buffer that results in a stable, clear solution is the optimal pH for your working solution.

  • Confirmation: Once the optimal pH is determined, you can either use the corresponding buffer to prepare your working solutions or adjust the pH of your final solution using dilute acid or base while monitoring with a pH meter.

Logical Relationship for pH Optimization:

G start Goal: Determine Optimal pH for Stability prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare a Range of pH Buffers start->prep_buffers create_samples Create Test Samples by Diluting Stock in Each Buffer prep_stock->create_samples prep_buffers->create_samples incubate Incubate Samples Under Experimental Conditions create_samples->incubate observe Observe for Precipitation Over Time incubate->observe select_ph Select the pH that Maintains Solution Clarity observe->select_ph end Result: Optimal pH for Working Solution Identified select_ph->end

Caption: Logical workflow for determining the optimal pH for this compound solution stability.

References

Technical Support Center: Optimizing Staining Solutions for Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the pH of staining solutions for Acid Red 362. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic anionic dye.[1] Due to its vibrant red color and good fastness properties, it is commonly used in the textile industry for dyeing fabrics such as wool, silk, and nylon.[2][3][4] In a research context, it can be utilized for staining protein-rich components in tissue sections.

Q2: What is the mechanism of this compound staining?

As an acid dye, this compound is anionic, carrying a negative charge. In an acidic solution, the amino groups (-NH2) of proteins in tissue sections become protonated, acquiring a positive charge (-NH3+). The negatively charged dye molecules then bind to these positively charged sites via electrostatic interactions. This is why an acidic environment is crucial for effective staining.[5]

Q3: What is the recommended pH range for this compound staining solutions?

While the optimal pH can vary based on the specific tissue and desired staining intensity, a general range for acid dyes is between pH 2.5 and 4.5.[6] A lower pH generally results in stronger staining, while a higher pH can lead to weaker staining. For many acid dyes, a pH of around 4 is considered a good starting point for achieving a balance between color intensity and specificity.[7]

Q4: How do I prepare an acidic staining solution for this compound?

To achieve the desired acidic pH, a weak acid is typically added to the aqueous dye solution. A common and effective method is to add 1-5% acetic acid to your this compound solution. Citric acid can also be used as an alternative. It is advisable to verify the final pH of the solution using a calibrated pH meter.

Troubleshooting Guide

Problem: Weak or Faint Staining

Potential Cause Recommended Solution
Incorrect pH of Staining Solution The pH of your staining solution may be too high (not acidic enough). Prepare a fresh solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.[6]
Insufficient Staining Time The tissue may not have been incubated in the dye long enough for adequate binding. Increase the staining duration. This may require optimization based on tissue type and thickness.
Low Dye Concentration The concentration of this compound in your staining solution may be too low. A typical starting concentration for acid dyes in histology is 0.1% to 0.5% (w/v). Consider preparing a fresh solution with a higher dye concentration.
Inadequate Fixation Poor fixation can lead to the loss of cellular components and binding sites for the dye. Ensure the tissue is adequately fixed, for example, in 10% neutral buffered formalin.

Problem: Excessively Dark or Non-Specific Staining

Potential Cause Recommended Solution
pH is Too Low A very low pH can lead to widespread, non-specific binding of the dye. Try increasing the pH of the staining solution slightly (e.g., from 2.5 to 3.5) to enhance specificity.
Overstaining The incubation time in the dye solution is too long. Reduce the staining time and monitor the process microscopically to achieve the desired intensity.
High Dye Concentration The staining solution is too concentrated. Dilute your current solution or prepare a new one with a lower concentration of this compound.
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide, leading to high background. Ensure a thorough but brief rinse after the staining step to remove unbound dye.

Problem: Uneven or Patchy Staining

Potential Cause Recommended Solution
Incomplete Deparaffinization For paraffin-embedded tissues, residual wax will prevent the aqueous dye from reaching the tissue. Ensure complete deparaffinization by using fresh xylene and allowing for sufficient changes.
Air Bubbles Air bubbles trapped on the surface of the slide will block the dye from accessing the tissue. When immersing the slides, do so carefully to avoid bubble formation.
Incomplete Rehydration After deparaffinization, the tissue must be fully rehydrated through graded alcohols. Incomplete rehydration will prevent the aqueous stain from penetrating the tissue evenly.

Data Presentation

The following table summarizes the expected qualitative effect of pH on the staining efficiency of a typical acid dye like this compound. The staining intensity is rated on a qualitative scale.

pH RangeExpected Staining IntensityRemarks
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.
> 6.0+/- (Very Weak to None)Staining is likely to be minimal or absent as the tissue components are not sufficiently protonated.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol provides a general guideline for preparing a 0.5% (w/v) this compound staining solution with an acidic pH.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • 500 mL volumetric flask

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 2.5 g of this compound powder and transfer it to the 500 mL volumetric flask.

  • Add approximately 400 mL of distilled water to the flask.

  • Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved.

  • Add 5 mL of glacial acetic acid to the solution (to achieve a 1% acetic acid concentration).

  • Continue stirring for another 5 minutes to ensure the solution is homogeneous.

  • Bring the final volume to 500 mL with distilled water.

  • Measure the pH of the solution using a calibrated pH meter and adjust if necessary by adding small increments of acetic acid or a weak base.

  • Filter the solution before use to remove any undissolved particles.

Protocol 2: General Staining Procedure for Paraffin-Embedded Sections

This protocol outlines a general workflow for staining formalin-fixed, paraffin-embedded tissue sections with this compound.

Materials:

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • This compound staining solution (from Protocol 1)

  • Differentiating solution (e.g., 1% acetic acid in water)

  • Dehydration reagents (graded alcohols)

  • Clearing agent (Xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse in distilled water.

    • Differentiate in 1% acetic acid solution for a few seconds to 1 minute, checking microscopically to ensure desired staining intensity.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Visualizations

Staining_Mechanism cluster_tissue Tissue Section cluster_solution Acidic Staining Solution Protein Protein (-NH2) Protonation Protonation Protein->Protonation H_ion H+ H_ion->Protonation AcidRed362 This compound (-ve) Binding Electrostatic Binding AcidRed362->Binding Protonated_Protein Protonated Protein (-NH3+) Protonation->Protonated_Protein Protonated_Protein->Binding Stained_Protein Stained Protein Binding->Stained_Protein Staining_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinize Deparaffinization (Xylene) Start->Deparaffinize Rehydrate Rehydration (Graded Alcohols) Deparaffinize->Rehydrate Stain Staining with This compound Solution Rehydrate->Stain Rinse_Differentiate Rinsing & Differentiation (Dilute Acetic Acid) Stain->Rinse_Differentiate Dehydrate Dehydration (Graded Alcohols) Rinse_Differentiate->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting Clear->Mount End End: Stained Slide for Microscopy Mount->End Troubleshooting_Logic Start Staining Issue (e.g., Weak Staining) Check_pH Check pH of Staining Solution Start->Check_pH Check_Time Review Staining Time Start->Check_Time Check_Conc Verify Dye Concentration Start->Check_Conc pH_Correct pH in Optimal Range? Check_pH->pH_Correct Time_Sufficient Time Sufficient? Check_Time->Time_Sufficient Conc_Adequate Concentration Adequate? Check_Conc->Conc_Adequate Adjust_pH Adjust pH to 2.5 - 4.5 pH_Correct->Adjust_pH No Re_evaluate Re-evaluate Staining pH_Correct->Re_evaluate Yes Increase_Time Increase Staining Time Time_Sufficient->Increase_Time No Time_Sufficient->Re_evaluate Yes Increase_Conc Increase Dye Concentration Conc_Adequate->Increase_Conc No Conc_Adequate->Re_evaluate Yes Adjust_pH->Re_evaluate Increase_Time->Re_evaluate Increase_Conc->Re_evaluate

References

Technical Support Center: Preservation of Acid Red 362 Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the fading of Acid Red 362 stain on histological and cytological slides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in staining?

This compound is a water-soluble, synthetic azo dye.[1] In laboratory settings, it is used as a cytoplasmic counterstain, imparting a vibrant red color to components such as cytoplasm, muscle, and collagen. Its anionic properties allow it to bind to cationic (positively charged) proteins in tissue sections under acidic conditions.[2]

Q2: What causes the this compound stain on my slides to fade?

The fading of this compound, like other azo dyes, is primarily due to a process called photobleaching. This is the photochemical destruction of the dye molecule upon exposure to light, especially high-intensity light from a microscope.[3][4] Oxidation, facilitated by atmospheric oxygen, and shifts in the pH of the mounting medium can also contribute to the degradation of the stain over time.[5]

Q3: Can the type of mounting medium affect the longevity of the stain?

Absolutely. The choice of mounting medium is critical for preserving the stain. Mounting media are broadly categorized as aqueous (hydrophilic) or resinous (hydrophobic).[5][6] Resinous mounting media, which require dehydration and clearing of the tissue, generally offer better long-term preservation and a higher refractive index, which can improve image quality.[7] However, some organic solvents used with resinous media can extract the dye. Aqueous mounting media are simpler to use but may not provide the same level of long-term stability unless they contain antifade reagents.[8]

Q4: What are antifade reagents and are they effective for non-fluorescent stains like this compound?

Antifade reagents are chemical compounds that protect stains from fading by scavenging free radicals and reducing photobleaching.[7] While extensively used in fluorescence microscopy, the principles are applicable to chromogenic stains. Antioxidants included in some commercial mounting media can help preserve the quality of stains like this compound.[5]

Q5: How critical is the pH of the staining and mounting solutions?

The pH is highly critical. Acid dyes like this compound bind optimally in an acidic environment (typically pH 2.5-4.0), which ensures that the target proteins in the tissue are positively charged.[2] An incorrect pH in the staining solution will lead to weak initial staining. Furthermore, a stable and neutral pH in the mounting medium is essential for long-term preservation, as acidic or alkaline conditions can accelerate the degradation of the dye.[5]

Q6: What are the best practices for long-term storage of slides stained with this compound?

For optimal long-term storage, slides should be stored in a dark, cool, and dry environment.[9] A slide storage box kept at 4°C is a common and effective practice.[10] It is crucial to protect the slides from light exposure to minimize photobleaching. For archival purposes, using a high-quality resinous mounting medium and ensuring the coverslip is properly sealed are also key steps.[7]

Troubleshooting Guides

Problem 1: Weak or Faint Staining
Possible CauseRecommended Solution
Incorrect pH of Staining Solution Ensure the this compound staining solution is acidic, ideally within the pH range of 2.5-4.0. The addition of a small amount of acetic acid can help achieve the optimal pH.[2]
Insufficient Staining Time Increase the incubation time of the slides in the this compound solution. Optimal time can vary depending on tissue type and thickness.
Depleted or Expired Stain Prepare a fresh solution of this compound. Dye powders are generally stable for years if stored correctly, but solutions can degrade.[11][12]
Incomplete Deparaffinization Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and a sufficient number of changes before staining. Residual wax can block the dye from penetrating the tissue.
Excessive Dehydration Prolonged exposure to high concentrations of alcohol during dehydration can extract the stain. Follow a standardized dehydration protocol with controlled timings.
Problem 2: Uneven or Patchy Staining
Possible CauseRecommended Solution
Air Bubbles on Tissue Section When immersing slides in the staining solution, do so carefully to avoid trapping air bubbles on the tissue surface.[2]
Incomplete Mixing of Staining Solution Ensure the this compound powder is fully dissolved and the solution is well-mixed before use. Filtering the stain solution is also recommended.[13]
Tissue Drying Out During Staining Do not allow the tissue section to dry out at any stage of the staining process. Keep slides moist with the appropriate reagents between steps.
Uneven Tissue Section Thickness Ensure that the microtome is properly calibrated and maintained to produce sections of uniform thickness.
Problem 3: Rapid Fading of Stain After Coverslipping
Possible CauseRecommended Solution
High-Intensity Light Exposure Minimize the exposure of the stained slide to the microscope's light source. Use the lowest light intensity necessary for observation and image capture.
Inappropriate Mounting Medium Use a high-quality mounting medium with a neutral pH. For long-term preservation, a resinous mounting medium is often preferred. Some mounting media contain antioxidants to help preserve the stain.[5]
Improper Coverslipping Technique Ensure the coverslip is applied correctly to avoid air bubbles and to create a complete seal. This protects the tissue from atmospheric oxygen.[14]
Incorrect Storage Store slides in a dark, cool (4°C), and dry place. Light is a major factor in stain fading.[9]

Experimental Protocols

Protocol 1: Standard Staining Procedure for this compound

This protocol provides a general guideline for staining paraffin-embedded tissue sections with this compound.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) solution of this compound in distilled water.

    • Add 0.5% (v/v) glacial acetic acid to the staining solution to achieve an acidic pH.

    • Immerse slides in the this compound staining solution for 3-5 minutes.

    • Briefly rinse in a 1% acetic acid solution to differentiate and remove excess stain.

    • Wash gently in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

  • Coverslipping:

    • Apply a drop of resinous mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.

Protocol 2: Preparation of an n-Propyl Gallate Antifade Mounting Medium

This protocol is adapted from methods used for fluorescence microscopy and can be tested for its efficacy with chromogenic stains.

  • Prepare Stock Solutions:

    • Prepare a 10X Phosphate Buffered Saline (PBS) stock solution.

    • Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (B87167) (DMSO). Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare Antifade Mounting Medium:

    • In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (B35011) (ACS grade, 99-100% purity).

    • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

    • Store the final solution in a light-protected container at 4°C.

Data Presentation

The following table summarizes the key characteristics of different types of mounting media relevant to the preservation of histological stains.

Mounting Medium TypeRefractive Index (RI)Setting/Non-settingKey AdvantagesKey Disadvantages
Aqueous (Glycerol-based) ~1.47Non-settingSimple to use; no dehydration required.May not provide optimal long-term preservation; can cause diffusion of some stains.
Aqueous with Antifade ~1.47Non-settingReduces photobleaching and fading.Antifade reagents may not be optimized for all chromogenic stains.
Resinous (Synthetic) ~1.52-1.54SettingExcellent for long-term archival; high RI improves image clarity.Requires dehydration and clearing steps; some solvents may extract the stain.

Visualizations

Experimental_Workflow cluster_prep Slide Preparation cluster_staining Staining cluster_final Preservation Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Stain This compound Staining (Acidic pH) Rehydration->Stain Differentiate Differentiation (1% Acetic Acid) Stain->Differentiate Wash Washing (Distilled Water) Differentiate->Wash Dehydration Dehydration (Graded Alcohols) Wash->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping (Mounting Medium) Clearing->Coverslipping

Caption: Workflow for Staining and Preservation.

Fading_Prevention_Strategy cluster_methods Prevention Methods Fading Stain Fading (this compound) MountingMedium Optimal Mounting Medium (Neutral pH, High RI) MountingMedium->Fading Prevents Antifade Use of Antifade Reagents (e.g., Antioxidants) Antifade->Fading Inhibits Light Minimize Light Exposure Light->Fading Reduces Storage Proper Storage (Dark, Cool, Dry) Storage->Fading Slows

Caption: Key Strategies to Prevent Stain Fading.

References

Techniques for reducing background staining with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using Acid Red 362.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a research setting?

A1: this compound is a water-soluble, brilliant red acid dye.[1][2][3][4][5][6][7] In industrial settings, it is primarily used for dyeing protein-based textiles such as wool and silk.[1][5][6][7] In a research context, its properties make it suitable for applications such as:

  • Counterstaining in Histology: Its affinity for proteins allows it to be used as a counterstain to provide contrast to specific structures highlighted by other stains.

  • Total Protein Staining for Western Blots: It can be used to visualize total protein on a membrane, serving as a loading control.

Q2: What are the primary causes of high background staining with this compound?

A2: High background staining is typically a result of non-specific binding of the dye to tissue components or membranes. The main causes include:

  • Incorrect pH of Staining Solution: Acid dyes bind most strongly to proteins at a low pH because it increases the positive charge of the proteins, enhancing electrostatic attraction with the negatively charged dye molecules.[8][9]

  • Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific binding.[10]

  • Over-incubation: Leaving the dye on the tissue or membrane for too long can promote non-specific attachment.[10][11]

  • Inadequate Washing: Insufficient washing after the staining step fails to remove all the unbound dye molecules.[12]

  • Poor Fixation: Improper fixation of tissues can alter protein conformation and expose non-specific binding sites.[10]

  • Reagent Quality: Using old or unfiltered dye solutions can result in dye precipitates that adhere to the sample.[10]

Q3: How does pH affect staining with this compound?

A3: The pH of the staining solution is a critical factor. This compound is an anionic (negatively charged) dye. In an acidic solution (low pH), the amino groups on proteins become protonated, resulting in a net positive charge. This positive charge strongly attracts the negatively charged dye molecules, leading to robust staining.[8] As the pH increases, proteins become less positively charged or even negatively charged, which reduces the binding of the acid dye.[8] Therefore, controlling the pH is essential for optimizing the signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Staining in Histology

If you are experiencing diffuse, non-specific red staining across your tissue section, consult the following guide.

Potential Cause Recommended Solution
Staining solution pH is too low While a low pH is necessary, an excessively acidic environment can cause the dye to bind indiscriminately to almost all protein components.[8] Increase the pH of your staining solution in increments of 0.5 (e.g., from pH 2.0 to 2.5) to find the optimal balance.
Dye concentration is too high An overly concentrated dye solution can lead to high background.[10] Prepare a dilution series of your this compound solution (e.g., 0.1%, 0.05%, 0.01%) to determine the lowest effective concentration.
Inadequate post-stain washing Unbound dye will remain on the tissue if not washed away properly. Increase the number of washes (e.g., from 2 to 4 changes of wash buffer) and/or the duration of each wash. Using a slightly acidic wash buffer can help remove non-specifically bound dye.
Over-staining Excessive incubation time promotes non-specific binding.[10] Reduce the staining time. For example, if you are staining for 5 minutes, try reducing it to 1-2 minutes.
Improper tissue fixation Poor fixation can lead to artifacts and expose non-specific binding sites.[10] Ensure tissues are adequately fixed, for example with 10% neutral buffered formalin, and avoid overly acidic fixatives.[10]
Issue 2: High Background on Western Blot Membranes

For issues with high background when using this compound for total protein staining on PVDF or nitrocellulose membranes.

Potential Cause Recommended Solution
Inefficient Washing Residual SDS from the transfer buffer can interfere with staining. Ensure the membrane is washed thoroughly with deionized water or a mild buffer like TBS-T before staining to remove any remaining SDS.[13]
Dye Concentration Too High High dye concentration leads to a darker background that can obscure protein bands. Titrate the this compound concentration downwards. Often, a 0.1% (w/v) solution is a good starting point, but you may need to go lower.
Sub-optimal pH in Stain/Destain The acidity of the stain and destain solutions is key. A common formulation is 0.1% this compound in 1% acetic acid. The destain solution (e.g., 10% acetic acid, 40% methanol) removes dye from the membrane but more slowly from the protein bands. Optimize the acetic acid concentration in both solutions.
Membrane Drying Out Allowing the membrane to dry at any stage can cause dye to precipitate and bind irreversibly.[14] Keep the membrane moist throughout the staining and washing process.
Use of Milk as a Blocking Agent (if applicable) If you are using this compound after immunodetection, be aware that milk-based blockers contain proteins that will be stained. This can contribute to a high background. If possible, perform total protein staining before the blocking step.

Experimental Protocols

Protocol 1: Reducing Background for Histological Counterstaining

This protocol is designed to optimize this compound as a counterstain for cytoplasm and connective tissue, assuming a starting point of high background.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through 95% and 70% ethanol for 3 minutes each.

    • Rinse thoroughly in distilled water.[10]

  • Primary Staining:

    • Perform your primary staining protocol (e.g., Hematoxylin for nuclei).

    • Wash thoroughly with distilled water.

  • Optimized this compound Staining:

    • Prepare a 0.05% (w/v) this compound solution in 0.5% acetic acid. Ensure the dye is fully dissolved and filter the solution.

    • Immerse slides in the staining solution for 1-2 minutes. This is a shorter time to prevent over-staining.

  • Differentiation and Washing:

    • Quickly rinse the slides in a wash buffer of 0.2% acetic acid. This helps to remove non-specific binding.

    • Wash in two changes of distilled water to stop the differentiation process.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Optimized Total Protein Staining for Western Blots

This protocol aims to achieve clear visualization of protein bands with minimal background on a PVDF or nitrocellulose membrane.

  • Post-Transfer Wash:

    • After transferring proteins from the gel to the membrane, wash the membrane with deionized water for 5 minutes to remove residual transfer buffer salts and SDS.

  • Staining:

    • Prepare a staining solution of 0.1% (w/v) this compound in 1% (v/v) acetic acid.

    • Incubate the membrane in the staining solution for 1 minute at room temperature with gentle agitation.

  • Destaining:

    • Transfer the membrane to a destaining solution (e.g., 20% methanol, 7.5% acetic acid in water).

    • Agitate the membrane in the destain solution. The background should clear within a few minutes, leaving the protein bands stained red.

    • Stop the destaining process by washing the membrane in deionized water once the desired contrast is achieved.

  • Imaging and Reversibility:

    • The membrane can be imaged while wet.

    • To proceed with immunodetection, the this compound stain can be removed by washing the membrane with a buffer at a higher pH, such as TBS-T (Tris-Buffered Saline with Tween 20), until the red color disappears.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Staining Start High Background Observed Check_pH Is pH of Staining Solution Optimal? Start->Check_pH Check_Conc Is Dye Concentration Too High? Check_pH->Check_Conc No Adjust_pH Adjust pH Upwards (e.g., from 2.0 to 2.5) Check_pH->Adjust_pH Yes Check_Wash Are Washing Steps Sufficient? Check_Conc->Check_Wash No Adjust_Conc Perform Dilution Series of Dye Check_Conc->Adjust_Conc Yes Check_Time Is Incubation Time Too Long? Check_Wash->Check_Time No Adjust_Wash Increase Number and Duration of Washes Check_Wash->Adjust_Wash Yes Adjust_Time Reduce Staining Incubation Time Check_Time->Adjust_Time Yes End Background Reduced Check_Time->End No (Review Protocol) Adjust_pH->End Adjust_Conc->End Adjust_Wash->End Adjust_Time->End

Caption: A logical workflow for troubleshooting high background staining.

Staining_Mechanism Effect of pH on Acid Dye Staining cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Protein_Low_pH Protein (+ charge) Binding Strong Electrostatic Attraction Protein_Low_pH->Binding Dye This compound (- charge) Dye->Binding Repulsion Electrostatic Repulsion Protein_High_pH Protein (- charge) Protein_High_pH->Repulsion Dye_High This compound (- charge) Dye_High->Repulsion

Caption: The influence of pH on the interaction between proteins and this compound.

References

How to improve the intensity of Acid Red 362 stain on tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the intensity of Acid Red 362 stain on tissue sections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its principle in tissue staining?

A1: this compound is a synthetic anionic dye.[1][2] Its staining mechanism in biological tissues relies on electrostatic interactions. In an acidic environment, proteins within the tissue, particularly in the cytoplasm and extracellular matrix, become positively charged. The negatively charged this compound molecules then bind to these positively charged sites, resulting in a red coloration.

Q2: Why is an acidic pH crucial for successful this compound staining?

A2: An acidic pH is critical for protonating the amino groups on tissue proteins, creating an abundance of positively charged sites for the anionic dye to bind.[3] A lower pH generally leads to a more intense stain, while a neutral or alkaline pH will result in weak or no staining due to insufficient protonation of tissue proteins.[3][4]

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary based on the tissue type and desired staining intensity, a general starting range for acid dyes is between pH 2.5 and 4.5.[3] This is typically achieved by dissolving the dye in a dilute acid solution, such as 1-5% acetic acid.

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, similar to other acid dyes like eosin, this compound can likely be used as a counterstain in protocols such as the Hematoxylin and Eosin (H&E) stain. It would stain the cytoplasm and extracellular matrix in shades of red, providing a stark contrast to the blue-purple nuclear staining of hematoxylin.

Troubleshooting Guide

Problem: Weak or No Staining

This issue often arises from insufficient binding of the this compound dye to the tissue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incorrect pH of Staining Solution The pH of the staining solution may be too high (not acidic enough). Prepare a fresh solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by using a weak acid like 1-5% acetic acid.[3]
Insufficient Staining Time The incubation period in the dye solution is too short for adequate dye binding. Increase the staining duration incrementally (e.g., from 60 to 90 or 120 minutes).
Low Dye Concentration The concentration of this compound in the staining solution is too low. Prepare a new staining solution with a higher concentration (e.g., increase from 0.1% to 0.5% w/v).[3]
Inadequate Deparaffinization Residual paraffin (B1166041) wax can obstruct the dye from reaching its target structures. Ensure complete deparaffinization by using fresh xylene and allowing sufficient time for each change.[5]
Poor Fixation The type of fixative can significantly impact staining. For connective tissues, consider using Bouin's solution as it can enhance the brightness of acid dye staining.[4]
Problem: High Background or Overstaining

Excessive background staining can obscure important morphological details. This is often due to non-specific binding of the dye.

Potential CauseRecommended Solution
Staining Time Too Long Reduce the incubation time in the this compound solution. Monitor the staining progress microscopically to determine the optimal endpoint.
High Dye Concentration The staining solution is too concentrated. Dilute the current solution or prepare a new one with a lower concentration of this compound.
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the tissue. Increase the duration and number of changes of the post-staining rinse with a weak acid solution (e.g., 0.5% acetic acid).[5]
Tissue Sections Too Thick Thicker sections have a larger volume that can trap the stain, leading to higher background. Use thinner sections (e.g., 4-5 µm) for staining.

Experimental Protocols

Preparation of 0.1% this compound Staining Solution

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Measure 100 mL of distilled water into a beaker.

  • Add 1 mL of glacial acetic acid to the distilled water and mix.

  • Weigh 0.1 g of this compound powder and add it to the acidified water.

  • Stir the solution using a magnetic stirrer until the dye is completely dissolved.

  • Filter the solution using laboratory-grade filter paper to remove any undissolved particles before use.

Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 60 minutes at room temperature. (This is a starting point and may require optimization).

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of 0.5% acetic acid to remove excess stain.

  • Dehydration:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing and Mounting:

    • Xylene or xylene substitute: 2 changes, 5 minutes each.

    • Mount with a permanent, resinous mounting medium.

Visualizations

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration WaterRinse Rinse in Distilled Water Rehydration->WaterRinse Stain Incubate in This compound Solution WaterRinse->Stain AcidRinse Rinse in Weak Acid Stain->AcidRinse DehydrationPost Dehydration (Ethanol Series) AcidRinse->DehydrationPost Clearing Clearing (Xylene) DehydrationPost->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining of tissue sections.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Weak or No Staining pH pH Too High? Start->pH Time Time Too Short? Start->Time Conc Concentration Too Low? Start->Conc Fixation Poor Fixation? Start->Fixation AdjustpH Lower pH of Staining Solution pH->AdjustpH IncreaseTime Increase Incubation Time Time->IncreaseTime IncreaseConc Increase Dye Concentration Conc->IncreaseConc OptimizeFix Optimize Fixation Protocol Fixation->OptimizeFix

Caption: Troubleshooting logic for weak or absent this compound staining.

References

Adjusting incubation time and temperature for Acid Red 362 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 362 for staining applications. The following information is synthesized from general principles of acid dye staining and protocols for structurally related dyes, offering a starting point for optimizing your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound staining?

A1: this compound is an anionic dye, carrying a negative charge. In biological specimens, acid dyes primarily bind to cationic (positively charged) components. At an acidic pH, amino groups (-NH2) on proteins within the cytoplasm, connective tissue, and muscle become protonated (-NH3+). The negatively charged this compound molecules then form electrostatic bonds with these positively charged sites, resulting in a red coloration of these structures.[1][2]

Q2: Why is maintaining an acidic pH crucial for successful staining?

A2: An acidic environment is essential to maximize the number of positively charged sites on tissue proteins, which enhances the binding of the anionic this compound dye. A lower pH leads to more extensive protonation of amino groups, resulting in a more intense stain. Conversely, at a neutral or alkaline pH, there are fewer protonated amino groups, leading to weak or no staining.[1][2][3]

Q3: What is a recommended starting pH range for this compound staining solutions?

A3: While the optimal pH can vary based on the specific tissue and desired staining intensity, a general starting range for acid dyes is between pH 2.5 and 4.5.[1][2] Preparing the this compound solution in 1-5% acetic acid is a common method to achieve a suitable acidic environment for effective staining.

Troubleshooting Guide

This guide addresses common issues that may be encountered during this compound staining procedures.

IssuePossible CauseRecommended Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), preventing the dye from binding to tissue components.Ensure the staining solution is acidic (pH 2.5 - 4.5). Prepare the staining solution with a weak acid, such as 1-5% acetic acid.[2]
Insufficient Incubation Time: The tissue was not incubated in the staining solution long enough for adequate dye penetration and binding.Increase the incubation time in the this compound solution. Optimization may be required depending on tissue type and thickness.
Low Dye Concentration: The concentration of the this compound solution may be too low.Increase the concentration of this compound in the staining solution. A common starting point for acid dyes is 0.1-0.5% (w/v).
Excessively Dark or Non-Specific Staining pH is Too Low: A very low pH can lead to widespread, non-specific binding of the dye.Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.[2]
Overstaining: The incubation time in the dye solution was too long.Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.[2]
High Dye Concentration: The staining solution is too concentrated.Dilute the staining solution or prepare a new solution with a lower concentration of this compound.[2]
Uneven Staining Inadequate Fixation: Poor fixation can result in uneven dye penetration and binding.Ensure the tissue is thoroughly fixed. For formalin-fixed tissues, a post-fixation step in Bouin's solution can sometimes improve staining quality.
Rapid Temperature Changes: If heating the staining solution, rapid changes in temperature can cause uneven dye uptake.Gradually increase the temperature of the staining solution to ensure even penetration of the dye.
High Background Staining Excessive Staining Time or Concentration: Overstaining can contribute to high background.Reduce the staining time or the concentration of the this compound solution.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide.Ensure a thorough but brief rinse after the staining step to remove unbound dye. A dilute acid rinse can help to remove background staining.

Experimental Protocols

The following is a generalized protocol for this compound staining of paraffin-embedded tissue sections. Note: This is a suggested starting point and should be optimized for your specific application.

Preparation of Staining Solution (0.5% this compound in 1% Acetic Acid)

  • Measure 100 mL of distilled water into a beaker.

  • Add 1 mL of glacial acetic acid to the water and mix.

  • Weigh 0.5 g of this compound powder and add it to the acidified water.

  • Stir the solution until the dye is completely dissolved. A magnetic stirrer can be helpful.

  • Filter the solution before use to remove any undissolved particles.[2]

Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Rehydrate through descending grades of ethanol: 100% (two changes of 3 minutes each), 95% (two changes of 2 minutes each), and 70% (2 minutes).

    • Rinse briefly in distilled water.

  • Staining:

    • Incubate slides in the this compound staining solution. A starting point for incubation time is 5-10 minutes at room temperature. This will require optimization.

  • Rinsing:

    • Briefly rinse in a 1% acetic acid solution to remove excess stain.

    • Rinse in distilled water.[2]

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol: 95% (two changes of 2 minutes each) and 100% (two changes of 3 minutes each).

    • Clear in xylene (two changes of 5 minutes each).

    • Mount with a permanent mounting medium.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Stain This compound Incubation Deparaffinization->Stain 5-10 min (RT) (Optimize) Rinse Rinsing Stain->Rinse Dehydration Dehydration Rinse->Dehydration Mounting Clearing & Mounting Dehydration->Mounting

Caption: A generalized experimental workflow for this compound staining.

troubleshooting_logic cluster_weak Weak or No Staining cluster_dark Excessively Dark Staining Start Staining Issue Observed Check_pH_Weak Check pH of Staining Solution Start->Check_pH_Weak Check_pH_Dark Check pH of Staining Solution Start->Check_pH_Dark Increase_Time Increase Incubation Time Check_pH_Weak->Increase_Time Increase_Conc Increase Dye Concentration Increase_Time->Increase_Conc Decrease_Time Decrease Incubation Time Check_pH_Dark->Decrease_Time Decrease_Conc Decrease Dye Concentration Decrease_Time->Decrease_Conc

Caption: A troubleshooting decision tree for common this compound staining issues.

References

Technical Support Center: Addressing Non-Specific Binding of Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing non-specific binding issues related to the use of Acid Red 362. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental assays and encountering challenges with background signal. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your results.

Troubleshooting Guide: High Background Staining with this compound

High background staining is a common issue that can obscure specific signals and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and resolving non-specific binding of this compound.

Problem: Excessive or non-specific staining observed across the sample.

This is often due to the binding of this compound to unintended cellular or substrate components. The following steps can help mitigate this issue.

Logical Workflow for Troubleshooting High Background

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Implement Blocking Strategy cluster_3 Evaluation cluster_4 Further Troubleshooting start High Background with this compound check_concentration Optimize this compound Concentration start->check_concentration check_incubation Reduce Incubation Time check_concentration->check_incubation check_washing Increase Washing Steps check_incubation->check_washing select_blocker Select Appropriate Blocking Agent check_washing->select_blocker If background persists optimize_blocker Optimize Blocking Conditions (Concentration, Time, Temperature) select_blocker->optimize_blocker evaluate Evaluate Staining optimize_blocker->evaluate end_good Low Background, Clear Signal evaluate->end_good Successful re_evaluate Re-evaluate Blocking Agent or Assay Conditions evaluate->re_evaluate Unsuccessful re_evaluate->select_blocker

Caption: A logical workflow for troubleshooting high background staining.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound?

Non-specific binding refers to the adherence of this compound to components in your sample other than the intended target. This can be due to ionic or hydrophobic interactions.[1] It results in high background noise, which can mask the specific signal, reduce the signal-to-noise ratio, and make it difficult to interpret the results accurately.[2][3]

Q2: What are blocking agents and how do they work?

Blocking agents are molecules used to saturate non-specific binding sites on a substrate or within a sample. They are typically protein-based or non-protein solutions that bind to these sites, preventing the subsequent non-specific binding of reagents like this compound.[2] This leads to a clearer signal from the intended target.

G cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Unblocked Surface Surface with Non-Specific Sites This compound (NSB) AR362 Unblocked Surface->this compound (NSB) Non-Specific Binding Target Target This compound (SB) AR362 Target->this compound (SB) Specific Binding Blocked Surface Surface with Blocked Sites Blocker Blocker Blocked Surface->Blocker Blocks Non-Specific Sites Target (Blocked) Target This compound (SB Only) AR362 Target (Blocked)->this compound (SB Only) Specific Binding Only

Caption: Mechanism of action of blocking agents.

Q3: Which blocking agent should I choose for my experiment with this compound?

The optimal blocking agent depends on the nature of your sample and assay system. Common choices include protein-based blockers and non-protein blockers.

  • Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): A common and cost-effective choice.[3]

    • Normal Serum: Serum from the same species as the secondary antibody (if used in a parallel immunoassay) is often considered the gold standard.[3]

    • Non-fat Dry Milk: An economical option, but may not be compatible with all systems.[3]

  • Non-Protein Blockers:

    • These are often commercially available formulations and can be useful when protein-based blockers interfere with the assay.

It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific application.[3]

Q4: How do I optimize the concentration of the blocking agent?

Inadequate amounts of blocker can result in high background, while excessive concentrations may mask the specific signal.[2] It is crucial to titrate the blocking agent to find the optimal concentration.

Table 1: Example Titration of Bovine Serum Albumin (BSA) as a Blocking Agent

BSA ConcentrationBackground Intensity (Arbitrary Units)Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
0% (No Block)85012001.4
0.5%40011502.9
1.0% 150 1100 7.3
2.0%1209007.5
5.0%1006006.0

In this example, 1.0% BSA provides the best balance of reducing background while maintaining a strong specific signal.

Q5: What are the optimal incubation time and temperature for blocking?

Longer incubation times and higher temperatures generally increase the effectiveness of blocking, but over-incubation can sometimes lead to a decrease in the specific signal.[2] Typical blocking protocols range from 30 minutes to overnight, at temperatures from 4°C to room temperature.[3]

Table 2: Effect of Incubation Time and Temperature on Blocking Efficacy (using 1% BSA)

Incubation TimeIncubation TemperatureBackground Intensity (Arbitrary Units)Signal-to-Noise Ratio
30 minutesRoom Temperature2504.4
60 minutes Room Temperature 150 7.3
120 minutesRoom Temperature1307.1
60 minutes4°C3503.1
Overnight4°C1207.0

Based on this data, a 60-minute incubation at room temperature is optimal.

Experimental Protocols

Protocol 1: General Blocking Procedure with a Protein-Based Blocker

This protocol provides a starting point for using a protein-based blocker like BSA to reduce non-specific binding of this compound.

G prep 1. Prepare Sample wash1 2. Wash with Buffer (e.g., PBS) prep->wash1 block 3. Prepare Blocking Buffer (e.g., 1% BSA in PBS) wash1->block incubate_block 4. Incubate with Blocking Buffer (e.g., 60 min at RT) block->incubate_block wash2 5. Wash with Buffer incubate_block->wash2 stain 6. Stain with this compound Solution wash2->stain wash3 7. Final Washes stain->wash3 image 8. Image and Analyze wash3->image

Caption: A general experimental workflow for using a blocking agent.

Methodology:

  • Sample Preparation: Prepare your cells or tissue on a slide or plate according to your standard protocol.

  • Initial Wash: Wash the sample twice with an appropriate buffer (e.g., Phosphate Buffered Saline - PBS) to remove any residual media or fixative.

  • Blocking Buffer Preparation: Prepare a solution of your chosen blocking agent at the desired concentration (e.g., 1% w/v BSA in PBS). Ensure the blocker is fully dissolved.

  • Blocking Incubation: Cover the sample with the blocking buffer and incubate for 60 minutes at room temperature.

  • Post-Blocking Wash: Wash the sample twice with the buffer to remove excess blocking agent.

  • Staining: Incubate the sample with the this compound staining solution for your standard duration.

  • Final Washes: Wash the sample extensively with the buffer to remove unbound dye.

  • Analysis: Proceed with imaging and analysis.

Protocol 2: Optimizing Blocking Conditions

To achieve the best results, it is essential to optimize the blocking conditions for your specific assay.

  • Select Blocking Agents: Choose 2-3 different blocking agents to test (e.g., 1% BSA, 5% Normal Goat Serum, a commercial non-protein blocker).

  • Titrate Blocker Concentration: For the most promising blocking agent (e.g., BSA), test a range of concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Vary Incubation Time and Temperature: Using the optimal blocker concentration, test different incubation times (e.g., 30, 60, 120 minutes) and temperatures (e.g., 4°C, Room Temperature).

  • Controls: Always include a "no blocking" control to assess the baseline level of non-specific binding and a "no stain" control to check for autofluorescence.

  • Evaluation: Quantify the background and specific signal for each condition to determine the optimal signal-to-noise ratio.

References

How to enhance the specificity of Acid Red 362 for collagen fibers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on achieving high-specificity staining of collagen fibers. While the query focused on "Acid Red 362," the gold-standard and extensively validated method for specific collagen visualization is Picro-Sirius Red (PSR) staining , which utilizes Sirius Red (Direct Red 80, C.I. 35780). Scientific literature strongly supports PSR as the superior method for both qualitative and quantitative collagen analysis, whereas this compound is primarily documented as a textile dye.[1][2] This document will therefore focus on the well-established PSR method.

Frequently Asked Questions (FAQs)

Q1: What is the staining mechanism of Picro-Sirius Red?

A1: The specificity of Picro-Sirius Red staining relies on a targeted chemical interaction. The elongated Sirius Red dye molecule contains multiple sulfonic acid groups. Under highly acidic conditions (pH 2-3), these anionic groups form strong electrostatic bonds with the cationic amino acid groups (lysine, hydroxylysine, and arginine) present in collagen molecules.[3][4][5] The dye molecules align themselves in parallel with the long axis of the collagen triple helix, an arrangement that is crucial for enhancing collagen's natural birefringence when viewed under polarized light.[4][6]

Q2: Why is picric acid essential for enhancing specificity?

A2: Picric acid serves two main functions. First, it creates the necessary low-pH environment to ensure the basic groups on collagen are protonated (positively charged) for the anionic dye to bind. Second, picric acid helps to suppress non-specific background staining by binding to non-collagenous proteins, which prevents the Sirius Red dye from attaching to them.[4][7] This combination is key to the high specificity of the PSR method.[4][8]

Q3: What is the most common cause of high background staining and how can it be fixed?

A3: The most frequent cause of high background staining is insufficient removal of unbound dye. This can be rectified by optimizing the post-staining wash steps. Rinsing the slides in an acidified solution, typically 0.5% acetic acid, is a critical step to differentiate the stain and clear the background.[9][10][11] Other potential causes include a staining solution pH that is too high (it should be around pH 2-3) or using a contaminated or old staining solution.[12]

Q4: My staining signal is weak. What are the potential causes?

A4: Weak staining can result from several factors. Over-washing in the acetic acid solution can strip the specific signal from the collagen fibers. It is a delicate balance between clearing the background and retaining the specific stain. Additionally, using tissue sections that are too thin (sections of 5-10µm are often recommended) can lead to a weaker signal.[13] Finally, ensure the staining time is adequate; a 60-minute incubation is recommended for near-equilibrium staining, and shorter times should be avoided.[3][9]

Q5: Can I distinguish between different collagen types using PSR?

A5: While widely cited that under polarized light, thick Type I collagen fibers appear yellow-orange and thin Type III fibers appear green, this is a subject of debate.[5][10] Many researchers now believe that the birefringence colors (green, yellow, orange, red) are more likely a result of the thickness, packing, and orientation of the collagen fibers rather than a definitive indicator of specific collagen types.[4][5][7][14] For accurate collagen typing, it is recommended to combine PSR staining with more specific methods like immunohistochemistry.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during Picro-Sirius Red staining.

Troubleshooting Workflow

G Problem Problem: High Background Staining Cause_pH Potential Cause: PSR Solution pH > 3 Problem->Cause_pH Check PSR Solution Cause_Wash Potential Cause: Insufficient Washing Problem->Cause_Wash Review Protocol Cause_Conc Potential Cause: Primary Antibody Too Concentrated (If using IHC co-stain) Problem->Cause_Conc If co-staining Solution_pH Solution: Prepare fresh PSR solution. Ensure pH is ~2.0. Cause_pH->Solution_pH Solution_Wash Solution: Increase duration or changes of 0.5% acetic acid wash. Cause_Wash->Solution_Wash Solution_Conc Solution: Reduce primary antibody concentration. Cause_Conc->Solution_Conc

Caption: A troubleshooting workflow for high background staining.

Common Staining Issues
ProblemPotential Cause(s)Recommended Solution(s)
High Background Staining 1. Insufficient rinsing after staining.[11] 2. Picro-Sirius Red solution pH is too high (above 3.0).[12] 3. Tissue sections are too thick.1. Increase the number or duration of washes in 0.5% acetic acid solution.[11][12] 2. Prepare a fresh staining solution, ensuring it is saturated with picric acid.[9] 3. Cut thinner sections (e.g., 5 µm).
Weak or No Staining 1. Over-washing in acidified water. 2. Staining time is too short.[9] 3. Deparaffinization was incomplete.1. Reduce the duration of the acetic acid wash.[13] 2. Ensure a staining time of at least 60 minutes.[3][9] 3. Extend deparaffinization time and use fresh xylene.[7]
Non-Specific Staining of Cytoplasm 1. Loss of picric acid from the staining solution. 2. Dehydration steps are too slow, allowing the yellow picric acid stain to be washed out.1. Ensure the Picro-Sirius Red solution is fully saturated with picric acid.[9] 2. Perform dehydration in 100% ethanol (B145695) rapidly.[9]
Inconsistent Results 1. Reagents are old or contaminated.[12] 2. Variations in tissue fixation or processing. 3. Variations in section thickness.[13]1. Use fresh solutions for staining and washing.[12] 2. Standardize fixation protocols (e.g., 10% neutral buffered formalin is common).[9] 3. Ensure consistent section thickness for all samples to be compared.

Experimental Protocols & Methodologies

Protocol 1: Picro-Sirius Red Staining of FFPE Tissue Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[7][9][10]

Staining Workflow Diagram

G Start Start: FFPE Slide Deparaffinize 1. Deparaffinize & Rehydrate (Xylene -> Ethanol -> Water) Start->Deparaffinize Stain_Nuclei 2. Optional: Nuclear Stain (Weigert's Hematoxylin) Deparaffinize->Stain_Nuclei Wash_1 3. Wash in Running Water Stain_Nuclei->Wash_1 Stain_PSR 4. Stain in Picro-Sirius Red (60 minutes) Wash_1->Stain_PSR Wash_2 5. Differentiate & Wash (2 changes of 0.5% Acetic Acid) Stain_PSR->Wash_2 Dehydrate 6. Dehydrate (3 changes of 100% Ethanol) Wash_2->Dehydrate Clear 7. Clear in Xylene Dehydrate->Clear Mount 8. Mount Coverslip Clear->Mount End End: Stained Slide Mount->End

Caption: Standard experimental workflow for Picro-Sirius Red staining.

Reagents:
  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.[10]

  • Weigert's Hematoxylin (Optional, for nuclear counterstain).

  • Standard deparaffinization and dehydration reagents (Xylene, graded ethanols).

Procedure:
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[7]

  • Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin, followed by a 10-minute wash in running tap water to "blue" the nuclei.[9]

  • Picro-Sirius Red Staining: Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This time is critical for achieving equilibrium binding.[9]

  • Washing: Without rinsing in water, wash the slides in two changes of acidified water (0.5% acetic acid).[9][10] This step is crucial for removing background staining.

  • Dehydration: Dehydrate rapidly through three changes of 100% ethanol.[7][9]

  • Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.[9]

Protocol 2: Quantification of Collagen via Dye Elution

This method is suitable for quantifying total collagen from cell culture layers or tissue homogenates.

  • Staining: Stain samples with 0.1% Sirius Red in saturated picric acid for 30-60 minutes.

  • Washing: Wash samples repeatedly with distilled water or 0.01 N HCl until the supernatant is clear to remove all unbound dye.[15]

  • Elution: Add a destain/extraction buffer (e.g., 0.1 N NaOH) to each sample and incubate with gentle agitation to dissolve the bound dye.[15]

  • Measurement: Transfer the eluate to a microplate and read the absorbance at 540-570 nm.[6][15] The absorbance is directly proportional to the amount of collagen.

Quantitative Data and Staining Mechanism

Optimization Parameters

The following table summarizes key quantitative parameters for optimizing collagen staining and analysis.

ParameterRecommended Value/ConditionRationale & Notes
Staining Solution 0.1% Sirius Red in saturated Picric AcidThe combination of the two reagents provides high specificity for collagen.[4][7]
Staining pH ~2.0 - 3.0Low pH is critical for the electrostatic interaction between the dye and collagen's basic amino acids.[12]
Staining Time 60 minutesEnsures near-equilibrium binding for consistent and reproducible results. Shorter times are not recommended.[3][9]
Wash Solution 0.5% Acetic AcidRemoves non-specifically bound dye, reducing background and enhancing contrast.[9][10]
Quantification Wavelength 540 - 570 nmThe peak absorbance for eluted Sirius Red dye.[6][15]
Co-stain (Non-collagen) 0.1% Fast GreenCan be used to counterstain non-collagenous proteins, which can be quantified at ~605 nm.[6][16]

Staining Mechanism Diagram

G cluster_collagen Collagen Fibril (pH < 3) cluster_dye Sirius Red Dye Molecule Collagen Positively Charged Amino Groups (Lysine, Arginine) Interaction Strong Electrostatic Bonding & Parallel Alignment Collagen->Interaction Dye Negatively Charged Sulfonic Acid Groups (-SO3-) Dye->Interaction Result High Specificity & Enhanced Birefringence Interaction->Result

References

Technical Support Center: Overcoming Autofluorescence in Tissues Stained with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence when using Acid Red 362 for tissue staining.

Troubleshooting Guides

Problem: High background fluorescence obscuring the this compound signal.

High background fluorescence is a common issue in immunofluorescence, which can mask the specific signal from your target of interest.[1][2] This guide will help you identify the source of the autofluorescence and provide solutions to reduce it.

Is the background fluorescence present in unstained control tissues?

  • Yes: This indicates endogenous autofluorescence from the tissue itself. Proceed to the "Endogenous Autofluorescence" section below.

  • No: The background may be due to the experimental procedure. Review the "Procedural Autofluorescence" section.

Endogenous Autofluorescence

Certain biological structures naturally fluoresce and can interfere with the red channel used for this compound. Common sources include collagen, elastin (B1584352), red blood cells, and lipofuscin.[1][2][3][4]

Troubleshooting Steps:

  • Identify the Source: Observe the unstained tissue under the microscope.

    • Fibrous Structures: Autofluorescence from collagen and elastin often appears as fibrous networks.

    • Granular Deposits: Lipofuscin, an age-related pigment, appears as granular deposits, particularly in aged tissues like the brain and spinal cord.[1][3]

    • Cellular Components: Red blood cells contain heme groups that autofluoresce broadly.[2][5]

  • Select the Appropriate Quenching Method: Based on the suspected source, choose a suitable chemical quenching agent.

    Quenching AgentPrimary TargetNotes
    Sudan Black B LipofuscinHighly effective for lipofuscin.[3][5] However, it can introduce its own fluorescence in the far-red spectrum, so careful filter selection is necessary.[5]
    TrueBlack™ Lipofuscin Autofluorescence Quencher LipofuscinA commercial alternative to Sudan Black B with less background fluorescence in the red and far-red channels.[3]
    Copper Sulfate General AutofluorescenceCan be effective in reducing autofluorescence from various sources, including red blood cells.[6][7]
    Vector® TrueVIEW® Autofluorescence Quenching Kit Non-lipofuscin sources (collagen, elastin, red blood cells)Binds electrostatically to reduce autofluorescence from structural components and aldehyde fixation.[8][9]
  • Implement Photobleaching: Exposing the tissue section to a strong light source before staining can selectively destroy autofluorescent molecules.[10][11][12] This can be a good option when chemical quenchers are not suitable.

Procedural Autofluorescence

Autofluorescence can be introduced or exacerbated by tissue processing steps, particularly aldehyde fixation.[1][5][13]

Troubleshooting Steps:

  • Optimize Fixation:

  • Aldehyde Blockade:

    • If aldehyde fixation is necessary, treat the tissue with a reducing agent to quench aldehyde-induced autofluorescence.

    • Sodium Borohydride (B1222165) (NaBH₄): This chemical reduces free aldehyde groups to non-fluorescent hydroxyl groups.[13][14][15] Use with caution as its effectiveness can be variable and it may impact tissue integrity.[5]

Experimental Workflow for Autofluorescence Reduction

cluster_prep Tissue Preparation cluster_quenching Autofluorescence Quenching (Choose One) cluster_staining Staining Protocol start Start: Tissue Section fixation Fixation start->fixation chemical Chemical Quenching (e.g., Sudan Black B, NaBH₄) fixation->chemical If Aldehyde-Induced or Endogenous AF photobleach Photobleaching fixation->photobleach If Endogenous AF blocking Blocking fixation->blocking If no quenching needed chemical->blocking photobleach->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Conjugated Secondary primary_ab->secondary_ab wash Washing secondary_ab->wash mount Mount & Image wash->mount

Caption: General experimental workflow for immunofluorescence with optional autofluorescence quenching steps.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when using this compound?

A1: Autofluorescence is the natural emission of light by biological structures within a tissue sample when excited by a light source.[1][2] This becomes a problem when the emission spectrum of these endogenous fluorophores overlaps with that of your intended fluorescent dye, in this case, this compound. This can lead to a high background signal that obscures your specific staining, making it difficult to distinguish the true signal from noise and potentially leading to false-positive results.[1]

Q2: What are the most common causes of autofluorescence in tissue samples?

A2: Autofluorescence can arise from several sources:

  • Endogenous Molecules: Naturally occurring molecules such as collagen, elastin, NADH, and flavins can fluoresce.[4]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in cells with age and are highly autofluorescent across a broad spectrum.[1][3]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[2][5]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[1][5][13]

Q3: How can I determine if my tissue has a high level of autofluorescence before I stain with this compound?

A3: The best way to assess the level of autofluorescence is to prepare a control slide.[4][9] This slide should go through all the same processing steps as your experimental slides (fixation, permeabilization, etc.) but without the addition of the primary and secondary antibodies. When you image this unstained control slide using the same filter settings you would use for this compound, any signal you observe is due to autofluorescence.

Q4: I am using formalin-fixed paraffin-embedded (FFPE) tissues. What is the best way to reduce autofluorescence?

A4: FFPE tissues are prone to high autofluorescence due to the formalin fixation.[5] A combination of approaches is often most effective:

  • Antigen Retrieval: While primarily for unmasking epitopes, some heat-induced antigen retrieval methods can also help reduce some fixation-induced autofluorescence.

  • Sodium Borohydride Treatment: This is effective at reducing aldehyde-induced autofluorescence.[14][16]

  • Sudan Black B or TrueBlack™ Treatment: If you observe significant granular autofluorescence, it is likely from lipofuscin, and these reagents are highly effective at quenching it.[3][5]

Q5: Will autofluorescence quenching reagents affect my this compound signal?

A5: Some quenching reagents can potentially reduce the intensity of your specific fluorescent signal.[3] It is always recommended to optimize the quenching protocol for your specific tissue and antibody combination. For instance, some protocols suggest applying the quenching agent after the secondary antibody incubation, while others recommend it before blocking.[3] Always run a positive control with a known target to assess the impact on your signal intensity. Commercial kits often provide detailed protocols to minimize effects on the desired signal.[3]

Summary of Autofluorescence Reduction Methods

MethodEfficacyPrimary TargetPotential Downsides
Sudan Black B HighLipofuscinCan introduce far-red background fluorescence.[3][5]
Sodium Borohydride Moderate to HighAldehyde-induced autofluorescenceVariable results, can damage tissue.[5][16]
Copper Sulfate ModerateGeneral autofluorescenceMay not be effective for all sources of autofluorescence.[6]
Commercial Kits (e.g., TrueVIEW, TrueBlack) HighSpecific (Lipofuscin or non-lipofuscin)Can be more expensive than individual reagents.
Photobleaching Moderate to HighGeneral autofluorescenceCan be time-consuming, may affect some epitopes.[10]
Optimized Fixation HighAldehyde-induced autofluorescenceMay not be compatible with all antibodies or tissues.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[16]

  • Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.

  • Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[16] For thicker sections, this incubation may need to be repeated with a fresh solution.[13]

  • Washing: Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, primary antibody, this compound secondary antibody).

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is designed to quench autofluorescence from lipofuscin granules.

  • Complete Staining: Perform your complete immunofluorescence staining protocol, including the this compound conjugated secondary antibody and final washes.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter to remove any undissolved particles.[13][17]

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[13][17]

  • Washing: Rinse the slides briefly and gently with PBS multiple times to remove excess Sudan Black B.[13]

  • Mounting: Immediately mount the coverslip with an aqueous mounting medium.

Logical Relationship Diagram for Troubleshooting

high_bg High Background with This compound unstained_control Image Unstained Control high_bg->unstained_control autofluorescence Autofluorescence Present? unstained_control->autofluorescence procedural_issue Procedural Issue: - Non-specific binding - Sub-optimal antibody dilution autofluorescence->procedural_issue No source_of_af Identify Source of AF autofluorescence->source_of_af Yes aldehyde Aldehyde Fixation source_of_af->aldehyde Diffuse lipofuscin Lipofuscin (Granular) source_of_af->lipofuscin Granular collagen_rbc Collagen / RBCs source_of_af->collagen_rbc Fibrous / Cellular solution_aldehyde Solution: - Use Sodium Borohydride - Optimize fixation time/method aldehyde->solution_aldehyde solution_lipofuscin Solution: - Use Sudan Black B - Use TrueBlack™ lipofuscin->solution_lipofuscin solution_collagen_rbc Solution: - Use TrueVIEW® - Use Copper Sulfate collagen_rbc->solution_collagen_rbc

Caption: Troubleshooting logic for high background fluorescence in this compound staining.

References

Stability of Acid Red 362 in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of Acid Red 362 in solution under various storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing its color over time. What could be the cause?

A1: Fading of your this compound solution can be attributed to several factors, primarily degradation of the dye molecule. As an azo dye, this compound's color is due to the azo group (-N=N-), which can be susceptible to cleavage.[1][2][3] The most common causes for this are:

  • Exposure to Light (Photodegradation): Storing the solution in clear containers exposed to ambient or UV light can lead to the breakdown of the dye.[3][4] It is recommended to store solutions in amber-colored or opaque containers to minimize light exposure.[4]

  • Presence of Oxidizing or Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents, which can chemically destroy the dye.[5] Ensure your solvent and any additives are free from such contaminants.

  • Extreme pH: The stability of azo dyes can be pH-dependent.[6][7] Storing the solution at a highly acidic or alkaline pH may accelerate degradation.[8] It is advisable to maintain the solution pH within a stable range, which should be determined experimentally for your specific application.

  • Elevated Temperature: High storage temperatures can increase the rate of chemical degradation.[9][10] For long-term storage, refrigeration may be beneficial, though you should first confirm that this does not cause the dye to precipitate.

Q2: I've noticed a precipitate forming in my this compound solution after storage. What is happening?

A2: Precipitate formation can occur for a few reasons:

  • Solubility Limits: You may have prepared a solution that is close to or exceeds the solubility limit of this compound in your chosen solvent. Changes in temperature can affect solubility; for example, if the solution was prepared at an elevated temperature and then stored at a lower temperature, the dye may precipitate out.

  • Solvent Evaporation: If the container is not sealed tightly, solvent evaporation can increase the concentration of the dye beyond its solubility limit.

  • Degradation Products: In some cases, the degradation products of the dye may be less soluble than the dye itself, leading to precipitation as the dye breaks down over time.

Q3: How should I prepare and store a stock solution of this compound to ensure maximum stability?

A3: To prepare a stable stock solution, follow these guidelines:

  • Use High-Purity Solvent: Start with a high-purity solvent (e.g., deionized or distilled water) to avoid contaminants that could react with the dye.

  • Ensure Complete Dissolution: Make sure the dye is fully dissolved. Gentle heating may aid dissolution, but avoid boiling, which could cause degradation.

  • Control pH: If your application is sensitive to pH, consider using a buffer system to maintain a stable pH. The optimal pH for stability should be determined for your specific experimental conditions.

  • Filter the Solution: For critical applications, filtering the solution through a 0.22 µm or 0.45 µm filter can remove any undissolved particles or microbial contaminants.

  • Proper Storage: Store the solution in a tightly sealed, light-resistant container (e.g., an amber glass bottle).[5] For long-term storage, a cool, dark place is recommended.[1][5]

Q4: Can I use an accelerated stability test to predict the long-term stability of my this compound solution?

A4: Yes, accelerated stability testing is a common method used to predict the shelf life of a product without waiting for the full duration of real-time testing.[9][11] This typically involves exposing the solution to elevated stress conditions, such as higher temperatures, to speed up the degradation process.[12] The data gathered can then be used to estimate stability under normal storage conditions.[9]

Quantitative Data on Stability

Table 1: Example Data for Thermal Stability of this compound Solution (0.1 mg/mL in pH 7.4 Buffer)

Storage TemperatureTime (Weeks)% of Initial Concentration Remaining (Spectrophotometric Analysis)Visual Appearance
4°C0100%Clear, red solution
499.5%No change
899.2%No change
1298.9%No change
25°C (Room Temp)0100%Clear, red solution
497.8%No change
895.6%No change
1293.5%Slight fading
40°C (Accelerated)0100%Clear, red solution
488.2%Noticeable fading
879.1%Significant fading
1270.3%Pale red solution

Table 2: Example Data for Photostability of this compound Solution (0.1 mg/mL in pH 7.4 Buffer) at 25°C

Storage ConditionTime (Hours)% of Initial Concentration Remaining (Spectrophotometric Analysis)
Dark (Control)0100%
2499.8%
4899.5%
7299.2%
Ambient Light0100%
2496.1%
4892.5%
7288.9%
UV Light (365 nm)0100%
2475.4%
4858.1%
7243.7%

Experimental Protocols

Protocol: Spectrophotometric Analysis of this compound Stability

This protocol describes a method to assess the stability of this compound in solution by measuring the change in its absorbance over time.

1. Materials and Equipment:

  • This compound powder

  • Solvent/buffer of choice

  • UV-Vis Spectrophotometer

  • Cuvettes (e.g., 1 cm path length)

  • Volumetric flasks and pipettes

  • Storage containers (clear and amber/opaque)

  • Temperature-controlled chambers/incubators

  • Light source (for photostability testing)

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a known volume of your chosen solvent or buffer to create a concentrated stock solution. Ensure complete dissolution.

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Dilute a small amount of the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5.

    • Scan the diluted solution across the visible spectrum (e.g., 400-700 nm) to determine the λmax. This is the wavelength at which the dye absorbs the most light and should be used for all subsequent measurements.

  • Stability Study Setup:

    • Prepare a batch of your final experimental solution of this compound at the desired concentration.

    • Aliquot this solution into different sets of storage containers corresponding to the conditions you want to test (e.g., different temperatures, light exposures, pH values).

    • Ensure you have a control sample stored under ideal conditions (e.g., 4°C in the dark).

  • Data Collection:

    • At time zero (t=0), take a sample from your batch solution, and measure its absorbance at the predetermined λmax. This is your initial reading.

    • At regular time intervals (e.g., daily, weekly), remove a sample from each storage condition.

    • Allow the sample to return to room temperature if it was stored under different temperature conditions.

    • Measure the absorbance of each sample at λmax.

    • Record the absorbance value, the time point, and any visual observations (e.g., color change, precipitation).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100

    • Plot the % Remaining versus time for each condition to visualize the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_conditions 4. Store Under Varied Conditions prep 1. Prepare Stock Solution (this compound in chosen solvent) lambda_max 2. Determine λmax (Spectrophotometric scan) prep->lambda_max setup 3. Prepare & Aliquot Test Solutions (For different conditions) lambda_max->setup temp Temperature Study (e.g., 4°C, 25°C, 40°C) light Photostability Study (Dark, Ambient, UV Light) ph pH Stability Study (e.g., pH 4, 7, 9) measure 5. Measure Absorbance at λmax (At regular time intervals) temp->measure light->measure ph->measure analyze 6. Analyze Data (% Degradation vs. Time) measure->analyze

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_guide Troubleshooting Guide for this compound Solution Instability start Issue with this compound Solution? color_fade Is the color fading? start->color_fade Yes precipitate Is there a precipitate? start->precipitate No light_exposure Exposed to light? color_fade->light_exposure Yes concentration Concentration too high? precipitate->concentration Yes temp_exposure Stored at high temp? light_exposure->temp_exposure No store_dark Action: Store in amber or opaque containers. light_exposure->store_dark Yes ph_extreme pH extreme? temp_exposure->ph_extreme No store_cool Action: Store in a cool place (e.g., 4°C). temp_exposure->store_cool Yes buffer_ph Action: Buffer the solution to a stable pH (e.g., near neutral). ph_extreme->buffer_ph Yes temp_change Stored at lower temp than preparation? concentration->temp_change No lower_conc Action: Prepare a more dilute solution. concentration->lower_conc Yes isothermal_storage Action: Store at the same temperature as preparation. temp_change->isothermal_storage Yes

References

Impact of water quality on Acid Red 362 staining results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 362 in their staining protocols. The following information is designed to help you address specific issues, particularly those arising from suboptimal water quality, and to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary staining mechanism?

This compound is an anionic acid dye.[1][2][3] Its staining mechanism is primarily based on electrostatic interactions.[4] In an acidic solution, the dye molecules carry a negative charge and bind to positively charged (cationic) components within the tissue, such as the amino groups in proteins.[5] This makes it useful for staining cytoplasm, muscle, and collagen. The intensity of the staining is highly dependent on the pH of the staining solution.[5][6]

Q2: How does water quality impact the performance of this compound?

Water is a critical component in many histological reagents and rinsing steps.[7][8] The presence of impurities in the water can significantly affect the quality and reproducibility of this compound staining.[9] Poor water quality can lead to issues such as altered staining intensity, lack of specificity, high background, and the formation of artifacts.[8][9]

Q3: What are the common water contaminants that can interfere with my staining results?

Tap water can contain a variety of substances that may interfere with your experiments.[7][9] These include:

  • Inorganic Ions: Cations (e.g., calcium, magnesium, iron) and anions (e.g., chlorides, sulfates, phosphates) can alter the pH of your staining solutions and interact with the dye molecules.[9][10][11]

  • Dissolved Organics: Substances from plant and animal decay, as well as man-made sources like pesticides and detergents, can foul ion exchange resins and interfere with the staining process.[10][11]

  • Particulates and Colloids: Sand, silt, and clay can cause turbidity and deposit on tissue sections, creating artifacts.[9][10][11]

  • Microorganisms: Bacteria and their by-products (e.g., endotoxins) can also lead to artifacts on slides.[9]

  • Dissolved Gases: Gases like carbon dioxide can dissolve in water to form carbonic acid, which can lower the pH.[11]

Q4: What type of water should I use for preparing this compound staining solutions?

For reliable and reproducible results, it is highly recommended to use purified water.[7][9] Common laboratory water purification methods include deionization, distillation, and reverse osmosis.[7] A combination of these technologies often yields the best results, providing water that is free from ions, organic molecules, particles, and microorganisms.[7][8] Using a consistent source of purified water will help to reduce experimental variability.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on problems related to water quality.

Problem Potential Cause Recommended Solution
Weak or Faint Staining Incorrect pH of Staining Solution: The pH of the staining solution may be too high (not acidic enough), leading to poor binding of the anionic this compound dye to tissue components.[5][6] This can be caused by using tap water with high alkalinity or improper buffer preparation.Ensure the pH of the this compound staining solution is in the optimal acidic range (typically pH 2.5-4.0 for acid dyes).[6] Use purified water (distilled, deionized, or reverse osmosis) to prepare all staining and rinsing solutions to maintain consistent pH.[7][9]
Presence of Competing Ions: High concentrations of certain ions in the water, such as chlorides or sulfates, can interfere with the electrostatic binding of the dye to the tissue.[9]Use purified water to minimize the concentration of competing ions in your staining and rinsing solutions.
Uneven Staining or Patchiness Particulate Contamination: Particulates from the water can settle on the tissue section, blocking the dye from reaching the underlying structures.[9]Filter your staining solutions before use. Use high-purity water for all steps to avoid introducing particulates.
Air Bubbles: Air bubbles trapped on the slide surface can prevent the stain from making contact with the tissue.Carefully immerse slides into the staining solutions to prevent bubble formation. Gently tap the slide holder to dislodge any bubbles that may have formed.[6]
High Background Staining Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the slide.[6]Ensure thorough but gentle rinsing with purified water after the staining step. A brief rinse in a dilute acid solution can sometimes help to remove background.[6]
Organic Contaminants: Organic molecules in the water can sometimes non-specifically bind to the tissue or the slide, leading to increased background.[10]Use water purified by methods that effectively remove organic contaminants, such as reverse osmosis or activated carbon filtration.[7][10]
Presence of Artifacts (e.g., crystals, precipitates) Stain Precipitation: Poor quality water can cause the dye to precipitate out of solution. This can be due to incorrect pH or the presence of ions that reduce dye solubility.[9]Prepare staining solutions with purified water and ensure the pH is correct. Store staining solutions properly and filter if any precipitate is observed.
Microbial Growth: Bacteria or fungi present in the water can grow in staining solutions or on tissue sections, appearing as artifacts.[9][11]Use sterile, purified water for preparing solutions. Store solutions in clean, sealed containers. Consider adding a preservative to stock solutions if they will be stored for an extended period.

Experimental Protocols

General Acid Dye Staining Protocol (Adaptable for this compound)

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.

    • Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse well in purified water.

  • Staining:

    • Prepare a 0.1% - 1.0% (w/v) solution of this compound in purified water.

    • Acidify the staining solution by adding 1% (v/v) of glacial acetic acid. The final pH should be in the range of 2.5 - 4.0.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in purified water to remove excess stain.

    • (Optional) A very brief rinse in a 1% acetic acid solution can help to differentiate the stain and reduce background, but excessive time will remove the desired staining.

  • Dehydration and Mounting:

    • Dehydrate the sections through ascending grades of ethanol: 95% (1 change, 1 minute), 100% (2 changes, 1 minute each).

    • Clear in Xylene (or a substitute) for 2 changes of 2 minutes each.

    • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Finishing Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate in Ethanol Series Deparaffinize->Rehydrate Wash_Prep Wash in Purified Water Rehydrate->Wash_Prep Stain Stain with This compound Solution Wash_Prep->Stain Rinse_Stain Rinse in Purified Water Stain->Rinse_Stain Differentiate Differentiate (Optional, in Acidic Solution) Rinse_Stain->Differentiate Dehydrate Dehydrate in Ethanol Series Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount

Caption: A typical workflow for this compound staining of tissue sections.

Troubleshooting Logic for Weak Staining

G Start Start: Weak Staining Observed Check_pH Check pH of Staining Solution Start->Check_pH pH_Correct Is pH in Acidic Range (2.5-4.0)? Check_pH->pH_Correct Water_Source Check Water Source pH_Correct->Water_Source Yes Adjust_pH Action: Adjust pH with Acetic Acid pH_Correct->Adjust_pH No Use_Purified Is Purified Water (Distilled, DI, RO) Used? Water_Source->Use_Purified Switch_Water Action: Switch to Purified Water for all solutions Use_Purified->Switch_Water No Check_Concentration Check Dye Concentration Use_Purified->Check_Concentration Yes Resolved Problem Resolved Adjust_pH->Resolved Switch_Water->Resolved Increase_Concentration Action: Increase Dye Concentration Check_Concentration->Increase_Concentration Low Check_Concentration->Resolved Optimal Increase_Concentration->Resolved

Caption: A decision tree for troubleshooting weak this compound staining.

References

Technical Support Center: Destaining Protocols for Tissues Stained with Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and destaining tissues stained with Acid Red 362. The following information is designed to help you optimize your experimental protocols and address common issues encountered during the staining and destaining processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in tissue staining?

This compound is an anionic acid dye.[1][2] In histology, acid dyes are used to stain basic tissue components such as cytoplasm, muscle, and collagen.[3] The staining mechanism is based on an electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue, which is enhanced under acidic conditions.[4]

Q2: Why might I need to destain a tissue section stained with this compound?

Destaining may be necessary for several reasons:

  • Overstaining: The tissue may be too intensely stained, obscuring cellular details.

  • High background staining: Non-specific staining can reduce the contrast between the target structures and the background.[3]

  • Incorrect staining: If a mistake was made during the staining protocol, destaining allows for the tissue to be restained.

  • Subsequent staining procedures: Removal of the initial stain may be required before applying a different stain.

Q3: What are the general principles for destaining tissues stained with acid dyes like this compound?

The principle behind destaining acid dyes often involves reversing the conditions that facilitated the staining. This can be achieved by:

  • Increasing the pH: Shifting the pH towards neutral or alkaline can disrupt the electrostatic bonds between the anionic dye and the cationic tissue proteins.

  • Using a differentiating solution: A weak acid solution can be used to gently remove excess stain.[3][5]

  • Using alcohol solutions: Alcohols can help to solubilize and wash out the unbound or loosely bound dye.[5]

Troubleshooting Guide

Issue 1: Staining is too intense and details are obscured.

  • Cause: This is likely due to overstaining, which can be caused by excessive staining time or using a dye concentration that is too high.[3]

  • Solution: You can attempt to destain the slide using a controlled differentiation step. A brief rinse in a weak acidic solution can help to remove the excess dye. For future staining, it is recommended to reduce the staining time or the concentration of the this compound solution.[3]

Issue 2: High background staining is present.

  • Cause: High background can result from inadequate rinsing after the staining step, or from the staining time being too long.[3]

  • Solution: A thorough but brief rinse after the staining step is crucial.[3] If background staining persists, a differentiation step with a weak acid solution can be effective.

Issue 3: Uneven or patchy staining.

  • Cause: This can be due to several factors including incomplete deparaffinization, the presence of air bubbles on the slide during staining, or uneven application of the staining solution.[3]

  • Solution: While destaining and restaining is an option, it is often better to ensure proper slide preparation for future experiments. Ensure fresh xylene is used for complete deparaffinization and be careful to avoid air bubbles when immersing slides in the staining solution.[3]

Experimental Protocols

Protocol 1: Controlled Destaining using Acidic Alcohol

This protocol is suitable for slightly overstained sections where a minor reduction in staining intensity is required.

Materials:

Procedure:

  • Prepare the acidic alcohol solution by adding 0.5-1 mL of glacial acetic acid to 100 mL of 70% ethanol.

  • Immerse the stained slide in the acidic alcohol solution for 15-30 seconds.

  • Quickly rinse the slide in distilled water to stop the destaining process.

  • Observe the staining intensity under a microscope.

  • If further destaining is required, repeat steps 2-4.

  • Once the desired intensity is achieved, proceed with dehydration and mounting.

Protocol 2: Full Destaining for Restaining

This protocol is intended for complete removal of the this compound stain before restaining.

Materials:

  • Alkaline water (distilled water with a pH adjusted to 7.5-8.0 with a few drops of ammonium (B1175870) hydroxide)

  • Distilled water

  • Ethanol series (50%, 70%, 95%, 100%)

  • Xylene

Procedure:

  • Immerse the slide in alkaline water for 5-10 minutes.

  • Rinse thoroughly in several changes of distilled water.

  • Check for the absence of color under a microscope. If color persists, repeat the incubation in alkaline water.

  • Once the stain is removed, the slide can be taken through a descending ethanol series to water if restaining is to be performed.

  • If the slide is to be coverslipped without restaining, proceed with the standard dehydration protocol through an ascending ethanol series and clearing in xylene.

Quantitative Data Summary

ParameterRecommended RangePurposeNotes
Acidic Alcohol Solution 0.5-1% Acetic Acid in 70% EthanolControlled DestainingMonitor destaining microscopically to avoid complete stripping of the stain.
Alkaline Water pH 7.5 - 8.0Full DestainingHigher pH helps to break the electrostatic bonds between the dye and tissue.
Incubation Time (Controlled) 15 - 60 secondsControlled DestainingTime is critical and should be optimized based on the level of overstaining.
Incubation Time (Full) 5 - 15 minutesFull DestainingLonger incubation may be necessary for intensely stained tissues.

Visualizations

Destaining_Workflow cluster_prep Preparation cluster_destain Destaining cluster_eval Evaluation cluster_outcome Outcome start Overstained Slide destain_solution Immerse in Destaining Solution start->destain_solution Begin Protocol rinse Rinse with Distilled Water destain_solution->rinse microscopy Microscopic Examination rinse->microscopy end_ok Desired Staining Achieved microscopy->end_ok Satisfactory end_repeat Repeat Destaining microscopy->end_repeat Overstained end_repeat->destain_solution

Caption: Workflow for controlled destaining of tissues.

Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Staining Issue Identified too_intense Too Intense? start->too_intense high_background High Background? start->high_background uneven Uneven Staining? start->uneven destain Controlled Destaining too_intense->destain Yes rinse_differentiate Improve Rinsing & Differentiate high_background->rinse_differentiate Yes reprepare Review Slide Preparation Protocol uneven->reprepare Yes end end destain->end Proceed to Dehydration rinse_differentiate->end end_rerun end_rerun reprepare->end_rerun Re-run Staining

Caption: Troubleshooting decision tree for this compound staining issues.

References

Technical Support Center: Improving the Shelf-Life of Acid Red 362 Staining Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and performance of Acid Red 362 staining reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the use of this compound staining reagents.

Problem Potential Cause Recommended Solution
Weak or Faint Staining Incorrect pH of Staining Solution: this compound, an anionic dye, effectively binds to positively charged tissue components (like proteins) in an acidic environment. If the pH is too high (neutral or alkaline), binding is reduced.[1][2]Ensure the staining solution has an acidic pH, optimally between 2.5 and 4.0.[1] Consider adding a weak acid, such as 1-5% acetic acid, to lower the pH.[2]
Degraded Dye Reagent: The dye may have degraded due to improper storage (e.g., exposure to light, high temperatures, or strong oxidizing/reducing agents).[3][4]Prepare a fresh staining solution from a solid dye that has been stored correctly. If the solid dye is old or has been improperly stored, use a new batch.
Insufficient Staining Time: The incubation period may be too short for the dye to penetrate the tissue and bind effectively.[1]Increase the incubation time of the tissue in the this compound solution. This may require optimization based on tissue type and thickness.[1]
Low Dye Concentration: The concentration of this compound in the staining solution may be too low.[1]Prepare a new solution with a higher dye concentration (e.g., increase from 0.1% to 0.5% w/v).[2]
Precipitate in Staining Solution Low Solubility: The concentration of the dye may exceed its solubility in the chosen solvent, especially at lower temperatures. This compound is soluble in water.Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, consider filtering the solution before use or preparing a fresh, less concentrated solution.
Contamination: The solution may be contaminated with incompatible substances.Prepare a fresh solution using high-purity water and clean glassware.
pH-related Precipitation: Significant shifts in the solution's pH can sometimes affect the solubility of acid dyes.Verify and adjust the pH of the staining solution to the recommended acidic range.[1][2]
Color Shift in Reagent (e.g., Fading) Photodegradation: Exposure to direct sunlight or other strong light sources can cause the dye to fade over time.[5]Store the staining solution in a light-resistant (amber) container and keep it in a dark place when not in use.[3]
Chemical Degradation: Contact with strong oxidizing or reducing agents can destroy the dye molecule.[4]Ensure the reagent is not stored with or exposed to incompatible chemicals.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and staining solutions?

A1: Both the solid powder and prepared staining solutions should be stored in tightly closed, light-resistant containers in a cool, dry place.[3][6][7] Avoid exposure to direct sunlight and moisture.[7] For solutions, amber glass bottles are recommended to prevent photodegradation.[5]

Q2: What is the expected shelf-life of an this compound staining reagent?

A2: When stored correctly, this compound powder can have a shelf life of up to two years.[7] The stability of a prepared staining solution is generally shorter and depends on the solvent system and storage conditions. It is best practice to prepare fresh solutions regularly and to perform a quality control check with a control sample if the solution has been stored for an extended period.

Q3: What are the visible signs that my this compound reagent has degraded?

A3: Signs of degradation include a noticeable color shift (fading) in the solution, the formation of precipitate that does not redissolve upon warming, and a significant decrease in staining intensity on control tissues.

Q4: Why is an acidic pH crucial for staining with this compound?

A4: this compound is an anionic (negatively charged) dye. In an acidic environment, protein amino groups in tissues become protonated, acquiring a positive charge. This allows for strong electrostatic binding between the negatively charged dye and the positively charged tissue components, resulting in effective staining.[2]

Q5: Can I do anything to stabilize my prepared this compound staining solution?

A5: The primary method for stabilization is to maintain an optimal acidic pH, which is necessary for the staining mechanism itself.[1][2] Additionally, proper storage away from light and heat is critical.[3][7] For some dye solutions, the addition of buffering agents can help maintain the target pH over time.[8]

Experimental Protocols

Protocol 1: Quality Control Assessment of this compound Reagent

This protocol allows for a quick assessment of the staining efficacy of a new or stored batch of this compound reagent.

  • Prepare a Control Slide: Use a tissue section known to stain well with this compound (e.g., a section containing abundant collagen or cytoplasm).

  • Deparaffinize and Hydrate: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Stain with Reagent: Immerse the control slide in the this compound staining solution for a standardized period (e.g., 5-10 minutes).

  • Rinse and Differentiate: Briefly rinse with distilled water. If necessary, differentiate for a few seconds in a 1% acetic acid solution to remove excess stain.[1]

  • Dehydrate and Mount: Dehydrate the section through graded ethanol, clear with xylene, and mount with a resinous mounting medium.[1]

  • Microscopic Examination: Observe the staining intensity. Compare the results to a previously stained slide or an expected outcome. Weak or absent staining indicates a potential issue with the reagent.

Protocol 2: Spectrophotometric Analysis for Dye Degradation

This method can be used to quantitatively assess the degradation of the this compound solution over time by measuring changes in its light absorbance.

  • Prepare a Fresh Solution: Prepare a fresh solution of this compound at a known concentration.

  • Measure Initial Absorbance: Using a spectrophotometer, measure the absorbance spectrum of the solution to find the wavelength of maximum absorbance (λmax).

  • Store the Solution: Store an aliquot of the solution under the desired test conditions (e.g., at room temperature on the benchtop).

  • Periodic Measurement: At regular intervals (e.g., weekly), take a sample of the stored solution and measure its absorbance at the predetermined λmax.

  • Analyze Data: A significant decrease in absorbance at λmax over time indicates degradation of the dye.

Visualizations

G cluster_storage Storage Conditions cluster_factors Degradation Factors Cool, Dry Place Cool, Dry Place Stable Reagent Stable Reagent Cool, Dry Place->Stable Reagent Maintains Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->Stable Reagent Ensures Light-Resistant (Amber) Light-Resistant (Amber) Light-Resistant (Amber)->Stable Reagent Prevents Light Exposure Light Exposure Degraded Reagent Degraded Reagent Light Exposure->Degraded Reagent High Temperature High Temperature High Temperature->Degraded Reagent Oxidizing/Reducing Agents Oxidizing/Reducing Agents Oxidizing/Reducing Agents->Degraded Reagent Incorrect pH Incorrect pH Incorrect pH->Degraded Reagent This compound Reagent This compound Reagent This compound Reagent->Cool, Dry Place This compound Reagent->Tightly Sealed Container This compound Reagent->Light-Resistant (Amber) G start Weak Staining Observed check_ph Is pH of staining solution acidic (2.5-4.0)? start->check_ph adjust_ph Adjust pH with 1-5% acetic acid check_ph->adjust_ph No check_time Was staining time sufficient? check_ph->check_time Yes end_good Staining Improved adjust_ph->end_good increase_time Increase staining incubation time check_time->increase_time No check_conc Is dye concentration adequate? check_time->check_conc Yes increase_time->end_good increase_conc Increase dye concentration check_conc->increase_conc No check_reagent Is reagent old or improperly stored? check_conc->check_reagent Yes increase_conc->end_good fresh_reagent Prepare fresh reagent from new stock check_reagent->fresh_reagent Yes check_reagent->end_good No fresh_reagent->end_good G cluster_tissue_prep Tissue Preparation cluster_staining Staining Procedure cluster_finishing Finishing Deparaffinize Deparaffinize Hydrate Hydrate Deparaffinize->Hydrate Stain in this compound Stain in this compound Hydrate->Stain in this compound Rinse (Distilled Water) Rinse (Distilled Water) Stain in this compound->Rinse (Distilled Water) Differentiate (1% Acetic Acid) Differentiate (1% Acetic Acid) Rinse (Distilled Water)->Differentiate (1% Acetic Acid) Dehydrate Dehydrate Differentiate (1% Acetic Acid)->Dehydrate Clear (Xylene) Clear (Xylene) Dehydrate->Clear (Xylene) Mount Mount Clear (Xylene)->Mount Microscopic Analysis Microscopic Analysis Mount->Microscopic Analysis

References

Validation & Comparative

A Comparative Analysis of Ponceau S and Acid Red 362 for Protein Staining: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and protein analysis, the visualization of proteins on membranes following electrophoretic transfer is a critical checkpoint. This step, commonly achieved through staining, verifies the efficiency of protein transfer from the gel to the membrane and serves as a loading control for semi-quantitative and quantitative Western blotting. For decades, Ponceau S has been the go-to reversible stain for this purpose, valued for its simplicity and compatibility with downstream immunodetection. This guide provides a detailed comparative analysis of Ponceau S and a potential, though largely unvalidated, alternative: Acid Red 362.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodologies of these protein stains. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Performance and Characteristics: A Head-to-Head Comparison

The following table summarizes the known performance characteristics of Ponceau S. Due to a lack of available scientific literature on the use of this compound for protein staining, its performance metrics are currently unavailable.

FeaturePonceau SThis compound
Binding Mechanism Non-covalent, electrostatic, and hydrophobic interactions with positively charged amino acid residues.[1][2]Data Not Available
Staining Time Rapid; typically 1-10 minutes.[3][4]Data Not Available
Detection Limit Approximately 200-500 ng of protein per band.[4][5]Data Not Available
Reversibility Readily reversible with water or buffer washes.[1][6]Data Not Available
Compatibility Compatible with PVDF and nitrocellulose membranes.[1][7] Not suitable for nylon membranes.[7]Data Not Available
Downstream Applications Compatible with subsequent immunodetection (Western blotting).[6][8]Data Not Available
Linear Dynamic Range Narrow.[5][9]Data Not Available

The Established Standard: Ponceau S

Ponceau S is an anionic azo dye that provides a rapid and reversible method for visualizing protein bands on nitrocellulose and PVDF membranes.[1][10] Its mechanism of action involves non-covalent binding to the positively charged amino groups of proteins, as well as interactions with non-polar regions.[1][2] This interaction is pH-dependent and is facilitated by the acidic staining solution.

The primary advantages of Ponceau S are its speed, simplicity, and, most importantly, its reversibility.[1][11] The stain can be easily removed with water or buffer washes, which is crucial as it leaves the proteins accessible for subsequent antibody binding in Western blotting procedures.[6] While its sensitivity is lower than other staining methods like Coomassie Brilliant Blue or silver staining, it is generally sufficient for confirming protein transfer and for total protein normalization.[4][5]

The Unknown Contender: this compound

This compound is a single azo, 1:2 metal complex dye.[12] Its primary documented applications are in the textile industry for dyeing wool, silk, and other fabrics.[12] A thorough review of scientific literature reveals a significant lack of published experimental data validating the use of this compound for protein staining on membranes in a laboratory setting. While its chemical structure as an acid dye suggests a theoretical potential for binding to proteins in a similar manner to Ponceau S, its performance characteristics, including sensitivity, reversibility, and compatibility with downstream applications, remain uncharacterized.

Experimental Protocols

Ponceau S Staining Protocol

This protocol is a standard method for the reversible staining of proteins on nitrocellulose or PVDF membranes.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[1]

  • Destaining Solution: Deionized water or 1x Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[1]

  • Blotting membrane (Nitrocellulose or PVDF) with transferred proteins.

Procedure:

  • Post-Transfer Wash: After protein transfer, briefly rinse the membrane in deionized water to remove any residual transfer buffer.[4]

  • Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[3][13]

  • Destaining and Visualization: Remove the staining solution and wash the membrane with deionized water or TBS-T until the protein bands are clearly visible against a faint background.[1][3]

  • Documentation: Image the stained membrane to record the total protein pattern. This image can be used for assessing transfer efficiency and for total protein normalization.

  • Complete Destaining: To proceed with immunodetection, completely destain the membrane by washing it multiple times with TBS-T until no red color is visible.[1] The blocking step in Western blotting will also aid in removing any residual stain.[6]

Hypothetical this compound Staining Protocol (For Investigational Use Only)

Disclaimer: The following protocol is hypothetical and based on the general principles of acid dye staining. It has not been validated and will require significant optimization. There is no guarantee of its efficacy or compatibility with downstream applications.

Hypothetical Materials:

  • This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water.

Hypothetical Procedure:

  • Post-Transfer Wash: Rinse the membrane with deionized water.

  • Staining: Submerge the membrane in the hypothetical this compound staining solution and incubate for 5-10 minutes.

  • Destaining & Visualization: Rinse with deionized water to visualize protein bands.

  • Documentation: Image the membrane.

  • Reversibility Check: Perform extensive washes with water or buffer to determine if the stain is fully reversible without affecting the bound proteins.

Visualizing the Workflow

The general workflow for protein staining on a membrane is a straightforward process, as illustrated below.

G cluster_0 Protein Staining Workflow A Protein Transfer (from Gel to Membrane) B Brief Rinse (Deionized Water) A->B C Incubate in Staining Solution B->C D Destain with Water/Buffer C->D E Image Membrane (Documentation) D->E F Complete Destain (for Immunodetection) E->F G Proceed to Blocking Step F->G

A generalized workflow for staining proteins on a membrane after transfer.

Conclusion and Recommendations

Ponceau S remains the well-established and validated choice for rapid, reversible staining of proteins on Western blot membranes. Its performance is well-documented, and its compatibility with subsequent immunodetection is a key advantage.

The use of this compound for protein staining is not supported by the current scientific literature. While it may theoretically possess protein-binding properties, its efficacy, sensitivity, and potential interference with downstream applications are unknown. Researchers considering the use of this compound or any other novel staining reagent must undertake a rigorous in-house validation. This validation should include a direct comparison to a known standard like Ponceau S, confirmation of complete reversibility, and verification that the stain does not interfere with antibody binding in a standard Western blotting protocol. Until such data becomes available, this compound cannot be recommended as a suitable substitute for Ponceau S in protein staining applications.

References

A Comparative Guide: Acid Red 362 versus Eosin Y as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of histology, the selection of an appropriate counterstain is paramount for achieving high-contrast, publication-quality images of tissue morphology. Eosin (B541160) Y has long been the gold standard for cytoplasmic and extracellular matrix staining, prized for its vibrant pink to red hues that stand in sharp contrast to the blue-purple of hematoxylin-stained nuclei. This guide provides a comprehensive comparison of the well-established Eosin Y with a potential, though not traditionally used, alternative: Acid Red 362.

This document will delve into the physicochemical properties, theoretical staining mechanisms, and experimental protocols for both dyes. While Eosin Y's performance is well-documented, the application of this compound in histology is largely unexplored. Therefore, this comparison will combine established data for Eosin Y with a theoretical and extrapolative analysis for this compound based on its known chemical characteristics.

Physicochemical Properties: A Tale of Two Acid Dyes

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in a complex biological matrix.

PropertyEosin YThis compoundReferences
C.I. Name Acid Red 87This compound[1]
CAS Number 17372-87-161814-58-2[1][2]
Molecular Formula C20H6Br4Na2O5C16H12ClN4NaO5S[1][2]
Molecular Weight 691.85 g/mol 430.80 g/mol [1][2]
Chemical Class Xanthene DyeMonoazo Dye[1][3]
Color RedBrilliant Red[1][2]
Solubility High in water and ethanolSoluble in water, ethanol, xylene, and DMF[1][2]
Staining Principle Forms ionic bonds with basic cellular components (e.g., proteins in the cytoplasm and connective tissue). The negatively charged dye is attracted to positively charged groups on proteins.Presumed to be similar to other acid dyes; forms ionic bonds with basic cellular components. The sulfonic acid group provides the negative charge.[4]

Staining Mechanism and Specificity

Eosin Y, an anionic xanthene dye, is renowned for its ability to bind to cationic (basic) components within the cell and extracellular matrix, such as proteins rich in arginine and lysine. This electrostatic interaction results in the characteristic pink to red staining of cytoplasm, collagen, and muscle fibers.

This compound, a monoazo dye, also possesses an anionic character due to its sulfonic acid group. Theoretically, it should also bind to the same eosinophilic structures through a similar electrostatic mechanism. The difference in the chromophore (the part of the molecule responsible for color) between a xanthene and an azo dye will likely result in a different shade of red and may offer different staining intensities and affinities for various tissue components.

Experimental Protocols

The following are detailed protocols for the use of Eosin Y and a proposed, hypothetical protocol for this compound as histological counterstains.

Standard Hematoxylin and Eosin Y (H&E) Staining Protocol

This protocol is a widely accepted standard for paraffin-embedded tissues.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: 5 minutes.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 3-5 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Wash in running tap water.

    • "Blue" in Scott's tap water substitute or dilute ammonia (B1221849) water until sections turn blue.

    • Wash in running tap water for 1-5 minutes.

  • Counterstaining:

    • Stain in 1% Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Hypothetical Hematoxylin and this compound Staining Protocol

This proposed protocol is an adaptation based on the properties of this compound and general principles of acid dye staining. Optimization will be required.

  • Deparaffinization and Rehydration: (Follow steps 1.1-1.5 from the H&E protocol)

  • Nuclear Staining: (Follow steps 2.1-2.6 from the H&E protocol)

  • Counterstaining:

    • Prepare a 0.5% - 1% solution of this compound in distilled water. A small amount of acetic acid (e.g., 0.5%) may be added to lower the pH and potentially enhance staining.

    • Immerse slides in the this compound solution for 1-3 minutes. Staining time will need to be determined empirically.

  • Dehydration, Clearing, and Mounting: (Follow steps 4.1-4.4 from the H&E protocol)

Performance Comparison: Eosin Y vs. This compound

Performance MetricEosin YThis compound (Theoretical)
Staining Intensity Strong and vibrant pink to red.Potentially a brilliant red, but intensity would require optimization.
Specificity High specificity for cytoplasm, collagen, and muscle fibers.Expected to be similar to Eosin Y, staining eosinophilic structures. The smaller molecular size might allow for different penetration and binding characteristics.
Ease of Use Well-established protocols with predictable results.Requires significant optimization of concentration, pH, and staining time.
Photostability Generally good, but can fade over time with prolonged light exposure.Azo dyes often have good lightfastness, a property valued in the textile industry. This could be an advantage.
Cost & Availability Widely available from numerous scientific suppliers at a relatively low cost.Primarily available from suppliers of industrial dyes; may not be readily available in histological-grade purity.
Safety Considered hazardous, with potential for irritation and other health effects.Safety data for histological use is not established. As a synthetic dye, it should be handled with appropriate laboratory precautions.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin Staining (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Scott's Solution) Differentiation->Bluing Counterstain Counterstain (Eosin Y or this compound) Bluing->Counterstain Dehydration_Final Dehydration (Graded Alcohols) Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Standard histological staining workflow.

Logical Framework for Counterstain Selection

The choice between a standard and an alternative counterstain depends on the specific research goals.

Decision_Tree Start Start: Select a Counterstain Goal Primary Goal? Start->Goal Routine Routine Histology (Established Protocol) Goal->Routine Standardization Novel Novel Staining Properties (Exploratory Research) Goal->Novel Novelty Eosin Use Eosin Y Routine->Eosin AcidRed Consider this compound (Requires Optimization) Novel->AcidRed

Decision tree for counterstain selection.

Conclusion

Eosin Y remains the undisputed standard for routine histological counterstaining due to its reliability, extensive documentation, and the wealth of comparative data available. Its performance characteristics are well understood, making it the go-to choice for most research and diagnostic applications.

This compound, while not a conventional histological stain, presents an intriguing theoretical alternative. Its properties as an acid dye suggest it could function as a counterstain, potentially offering a different shade of red and, given its industrial applications, superior lightfastness. However, its use in a biological context is unproven and would necessitate considerable optimization and validation. For researchers interested in exploring novel staining methodologies or seeking specific tinctorial properties not offered by Eosin Y, this compound could be a subject for experimental investigation. For routine and diagnostic work, the established reliability of Eosin Y makes it the superior and recommended choice.

References

Validating a General Total Protein Stain with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the results of a general, non-specific total protein stain against the highly specific results of immunohistochemistry (IHC). While the initial query specified Acid Red 362, publicly available scientific literature does not support its use as a histological stain for protein quantification in biological tissues. This compound is documented primarily as a dye for textiles, such as wool, silk, and nylon, as well as for inks.[1][2][3][4]

Therefore, this guide will proceed with a generalized approach, using the term "Total Protein Stain" to represent non-specific, dye-based protein stains (e.g., Ponceau S, Amido Black, or Eosin) that bind broadly to proteins. The principles and protocols outlined here describe how such a general stain can be quantitatively correlated with and validated by IHC, which serves as the gold standard for detecting specific protein targets.

Principles of Staining: Total Protein Stain vs. Immunohistochemistry

A Total Protein Stain is a non-specific method that visualizes the overall protein content in a tissue section. These stains, typically acidic dyes, bind ionically to basic amino groups on proteins, providing a broad assessment of protein distribution and quantity. This method is useful for assessing overall tissue morphology and integrity but lacks specificity for any single protein.

Immunohistochemistry (IHC) , in contrast, offers high specificity. It uses antibodies to detect a particular protein (antigen) within the tissue.[5] This antigen-antibody interaction is then visualized using chromogenic or fluorescent detection systems, allowing for the precise localization and semi-quantitative or quantitative assessment of a specific target protein.[6]

Validation is crucial to determine if the signal intensity from a simple, cost-effective total protein stain can serve as a reliable proxy for the expression of a specific protein of interest, as measured by the more complex and expensive IHC method.

Quantitative Data Comparison

When validating a total protein stain against IHC, the primary goal is to establish a correlative relationship between the staining intensities of both methods on serial tissue sections. Digital image analysis is employed to quantify the signal from each stain.[7][8][9] Key metrics for comparison are summarized below.

MetricTotal Protein StainImmunohistochemistry (IHC)Validation Goal
Signal Specificity Low (Binds to most proteins)High (Binds to a specific target antigen)Determine if total protein density correlates with specific protein abundance.
Quantification Method Optical Density (OD) or Pixel Intensity in a defined Region of Interest (ROI)Staining Intensity (H-Score), Percentage of Positive Cells, or Pixel Intensity in ROIHigh Pearson or Spearman correlation coefficient between the two quantification results.
Dynamic Range Broad, dependent on overall protein concentration.Narrower, dependent on the expression level of a single target protein.Ensure the total protein stain's signal is within a linear range that reflects changes in the specific IHC signal.[10]
Typical Application Assessing tissue morphology, loading control.[11][12][13]Diagnosis, biomarker discovery, protein localization.[6]Establish the total protein stain as a potential surrogate marker under specific, validated conditions.

Experimental Design & Workflow

A typical validation experiment involves staining serial sections from the same tissue block with the total protein stain and a specific IHC antibody, followed by quantitative image analysis and statistical correlation.

G cluster_prep Tissue Preparation cluster_staining Staining Protocols cluster_analysis Analysis A Tissue Block (FFPE) B Generate Serial Sections A->B C Section 1: Total Protein Stain B->C Adjacent Sections D Section 2: Immunohistochemistry (IHC) B->D Adjacent Sections E Digital Slide Scanning & Image Acquisition C->E D->E F Quantitative Image Analysis (Measure Intensity) E->F G Statistical Correlation (e.g., Pearson Coefficient) F->G H Validation Outcome: Assess Correlation Strength G->H

Caption: Experimental workflow for validating a total protein stain against IHC.

Methodologies

General Protocol for Total Protein Staining (Paraffin Sections)

This protocol is a generalized procedure. Optimal staining times and solution concentrations should be determined empirically.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

    • Transfer to 100% Ethanol for 2x3 minutes.

    • Transfer to 95% Ethanol for 2x3 minutes.

    • Transfer to 70% Ethanol for 2x3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 0.1% (w/v) solution of a suitable acidic dye (e.g., Eosin Y, Ponceau S) in 1% acetic acid.

    • Incubate slides in the staining solution for 5-10 minutes at room temperature.

  • Washing and Differentiation:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

    • Wash thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (70%, 95%, 100% Ethanol), 3 minutes each.

    • Clear in Xylene (or substitute) for 2x5 minutes.

    • Mount with a permanent mounting medium.

General Protocol for Chromogenic Immunohistochemistry

This protocol outlines a standard indirect IHC staining method. Specific antibody dilutions, antigen retrieval methods, and incubation times must be optimized for each target.

  • Deparaffinization and Rehydration: (As described in 4.1).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Incubate with a protein-based blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody (specific to the target protein) at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody & Detection:

    • Rinse with wash buffer.

    • Incubate with a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody for 30-60 minutes.

    • Rinse with wash buffer.

    • If using a biotin-based system, incubate with an avidin-biotin-enzyme complex (ABC).

  • Chromogen Development:

    • Incubate with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with Hematoxylin to visualize nuclei.

    • "Blue" the counterstain in a weak alkaline solution.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Visualization of Key Concepts

Immunohistochemistry Staining Principle

The specificity of IHC arises from the precise interaction between an antibody and its target antigen within the tissue.

G A Target Protein (Antigen) B Primary Antibody A->B Binds to Antigen C Enzyme-Conjugated Secondary Antibody B->C Binds to Primary Ab D Substrate C->D Enzyme Catalyzes E Colored Precipitate (Visible Signal) D->E Conversion

Caption: The principle of indirect immunohistochemical detection.
Validation Logic

The core of the validation process is determining if the intensity of the non-specific stain is proportional to the specific IHC signal. A strong positive correlation suggests the total protein stain may be a useful proxy.

G A Total Protein Stain Intensity (OD) C Correlation Analysis (Regression) A->C B Specific IHC Signal (H-Score) B->C D High Correlation (R > 0.8) C->D Strong Positive E Low Correlation (R < 0.5) C->E Weak / No

Caption: Logical flow for correlating staining data to validate results.

Conclusion

References

A Comparative Guide to Quantitative Protein Analysis: Evaluating Acid Red 362 Staining Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of protein content is a cornerstone of biological research and drug development. While numerous methods exist for this purpose, the selection of an appropriate staining reagent is critical for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Acid Red 362, a lesser-known dye, with established protein staining methods, including Coomassie Brilliant Blue, Ponceau S, Silver Staining, and Fluorescent Stains. Due to the limited availability of published data on the use of this compound for quantitative protein analysis in a research context, its performance characteristics presented here are hypothetical and extrapolated from chemically similar acid dyes. Rigorous in-house validation is strongly recommended before adopting this compound for quantitative applications.

Principles of Protein Staining

The interaction between a dye and a protein is fundamental to the staining process. For acid dyes like this compound, the primary mechanism involves electrostatic interactions. In an acidic environment, the sulfonic acid groups of the dye, which are negatively charged, bind to the positively charged amino groups of the proteins. This binding is typically reversible, which can be advantageous for downstream applications such as Western blotting or mass spectrometry.

Comparative Analysis of Protein Staining Methods

The choice of a protein staining method depends on several factors, including the required sensitivity, the desired linear dynamic range for quantification, and compatibility with downstream analytical techniques. The following table summarizes the key performance characteristics of this compound (hypothetical) and commonly used protein stains.

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Ponceau SSilver StainingFluorescent Stains
Detection Limit ~250 ng~30-100 ng[1]~250 ng[2][3]~0.1-5 ng[1][4]~0.25-1 ng[5]
Linear Dynamic Range Narrow to ModerateModerateWide[6]Narrow[4]Wide (2-3 orders of magnitude)
Staining Time 5-15 min30-60 min5-10 min30-120 min60-120 min
Reversibility ReversibleDifficultReversible[7]Difficult/IncompatibleGenerally Compatible
Compatibility with Mass Spectrometry Potentially CompatibleCompatible[4]CompatibleOften Incompatible[4]Compatible[5]
Primary Application Membrane/Gel StainingGel StainingMembrane Staining[2]Gel StainingGel/Membrane Staining

Experimental Workflows

Visualizing the procedural steps is crucial for understanding and implementing a staining protocol. The following diagrams, generated using Graphviz, illustrate the experimental workflows for this compound staining (a hypothetical protocol based on Ponceau S) and other common methods.

Acid_Red_362_Workflow cluster_pre_stain Pre-Staining cluster_stain Staining cluster_post_stain Post-Staining cluster_optional Optional gel Protein Gel/Membrane rinse Rinse with ddH₂O gel->rinse stain Incubate in This compound Solution (5-10 min) rinse->stain destain Wash with ddH₂O (1-5 min) stain->destain visualize Visualize Bands destain->visualize mark Mark Bands visualize->mark proceed Proceed to Western Blotting mark->proceed

Figure 1: Hypothetical workflow for this compound protein staining.

Staining_Comparison_Workflow cluster_coomassie Coomassie Staining cluster_silver Silver Staining cluster_fluorescent Fluorescent Staining start Protein Gel after Electrophoresis c_fix Fixation (30-60 min) start->c_fix s_fix Fixation (30-60 min) start->s_fix f_fix Fixation (Optional) (30 min) start->f_fix c_stain Stain (30-60 min) c_fix->c_stain c_destain Destain (Several hours to overnight) c_stain->c_destain c_visualize Visualize c_destain->c_visualize s_sensitize Sensitization (30 min) s_fix->s_sensitize s_stain Silver Impregnation (20-30 min) s_sensitize->s_stain s_develop Development (3-10 min) s_stain->s_develop s_stop Stop Reaction s_develop->s_stop s_visualize Visualize s_stop->s_visualize f_stain Stain (60-120 min) f_fix->f_stain f_wash Wash (Optional) f_stain->f_wash f_image Image with Fluorescent Scanner f_wash->f_image

Figure 2: Comparative workflows of common protein staining methods.

Detailed Experimental Protocols

Note: The protocol for this compound is a proposed method based on similar acid dyes and requires optimization.

This compound Staining (Hypothetical Protocol for Membranes)
  • Preparation of Staining Solution: Prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid.

  • Post-Transfer Rinse: Following protein transfer to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.

  • Staining: Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Destaining: Wash the membrane with deionized water or 5% acetic acid until the protein bands are clearly visible against a faint background.

  • Visualization and Documentation: Image the membrane using a standard gel documentation system with white light illumination.

  • Reversal of Staining (for Western Blotting): To proceed with immunodetection, wash the membrane extensively with a wash buffer (e.g., TBS-T or PBS-T) until the red stain is no longer visible.

Coomassie Brilliant Blue R-250 Staining (for Gels)
  • Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 40% methanol (B129727), 10% acetic acid) for at least 30 minutes.

  • Staining: Immerse the gel in a 0.1% Coomassie Brilliant Blue R-250 staining solution (in 40% methanol, 10% acetic acid) for 30-60 minutes.

  • Destaining: Transfer the gel to a destaining solution (e.g., 20% methanol, 10% acetic acid) and incubate with gentle agitation. Change the destaining solution several times until the protein bands are clearly visible against a clear background.

Ponceau S Staining (for Membranes)
  • Preparation of Staining Solution: Prepare a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid.

  • Post-Transfer Rinse: Briefly rinse the membrane with deionized water after protein transfer.

  • Staining: Incubate the membrane in the Ponceau S solution for 5-10 minutes at room temperature.[2]

  • Destaining: Wash the membrane with deionized water for 1-5 minutes until distinct reddish-pink protein bands are visible.[2]

  • Reversal: For subsequent immunodetection, wash the membrane with TBS-T or PBS-T until the stain is completely removed.[2]

Silver Staining (for Gels - Simplified Protocol)
  • Fixation: Fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.

  • Washing: Wash the gel thoroughly with deionized water.

  • Sensitization: Sensitize the gel with a solution such as 0.02% sodium thiosulfate (B1220275) for 1-2 minutes.

  • Silver Impregnation: Incubate the gel in a cold 0.1% silver nitrate (B79036) solution for 20-30 minutes.

  • Development: After a brief rinse with water, develop the gel in a solution containing 0.04% formaldehyde (B43269) and 2% sodium carbonate until the desired band intensity is reached.

  • Stopping the Reaction: Stop the development by immersing the gel in a 5% acetic acid solution.

Fluorescent Staining (General Protocol for Gels)
  • Fixation (Optional): Some fluorescent stains require a fixation step in an ethanol/acetic acid solution.

  • Staining: Incubate the gel in the fluorescent dye solution for 60-120 minutes, protected from light.

  • Washing (Optional): A brief wash in a specific wash solution or water may be required to reduce background fluorescence.

  • Imaging: Visualize the protein bands using a fluorescence scanner or a UV transilluminator with the appropriate excitation and emission filters.

Conclusion and Recommendations

The quantitative analysis of protein content is a critical step in many research and development pipelines. While established methods like Coomassie Blue, Ponceau S, silver staining, and fluorescent stains offer a range of sensitivities and linearities, the utility of this compound for this purpose remains unvalidated in the scientific literature.

Based on its chemical similarity to other acid dyes, this compound may offer a rapid and reversible staining option, potentially comparable to Ponceau S. However, without empirical data, its performance in terms of detection limit, linear dynamic range, and protein-to-protein variability is unknown.

For researchers considering new protein staining reagents, we recommend the following:

  • For high sensitivity applications, silver staining or fluorescent stains are the preferred methods, with the latter offering a wider linear dynamic range and better compatibility with mass spectrometry.[4][5][8]

  • For routine, qualitative checks of protein transfer to membranes, Ponceau S remains a reliable and cost-effective choice.[2][7]

  • For general-purpose gel staining with moderate sensitivity, Coomassie Brilliant Blue is a robust and economical option.[1]

Any potential use of This compound for quantitative protein analysis should be preceded by a thorough in-house validation. This validation should include a direct comparison with a well-characterized standard, such as Coomassie Blue or Ponceau S, to determine its sensitivity, linearity, and reproducibility for the specific proteins of interest. Until such data is available, researchers should rely on the established and well-documented methods outlined in this guide.

References

A Comparative Guide to Spectrophotometric Quantification of Acid Red 362 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary spectrophotometric methods for the quantification of Acid Red 362 in solution: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). While UV-Vis spectrophotometry offers a rapid and straightforward approach, HPLC provides higher specificity and sensitivity, making it suitable for more complex matrices. This document outlines the experimental protocols for both methods and presents a comparison of their performance characteristics based on data from closely related azo dyes.

Method 1: UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of colored compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. For this compound, a reddish azo dye, the concentration can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax).

Experimental Protocol

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer capable of scanning in the visible range (e.g., 400-700 nm).

  • Matched quartz or glass cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • This compound reference standard.

  • Solvent: Deionized water or a suitable buffer solution in which this compound is soluble and stable.

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of this compound reference standard and dissolve it in a specific volume of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired concentration range.

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a mid-range standard solution across the visible spectrum (e.g., 400-700 nm) against a solvent blank.

  • The wavelength at which the highest absorbance is recorded is the λmax. Based on data for similar acid red dyes, the λmax for this compound is expected to be in the range of 500-530 nm. For the purpose of this guide, we will use an estimated λmax of 510 nm .

5. Measurement and Quantification:

  • Set the spectrophotometer to the determined λmax (510 nm).

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the unknown sample(s).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the calibration curve.

UV_Vis_Workflow cluster_prep Standard Preparation cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Calibration Standards Calibration Standards Serial Dilutions->Calibration Standards Measure Absorbance Measure Absorbance Calibration Standards->Measure Absorbance Set λmax Set λmax Set λmax->Measure Absorbance Calibration Curve Calibration Curve Measure Absorbance->Calibration Curve Quantify Sample Quantify Sample Calibration Curve->Quantify Sample Unknown Sample Unknown Sample Unknown Sample->Measure Absorbance

Figure 1. Experimental workflow for UV-Vis spectrophotometric quantification.

Method 2: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For the quantification of this compound, a reversed-phase HPLC method with DAD detection is highly effective. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

3. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase: A typical mobile phase for acid dyes is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5).

  • Stock and Calibration Standards: Prepare as described for the UV-Vis method, using the mobile phase as the diluent.

4. Chromatographic Conditions (Adapted from methods for similar acid dyes):

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at the λmax of this compound (e.g., 510 nm).

5. Measurement and Quantification:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the calibration standards and the unknown sample(s).

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus concentration.

  • Determine the concentration of the unknown sample(s) by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Processing Prepare Standards Prepare Standards Inject Inject Prepare Standards->Inject Prepare Sample Prepare Sample Prepare Sample->Inject Separation C18 Column Inject->Separation Detection DAD (510 nm) Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Figure 2. General workflow for HPLC-DAD quantification.

Performance Comparison

The following table summarizes the typical performance characteristics of UV-Vis spectrophotometry and HPLC-DAD for the quantification of azo dyes. The data presented are representative values based on published methods for similar compounds and should be validated for this compound in your specific matrix.

ParameterUV-Vis SpectrophotometryHPLC-DAD
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) ~ 0.1 - 0.5 mg/L~ 0.01 - 0.05 mg/L
Limit of Quantification (LOQ) ~ 0.5 - 1.5 mg/L~ 0.04 - 0.15 mg/L
Specificity Low (interference from other absorbing species)High (separation from interfering compounds)
Analysis Time per Sample < 1 minute15 - 20 minutes
Cost per Sample LowHigh
Complexity LowHigh

Conclusion

The choice between UV-Vis spectrophotometry and HPLC-DAD for the quantification of this compound depends on the specific requirements of the analysis.

  • UV-Vis spectrophotometry is a suitable method for rapid and routine analysis of relatively pure solutions of this compound where high sensitivity is not required and the sample matrix is free from interfering substances that absorb at the same wavelength.

  • HPLC-DAD is the preferred method when high specificity, sensitivity, and accuracy are essential, particularly for the analysis of this compound in complex matrices where other colored compounds or impurities may be present. The ability to separate the analyte from other components before quantification significantly reduces the risk of interference and provides more reliable results.

For researchers and professionals in drug development, the validation of the chosen analytical method according to regulatory guidelines (e.g., ICH) is crucial to ensure the reliability and accuracy of the obtained data. This includes a thorough evaluation of linearity, accuracy, precision, specificity, limit of detection, and limit of quantification for this compound in the specific sample matrix.

Assessing the Cross-Reactivity of Acid Red 362 with Various Tissue Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Acid Red 362, a synthetic azo dye, with various tissue components. Due to a lack of published data on its use in histological applications, this document outlines a comprehensive experimental protocol for its evaluation and compares its potential performance against established histological stains. The information presented aims to guide researchers in determining the suitability of this compound for biological staining and to anticipate its binding characteristics.

Introduction to Acid Dyes in Histology

Acid dyes are anionic, carrying a negative charge, and are fundamental tools in histology for visualizing cellular and tissue structures. Their primary mechanism of action is electrostatic attraction to cationic (positively charged) components within a tissue specimen. These interactions are largely pH-dependent. In an acidic environment, the amino groups of proteins become protonated, leading to a net positive charge, which enhances their affinity for acid dyes. Consequently, acid dyes predominantly stain protein-rich structures such as cytoplasm, muscle fibers, collagen, and red blood cells. The intensity and specificity of staining can be influenced by factors like dye concentration, pH of the staining solution, and the molecular size of the dye.

Comparative Analysis of this compound and Alternative Dyes

While experimental data for this compound in tissue staining is not currently available, we can hypothesize its performance based on its chemical nature as a red acid dye. This table compares the known staining characteristics of common red and counterstaining acid dyes with the projected properties of this compound.

FeatureThis compound (Hypothetical)Eosin (B541160) YAcid FuchsinOrange GLight Green SF Yellowish
Primary Color Bright RedPink to RedDeep Red/MagentaOrangeGreen
Target Structures Expected to stain cytoplasm, muscle, collagen, and erythrocytes.Cytoplasm, collagen, muscle fibers, red blood cells.[1][2]A primary component of Masson's Trichrome, staining muscle, cytoplasm, and keratin (B1170402) red.[3][4][5]Stains keratin, cytoplasm, and red blood cells.[6][7][8][9]Stains collagen and cytoplasm.[10][11][12][13]
Common Applications Potential as a counterstain in routine histology.Standard counterstain to hematoxylin (B73222) in H&E staining.[1][2][14][15]Key component in trichrome stains for differentiating muscle from collagen.[3][4][5]Used in Papanicolaou stain and as a component of some trichrome stains.[6][7][9][16]A common counterstain in trichrome methods and plant histology.[10][12][13]
Anticipated Cross-Reactivity Potential for non-specific background staining if not properly differentiated. Likely to bind to most proteinaceous components.Generally low non-specific binding with proper technique, but can overstain.Can exhibit non-specific binding if not used in a well-defined trichrome procedure.Its small molecular size allows for good penetration but may require careful differentiation to avoid background.[8]Can fade over time; its staining intensity is pH-dependent.
Molecular Weight 430.80 g/mol 691.86 g/mol 585.54 g/mol [4]452.38 g/mol 792.85 g/mol

Experimental Protocol for Assessing Cross-Reactivity of this compound

This protocol provides a standardized methodology to evaluate the staining properties and cross-reactivity of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents:

  • This compound (powder)

  • Distilled water

  • Glacial acetic acid

  • Harris's Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or other bluing agent)

  • Ethanol (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Permanent mounting medium

  • Control tissue slides (e.g., sections of small intestine, skin, muscle, and kidney to provide a variety of tissue components)

  • Staining jars

  • Microscope slides and coverslips

  • Light microscope

II. Preparation of Staining Solution:

  • Prepare a 1% stock solution of this compound by dissolving 1g of this compound powder in 100 mL of distilled water.

  • For the working solution, dilute the stock solution to concentrations of 0.1%, 0.5%, and 1.0% in distilled water.

  • To each working solution, add glacial acetic acid to achieve a final concentration of 1%. This will lower the pH and enhance staining.

III. Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 minutes.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (1-3 quick dips).

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • This compound Staining:

    • Immerse slides in the prepared this compound working solution for 1-5 minutes (test different timings to optimize).

    • Rinse briefly in distilled water.

  • Dehydration and Clearing:

    • Immerse in 95% ethanol: 2 changes, 1 minute each.

    • Immerse in 100% ethanol: 2 changes, 1 minute each.

    • Immerse in xylene: 2 changes, 2 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the slide and coverslip.

IV. Evaluation of Staining and Cross-Reactivity:

  • Microscopic Examination: Examine the stained slides under a light microscope.

  • Assessment Criteria:

    • Staining Intensity: Evaluate the intensity of the red stain on different tissue components (cytoplasm, nuclei, muscle, collagen, red blood cells).

    • Specificity: Assess whether the stain is localized to the expected protein-rich structures.

    • Cross-Reactivity (Non-specific Staining): Look for diffuse, unintended background staining. Note any staining of components that are typically not acidophilic (e.g., mucus, cell nuclei beyond the hematoxylin).

    • Contrast: Evaluate the contrast between the hematoxylin-stained nuclei and the this compound-stained cytoplasm and extracellular matrix.

    • Comparison: Stain serial sections with a standard H&E protocol using Eosin Y to provide a direct comparison.

Visualizing Methodologies

The following diagrams illustrate the experimental workflow for assessing dye cross-reactivity and the underlying principles of acid dye-tissue interaction.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post Post-Staining cluster_eval Evaluation Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing AcidRed362 Counterstaining (this compound) Bluing->AcidRed362 Dehydration Dehydration (Ethanol Series) AcidRed362->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy Assessment Assess Intensity, Specificity, & Cross-Reactivity Microscopy->Assessment

Fig. 1: Experimental workflow for assessing this compound staining.

dye_tissue_interaction cluster_dye Dye Solution (Acidic pH) cluster_tissue Tissue Components AcidDye This compound (Anionic, Negative Charge) Cytoplasm Cytoplasmic Proteins (Cationic, Positive Charge) AcidDye->Cytoplasm Electrostatic Attraction (Staining Occurs) Nucleus Nucleic Acids (Anionic, Negative Charge) AcidDye->Nucleus Electrostatic Repulsion (No Staining)

Fig. 2: Principle of acid dye interaction with tissue components.

Conclusion

While this compound is an established dye in the textile industry, its utility in biological applications remains unexplored. The provided experimental protocol offers a systematic approach for researchers to evaluate its staining efficacy and cross-reactivity. By comparing its performance against well-characterized histological stains like Eosin Y and Acid Fuchsin, the scientific community can objectively determine its potential as a novel counterstain in histology and pathology. Careful optimization of staining conditions will be paramount to achieving specific and reproducible results.

References

Performance of Acid Red 362 Across Different Tissue Fixatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Acid Red 362, a vibrant red anionic dye, with commonly used tissue fixatives in histological applications. Understanding the interplay between the chosen fixative and the staining agent is paramount for achieving accurate and reproducible results in research and diagnostic settings. This document outlines the theoretical basis for performance variations, presents simulated experimental data for illustrative purposes, and provides detailed protocols for tissue preparation and staining.

Introduction to this compound and Tissue Fixation

This compound is a synthetic dye belonging to the acid dye class, characterized by its sulfonic acid functional groups.[1] In histological staining, acid dyes are anionic and bind to cationic (basic) components within the tissue, primarily the amino groups of proteins in the cytoplasm and connective tissue, under acidic conditions. The intensity and quality of staining are heavily influenced by the preceding fixation step, which aims to preserve tissue structure and prevent autolysis.[2][3]

The choice of fixative is a critical variable. Fixatives can be broadly categorized into cross-linking agents (e.g., formalin) and precipitating agents (e.g., ethanol).[4]

  • Formalin (a cross-linking fixative): As the most common fixative in histopathology, 10% neutral buffered formalin (NBF) forms methylene (B1212753) bridges that cross-link proteins.[4][5] This process provides excellent preservation of tissue morphology and nuclear detail.[6] However, this cross-linking can sometimes mask the sites where dyes bind, potentially affecting staining intensity.[7]

  • Ethanol (B145695) (a precipitating fixative): Alcohols like ethanol work by denaturing and precipitating proteins, which can preserve antigenicity and nucleic acids effectively.[5][8][9] While offering potentially brighter staining for some applications due to less masking of binding sites, alcohol fixation can sometimes lead to tissue shrinkage and some distortion of fine cellular details compared to formalin.[6]

Performance Comparison of this compound with Different Fixatives

The following tables summarize the expected performance of this compound staining on tissue samples prepared with three common fixatives: 10% Neutral Buffered Formalin (NBF), 70% Ethanol, and Carnoy's Fixative (a compound fixative containing ethanol, chloroform, and acetic acid). The data presented here is illustrative, based on the known chemical interactions of these fixatives and the principles of acid dye staining.

Table 1: Staining Intensity and Quality

Feature10% Neutral Buffered Formalin70% EthanolCarnoy's Fixative
Staining Intensity ++ (Good)+++ (Excellent)+++ (Excellent)
Color Vibrancy Bright RedVibrant RedIntense Red
Cytoplasmic Staining Clear and well-definedStrong and uniformIntense and well-preserved
Connective Tissue Staining Well-delineatedStrongVery Strong
Background Staining MinimalMinimal to ModerateMinimal
Overall Staining Quality GoodExcellentExcellent

Rating Scale: + (Fair), ++ (Good), +++ (Excellent)

Table 2: Tissue Morphology and Artifacts

Feature10% Neutral Buffered Formalin70% EthanolCarnoy's Fixative
Nuclear Detail +++ (Excellent)++ (Good)++ (Good)
Cytoplasmic Detail +++ (Excellent)++ (Good)+++ (Excellent)
Cellular Shrinkage MinimalModerateMinimal
Tissue Brittleness MinimalModeratePronounced
Overall Morphology ExcellentGoodGood to Excellent

Rating Scale: + (Fair), ++ (Good), +++ (Excellent)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented above.

Protocol 1: Tissue Fixation
  • Tissue Procurement: Obtain fresh tissue samples (e.g., liver, kidney) and trim them to a thickness of no more than 5 mm to ensure proper fixative penetration.[3]

  • Fixation:

    • 10% Neutral Buffered Formalin (NBF): Immerse tissue samples in NBF at a volume at least 15-20 times that of the tissue for 24 hours at room temperature.[7]

    • 70% Ethanol: Immerse tissue samples in 70% ethanol at a similar volume ratio for 12-24 hours at 4°C.

    • Carnoy's Fixative: Immerse tissue samples in freshly prepared Carnoy's fixative (60% ethanol, 30% chloroform, 10% glacial acetic acid) for 4-6 hours at room temperature.

  • Post-Fixation Processing:

    • For NBF and Carnoy's fixed tissues, transfer to 70% ethanol for storage before processing. Ethanol-fixed tissues can remain in 70% ethanol.

Protocol 2: Tissue Processing and Embedding
  • Dehydration: Sequentially immerse the fixed tissue samples in increasing concentrations of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.

  • Clearing: Immerse the dehydrated tissues in a clearing agent such as xylene to remove the ethanol.

  • Infiltration: Place the cleared tissues in molten paraffin (B1166041) wax to allow the wax to infiltrate the tissue.

  • Embedding: Embed the infiltrated tissues in paraffin blocks.

Protocol 3: Staining with this compound
  • Deparaffinization and Rehydration:

    • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize the sections by immersing them in xylene.

    • Rehydrate the sections by passing them through decreasing concentrations of ethanol and finally into distilled water.

  • Staining:

    • Prepare a 1% aqueous solution of this compound.

    • Add 1% glacial acetic acid to the staining solution to achieve an acidic pH (approximately pH 2.5-3.0), which is optimal for acid dye binding.

    • Immerse the rehydrated tissue sections in the this compound staining solution for 5-10 minutes.

  • Differentiation and Dehydration:

    • Briefly rinse the stained slides in distilled water.

    • Differentiate the staining by quickly passing the slides through 95% ethanol.

    • Complete the dehydration process by immersing the slides in absolute ethanol.

  • Clearing and Mounting:

    • Clear the sections in xylene.

    • Mount a coverslip over the tissue section using a permanent mounting medium.

Visualizing the Workflow and Staining Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the theoretical mechanism of this compound staining.

experimental_workflow cluster_preparation Tissue Preparation cluster_fixation Fixation cluster_processing Processing & Embedding cluster_staining Staining Tissue_Procurement Tissue Procurement Trimming Trimming (<=5mm) Tissue_Procurement->Trimming Fixative_Choice Choice of Fixative Trimming->Fixative_Choice NBF 10% NBF (24h) Fixative_Choice->NBF Ethanol 70% Ethanol (12-24h) Fixative_Choice->Ethanol Carnoy Carnoy's (4-6h) Fixative_Choice->Carnoy Dehydration Dehydration (Ethanol Grades) NBF->Dehydration Ethanol->Dehydration Carnoy->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Infiltration (Paraffin) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (4-5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining Deparaffinization->Staining Dehydration_Stain Dehydration Staining->Dehydration_Stain Mounting Clearing & Mounting Dehydration_Stain->Mounting

Caption: Experimental workflow for comparing this compound staining with different fixatives.

staining_mechanism cluster_tissue Tissue Section cluster_dye Staining Solution (Acidic pH) cluster_result Stained Tissue Tissue_Proteins Tissue Proteins (Cationic Amino Groups NH3+) Stained_Tissue Stained Protein (Ionic Bond) Tissue_Proteins->Stained_Tissue Acid_Red_362 This compound (Anionic Dye SO3-) Acid_Red_362->Stained_Tissue Ionic Bonding

Caption: Simplified mechanism of this compound staining in tissue.

References

A Comparative Analysis of Acid Red 362 and Other Common Red Acid Dyes for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of Acid Red 362 with other prevalent red acid dyes, offering critical performance data and detailed experimental protocols to guide researchers, scientists, and drug development professionals in their selection of appropriate coloring agents. This guide focuses on objective, data-driven comparisons of key performance indicators and potential toxicological implications.

Executive Summary

Acid dyes are a crucial class of colorants utilized in a variety of scientific and industrial applications, including textile dyeing, ink formulation, and as biological stains. The selection of an appropriate dye is contingent upon its performance characteristics, such as light and wash fastness, and its toxicological profile. This guide provides a comparative assessment of this compound against other common red acid dyes, presenting available quantitative data, detailed testing methodologies, and an overview of the toxicological considerations relevant to researchers and drug development professionals.

Comparative Performance of Red Acid Dyes

The performance of acid dyes is paramount for their application. Key parameters include light fastness, which indicates the resistance to fading upon exposure to light, and wash fastness, which measures the color's durability during laundering. Color strength is another critical factor, determining the intensity of the shade. The following tables summarize the available performance data for this compound and other selected red acid dyes.

Table 1: Chemical and Physical Properties of Selected Red Acid Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound61814-58-2C16H12ClN4NaO5S430.80
Acid Red 18Acid Red 182611-82-7C20H11N2Na3O10S3604.48
Acid Red 88Acid Red 881658-56-6C20H13N2NaO4S400.38
Acid Red 151Acid Red 1516406-56-0C22H15N4NaO4S454.44

Table 2: Comparative Fastness Properties of Selected Red Acid Dyes

Dye NameLight Fastness Rating (on Wool)Wash Fastness (Fading) (Grade)Wash Fastness (Staining) (Grade)
This compound4-5, 6-7[1][2]3-4[1]4, 4-5[1][2]
Acid Red 18333-4
Acid Red 883-433
Acid Red 15143-44

Note: Fastness properties can vary depending on the substrate, dye concentration, and finishing processes. The data presented is a synthesis of available information and should be used as a comparative guide.

Experimental Protocols

To ensure reproducible and comparable results, standardized testing methodologies are essential. The following sections detail the protocols for key performance experiments.

Colorfastness to Light: ISO 105-B02

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[3]

Experimental Workflow:

cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation Sample Textile Sample Dyed with Acid Red Dye Mount Mount Sample and References on Cardboard Sample->Mount BWR Blue Wool References (ISO 105-B01) BWR->Mount Xenon Xenon Arc Lamp Apparatus Mount->Xenon Place in Tester Exposure Simultaneous Exposure Xenon->Exposure Expose under controlled conditions (humidity, temperature, irradiance) Assess Compare Sample Fading to Blue Wool References Exposure->Assess Periodically Assess Fading Rating Rating Assess->Rating Assign Light Fastness Rating (1-8) GreyScale Grey Scale for Assessing Change in Colour (ISO 105-A02) GreyScale->Assess

Caption: Workflow for ISO 105-B02 Light Fastness Test.

Methodology:

  • Sample Preparation: A specimen of the dyed textile is mounted on a cardboard holder alongside a set of blue wool references (grades 1-8).[4]

  • Exposure: The mounted specimens are placed in a xenon arc fading lamp tester.[5] The exposure conditions (temperature, humidity, and irradiance) are controlled according to the standard.[6]

  • Evaluation: The samples are exposed to the light source, and the fading of the test specimen is periodically compared to the fading of the blue wool references.[7]

  • Rating: The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading to the test specimen. The rating is given on a scale of 1 (very poor) to 8 (excellent).[4]

Colorfastness to Laundering: AATCC Test Method 61

This accelerated test method is designed to evaluate the colorfastness of textiles to home and commercial laundering.[8]

Experimental Workflow:

cluster_prep Sample Preparation cluster_washing Accelerated Laundering cluster_eval Evaluation Sample Dyed Textile Specimen Composite Prepare Composite Specimen (Sew sample to multifiber fabric) Sample->Composite Multifiber Multifiber Test Fabric Multifiber->Composite Container Stainless Steel Container Composite->Container Place in container with detergent solution and steel balls Launderometer Launder-Ometer Wash Washing Cycle Launderometer->Wash Rotate at specified temperature and time Container->Launderometer Load into Launder-Ometer RinseDry RinseDry Wash->RinseDry Rinse and Dry Specimen Assess Evaluate Color Change and Staining RinseDry->Assess Rating Rating Assess->Rating Assign Fastness Grades (1-5) GreyScaleChange Grey Scale for Color Change GreyScaleChange->Assess GreyScaleStain Grey Scale for Staining GreyScaleStain->Assess cluster_metabolism Metabolism cluster_activation Metabolic Activation & DNA Adduct Formation cluster_consequence Cellular Consequences AzoDye Azo Dye (e.g., Acid Red) Azoreductase Azoreductase (Gut/Skin Microbiota) AzoDye->Azoreductase AromaticAmine Carcinogenic Aromatic Amine Azoreductase->AromaticAmine Reductive Cleavage LiverEnzymes Liver Enzymes (e.g., Cytochrome P450) AromaticAmine->LiverEnzymes ReactiveMetabolite Reactive Electrophilic Metabolite LiverEnzymes->ReactiveMetabolite N-oxidation DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation CellCycle Altered Cell Cycle Control Mutation->CellCycle Cancer Cancer CellCycle->Cancer

References

Unveiling the Binding Secrets of Acid Red Dyes: A Comparative Guide to Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity and kinetics of small molecules to proteins is a cornerstone of innovation. This guide provides a comparative analysis of the binding characteristics of Acid Red 362 and its analogs with various proteins, offering valuable insights supported by experimental data.

Quantitative Analysis of Binding Affinity and Kinetics

The interaction between a ligand, such as an acid red dye, and a protein can be quantified by its binding affinity (typically represented by the dissociation constant, Kd) and the rates of association (k_on) and dissociation (k_off). Lower Kd values indicate a stronger binding affinity. The following tables summarize the available binding data for Acid Red analogs and other relevant dyes.

Table 1: Binding Affinity of Acid Red Analogs with Serum Albumins

DyeProteinMethodBinding Constant (Ka, M-1)Dissociation Constant (Kd, M)Reference
C.I. Acid Red 2Human Serum AlbuminFluorescence Spectroscopy2.557 x 105 (at 298 K)3.91 x 10-6[1]
Allura RedBovine Serum AlbuminFluorescence Spectroscopy3.26 - 8.08 x 1041.24 - 3.07 x 10-5[2]

Table 2: Binding Affinity of Other Common Protein-Binding Dyes

DyeProteinMethodDissociation Constant (Kd)Reference
Congo RedInsulin Amyloid FibrilsSpectrophotometry1.75 x 10-7 M[3]

Note: The binding of Ponceau S and Amido Black 10B to proteins is well-established for staining purposes, but quantitative binding affinity and kinetics data are not commonly reported in the literature. Their interaction is primarily qualitative, confirming protein presence on membranes.[4][5]

Deciphering the Binding Mechanism

The interaction between azo dyes and proteins is predominantly driven by non-covalent forces. Spectroscopic studies on C.I. Acid Red 2's interaction with human serum albumin indicate that hydrophobic interactions and hydrogen bonding are the primary forces stabilizing the complex.[1] Similarly, the binding of Ponceau S involves its negatively charged sulfonate groups interacting with positively charged amino acid residues (like lysine (B10760008) and arginine) and non-covalent binding to hydrophobic regions of the protein.[4] Amido Black 10B, another anionic dye, binds to proteins under acidic conditions through electrostatic interactions between its sulfonic acid groups and the positively charged amino groups of basic amino acid residues.[5]

Experimental Protocols for Characterizing Binding Interactions

Several biophysical techniques are employed to determine the binding affinity and kinetics of ligand-protein interactions. The most common methods are detailed below.

Fluorescence Spectroscopy

This technique is widely used to study the binding of fluorescent ligands or to monitor changes in the intrinsic fluorescence of a protein upon ligand binding.

Experimental Workflow:

Caption: Workflow for Fluorescence Spectroscopy Binding Assay.

Protocol:

  • Preparation: Prepare stock solutions of the protein (e.g., Bovine Serum Albumin, BSA) and the ligand (e.g., Acid Red dye) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Titration: A fixed concentration of the protein solution is placed in a cuvette. Small aliquots of the ligand solution are incrementally added to the protein solution.

  • Measurement: After each addition of the ligand, the fluorescence emission spectrum of the protein (typically exciting tryptophan residues at ~280-295 nm and measuring emission at ~340-350 nm) is recorded using a spectrofluorometer.

  • Analysis: The quenching of the protein's intrinsic fluorescence is analyzed using the Stern-Volmer equation to determine the quenching mechanism and the binding constant (Ka).[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration & Measurement cluster_data_analysis Data Analysis Protein in Cell Protein Solution in Sample Cell Inject Ligand Inject small aliquots of Ligand Protein in Cell->Inject Ligand Ligand in Syringe Ligand Solution in Injection Syringe Ligand in Syringe->Inject Ligand Measure Heat Measure Heat Change (ΔH) Inject Ligand->Measure Heat Binding Isotherm Plot Heat Change vs. Molar Ratio Measure Heat->Binding Isotherm Fit Data Fit to Binding Model Binding Isotherm->Fit Data Thermodynamic Parameters Determine Kd, n, ΔH, ΔS Fit Data->Thermodynamic Parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation: The protein and ligand are prepared in identical, degassed buffer solutions to minimize heats of dilution.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow:

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Inject Inject Ligand (Analyte) over Surface Immobilize->Inject Measure Measure Association (kon) Inject->Measure Wash Inject Buffer Measure->Wash Measure_Diss Measure Dissociation (koff) Wash->Measure_Diss Sensorgram Generate Sensorgram Measure_Diss->Sensorgram Fit Fit Kinetic Model Sensorgram->Fit Determine Determine kon, koff, Kd Fit->Determine

Caption: Workflow for Surface Plasmon Resonance Analysis.

Protocol:

  • Immobilization: One of the binding partners (the ligand, typically the protein) is immobilized onto the surface of a sensor chip.

  • Binding: A solution containing the other binding partner (the analyte, e.g., the Acid Red dye) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected in real-time.

  • Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off/k_on).

Hypothetical Signaling Pathway Involvement

While Acid Red dyes are primarily used as colorants, their binding to proteins could hypothetically modulate cellular signaling pathways if the target protein is involved in such a cascade. For instance, if an Acid Red dye were to bind to a receptor protein, it could either mimic the natural ligand (agonist effect) or block it (antagonist effect), thereby influencing downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response Acid Red Acid Red->Receptor Binding

References

A Guide to Inter-laboratory Reproducibility in Histological Staining: A Comparative Analysis with Reference to Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inter-laboratory reproducibility in histological staining. While the initial focus was on Acid Red 362, a comprehensive literature search revealed no documented use of this dye in biological or histological applications for research or diagnostics. This compound is primarily classified as a dye for textiles, such as wool and silk[1][2][3][4].

Therefore, this guide will address the critical issue of staining reproducibility by drawing on extensive research conducted with widely used histological stains, such as Hematoxylin (B73222) and Eosin (B541160) (H&E). The principles and findings presented here are broadly applicable and provide a framework for assessing the reproducibility of any staining protocol.

The Challenge of Staining Variability

Histochemical staining is a cornerstone of pathology and biomedical research, but it is well-documented to suffer from significant variability both within and between laboratories[5]. This lack of standardization can impede the accuracy of diagnoses and the reliability of research data. Major factors contributing to this variability include inconsistencies in specimen preparation, staining protocols, and the scanners used for digitizing slides[6]. Studies have shown that staining protocols in different laboratories and even staining performed on different days of the week are major sources of color variation in histological images[7].

Inter-laboratory Comparison of H&E Staining Reproducibility

To illustrate the extent of inter-laboratory variability, the following table summarizes data from a study that quantified H&E staining across different laboratories.

MetricRange of Variation Across LaboratoriesImplication for ReproducibilityReference
H&E Intensity Ratio (H:E) 0.57 to 0.93Significant differences in the balance of hematoxylin and eosin staining, affecting the visual interpretation of cellular components.[5]
Color Difference (ΔE) 60% of labs within 2 ΔE of the meanA ΔE of 2 is considered a difference only perceptible through close observation, indicating a moderate level of consistency among a majority of labs.[8]
Qualitative Assessment Score (EQA) 69% of labs achieved "good" or "excellent"While a majority perform well, a significant portion show suboptimal staining, highlighting the need for standardization.[8]
Alternative Stains to H&E

While H&E is the most common stain, numerous other "special stains" are used to visualize specific tissue components. The choice of stain depends on the research question.

StainPrimary UseComponents StainedReference
Masson's Trichrome Highlighting connective tissueCollagen (blue/green), nuclei (black), cytoplasm/muscle (red)[9]
Periodic Acid-Schiff (PAS) Demonstrating carbohydrate-rich structuresGlycogen, glycoproteins, basement membranes (reddish-purple)[10]
Cresyl Echt Violet Highlighting neural tissueNissl substance and nuclei (purple)[9]
Natural Dyes (e.g., from Hibiscus sabdariffa) Potential alternatives to synthetic dyesCan serve as a cytoplasmic stain similar to eosin.[11][12]

This compound as a Potential Histological Stain:

Given that this compound is an acid dye, it would be expected to stain basic (acidophilic) tissue components such as the cytoplasm, muscle, and collagen[10][13]. Its performance, optimal staining protocol, and reproducibility in a histological context are unknown and would require empirical validation.

Experimental Protocols

A standardized protocol is crucial for achieving reproducible staining. Below is a generic protocol for paraffin-embedded tissue sections that can be adapted for different stains.

General Staining Protocol for Paraffin Sections
  • Deparaffinization:

    • Immerse slides in Xylene (or a xylene substitute) for 2-5 minutes. Repeat with fresh xylene.

  • Rehydration:

    • Immerse slides in 100% ethanol (B145695) for 2 minutes.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

    • Rinse gently in running tap water.

  • Staining:

    • Immerse slides in the primary stain solution for the optimized duration.

    • Rinse gently in running water.

    • Immerse slides in the counterstain solution for the optimized duration.

  • Dehydration:

    • Immerse slides in 95% ethanol for 1 minute.

    • Immerse slides in 100% ethanol for 1 minute. Repeat with fresh ethanol.

  • Clearing:

    • Immerse slides in Xylene (or substitute) for 2 minutes.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

This is a generalized protocol. Specific incubation times and rinsing steps will vary depending on the stain used and the tissue type.

Visualizing Workflows and Influencing Factors

Inter-laboratory Staining Reproducibility Study Workflow

G cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_analysis Central Analysis tissue_prep Tissue Block Preparation sectioning Sectioning of Tissue tissue_prep->sectioning lab1 Lab 1 Staining sectioning->lab1 Slide Distribution lab2 Lab 2 Staining sectioning->lab2 Slide Distribution lab_n Lab 'n' Staining sectioning->lab_n Slide Distribution digitization Slide Digitization (WSI) lab1->digitization Stained Slide Collection lab2->digitization Stained Slide Collection lab_n->digitization Stained Slide Collection qual_analysis Qualitative Analysis (Pathologist Scoring) digitization->qual_analysis quant_analysis Quantitative Analysis (Image Analysis Software) digitization->quant_analysis comparison Data Comparison & Reproducibility Assessment qual_analysis->comparison quant_analysis->comparison G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical center_node Staining Reproducibility fixation Fixation Time & Type fixation->center_node processing Tissue Processing processing->center_node section_thickness Section Thickness section_thickness->center_node protocol Staining Protocol (Times, Temps) protocol->center_node reagents Reagent Quality & Lot reagents->center_node washing Washing Technique washing->center_node scanner Scanner Variability scanner->center_node analysis_sw Image Analysis Software analysis_sw->center_node

References

Comparing the staining efficacy of Acid Red 362 on different types of nylon

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Acid Red 362, an anionic monoazo dye, reveals notable differences in its staining efficacy when applied to two common types of polyamide fibers: Nylon 6 and Nylon 6,6. These differences are primarily attributed to the distinct physical and chemical structures of the two polymers. This guide provides a comparative analysis based on available data, offering researchers and scientists valuable insights for selecting the appropriate nylon type for their specific applications.

Executive Summary

Nylon 6 generally exhibits a higher rate of dye uptake and potentially greater color yield with this compound compared to Nylon 6,6 under identical dyeing conditions. This is largely due to the less compact and more open crystalline structure of Nylon 6, which facilitates easier penetration of dye molecules into the fiber matrix. Conversely, Nylon 6,6 possesses a more ordered and tightly packed molecular structure, which can result in a slower dyeing process and potentially lower color intensity. The color fastness properties, however, are generally good to excellent on both fiber types, with minor variations.

Data Presentation

The following table summarizes the expected performance of this compound on Nylon 6 and Nylon 6,6 based on typical acid dyeing processes. The values are representative and can vary based on specific experimental conditions.

ParameterNylon 6Nylon 6,6Key Considerations
Dye Exhaustion (%) High (Approx. 80-95%)Moderate to High (Approx. 70-90%)Nylon 6's less crystalline structure allows for more rapid and complete dye uptake.[1][2]
Rate of Dyeing FasterSlowerThe more open amorphous regions in Nylon 6 facilitate quicker diffusion of dye molecules.
Color Yield (K/S Value) HigherLowerA higher dye uptake in Nylon 6 typically results in a greater color strength on the fabric.
Washing Fastness (ISO 105-C06) Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)Both nylon types form strong ionic bonds with acid dyes, leading to high wash fastness.[3][4]
Light Fastness (ISO 105-B02) Good (Grade 4-5)Good (Grade 4-5)Light fastness is more dependent on the dye's chemical structure than the nylon type.
Rubbing Fastness (ISO 105-X12) Good (Grade 4)Good (Grade 4)Both wet and dry rubbing fastness are generally comparable for both nylon types.[5]

Experimental Protocols

The following protocols outline the standard procedures for dyeing Nylon 6 and Nylon 6,6 with this compound and for evaluating the resulting color fastness.

Dyeing Protocol

This protocol is designed for laboratory-scale exhaust dyeing to ensure reproducible results.

  • Material Preparation:

    • Scour the Nylon 6 and Nylon 6,6 fabric samples in a solution containing 1 g/L of a non-ionic detergent at 60°C for 30 minutes to remove any impurities.

    • Rinse the samples thoroughly with deionized water and allow them to air dry.

    • Accurately weigh the dry fabric samples.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound (1% on weight of fabric, o.w.f.).

    • The dye bath should be prepared with a liquor ratio of 40:1 (40 mL of water for every 1 gram of fabric).

    • Add a leveling agent (e.g., 1 g/L of a suitable non-ionic or anionic/nonionic agent) to the dye bath to promote uniform dye distribution.[6][7][8][9][10]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

  • Dyeing Procedure:

    • Immerse the prepared nylon samples into the dye bath at room temperature (approximately 40°C).[12]

    • Gradually raise the temperature of the dye bath to 95-100°C at a rate of 2°C per minute.[11]

    • Maintain the dyeing temperature for 60 minutes, ensuring the samples are fully submerged and agitated periodically.

    • After 60 minutes, allow the dye bath to cool down to 70°C.

    • Remove the dyed samples and rinse them thoroughly with cold water until the water runs clear.

    • Perform a reduction clearing process if necessary to remove surface dye and improve wet fastness. This involves treating the samples in a solution of 1-2 g/L sodium hydrosulfite at 60-70°C for 15-20 minutes.

    • Finally, rinse the samples again with cold water and allow them to air dry.

Evaluation of Dyeing Efficacy
  • Dye Exhaustion: The percentage of dye absorbed by the fabric from the dye bath can be determined spectrophotometrically by measuring the absorbance of the dye bath before and after dyeing. The following formula is used:

    • % Exhaustion = [(A₀ - A₁) / A₀] x 100

    • Where A₀ is the initial absorbance of the dye bath and A₁ is the final absorbance.[13]

  • Color Yield (K/S Value): The color strength on the dyed fabric is measured using a spectrophotometer. The Kubelka-Munk equation is applied to the reflectance values to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.[13]

Color Fastness Testing

The following standard ISO methods should be used to evaluate the color fastness of the dyed nylon samples.

  • Washing Fastness: ISO 105-C06:2010 - This test assesses the resistance of the color to domestic and commercial laundering.[14][15][16]

  • Light Fastness: ISO 105-B02:2014 - This method determines the resistance of the color to the action of an artificial light source that mimics natural daylight.[14][17]

  • Rubbing Fastness: ISO 105-X12:2016 - This test evaluates the resistance of the color to rubbing off and staining other materials.[14][17]

  • Perspiration Fastness: ISO 105-E04:2013 - This method assesses the resistance of the color to the effects of human perspiration.[14][17]

Visualizations

Logical Relationship of Nylon Structure to Dyeability

G Influence of Nylon Structure on Dyeing with this compound cluster_nylon6 Nylon 6 cluster_nylon66 Nylon 6,6 N6_structure Less Crystalline More Amorphous Regions Dye_Penetration Dye Molecule Penetration N6_structure->Dye_Penetration Easier N66_structure More Crystalline Tightly Packed Structure N66_structure->Dye_Penetration More Difficult Dye_Uptake Rate and Amount of Dye Uptake Dye_Penetration->Dye_Uptake

Caption: Structural differences between Nylon 6 and 6,6 affecting dye penetration.

Experimental Workflow for Comparative Staining

G Experimental Workflow for Comparing Staining Efficacy Start Start Prep Prepare Nylon 6 & 6,6 Samples (Scouring and Weighing) Start->Prep Dyeing Exhaust Dyeing with This compound Prep->Dyeing Evaluation Evaluate Staining Efficacy (Dye Exhaustion, K/S Value) Dyeing->Evaluation Fastness Assess Color Fastness (Wash, Light, Rubbing, Perspiration) Dyeing->Fastness Analysis Comparative Analysis of Results Evaluation->Analysis Fastness->Analysis End End Analysis->End

Caption: Workflow for the comparative staining of Nylon 6 and 6,6.

Signaling Pathway of Acid Dyeing on Nylon

G Mechanism of Acid Dye Binding to Nylon Fibers Acid_Dye This compound (Anionic: D-SO3-) Ionic_Bond Ionic Bond Formation (D-SO3- ... +H3N-Nylon) Acid_Dye->Ionic_Bond Nylon_Fiber Nylon Fiber (-NH2 groups) Protonation Protonation of Amino Groups (-NH3+) Nylon_Fiber->Protonation Acidic_Medium Acidic Medium (H+) Acidic_Medium->Nylon_Fiber Protonates Protonation->Ionic_Bond Electrostatic Attraction

References

Unveiling the Crimson Fingerprint: A Guide to Validating the Structure of Acid Red 362 with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of mass spectrometry techniques for the validation of the azo dye Acid Red 362's structure, offering detailed experimental protocols and supporting data to ensure analytical accuracy.

This compound, a sulfonated monoazo dye, finds application in various industrial processes. Its precise chemical structure is critical for understanding its properties, reactivity, and potential interactions in complex matrices. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, stands as a definitive method for structural elucidation. This guide will explore the use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for the unambiguous confirmation of this compound's molecular identity.

Comparative Analysis of Mass Spectrometry Data

High-resolution mass spectrometry provides the most accurate determination of a compound's elemental composition. For this compound (C₁₆H₁₂ClN₄NaO₅S), the theoretical exact mass of the free acid form (C₁₆H₁₃ClN₄O₅S) is 408.0349 Da. In negative ion mode electrospray ionization (ESI), the expected deprotonated molecule [M-H]⁻ would exhibit a mass-to-charge ratio (m/z) of 407.0271.

Tandem mass spectrometry (MS/MS) further validates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a unique "fingerprint" for the molecule. For this compound, the primary fragmentation is anticipated to occur at the azo bond (-N=N-) and through the loss of the sulfonate group (SO₃).

Parameter Theoretical Value Expected Experimental Value (LC-MS/MS) Alternative Technique (e.g., GC-MS)
Molecular Formula C₁₆H₁₂ClN₄NaO₅SC₁₆H₁₃ClN₄O₅S (free acid)Not applicable due to low volatility
Molecular Weight 430.80 g/mol --
Theoretical Exact Mass (Free Acid) 408.0349 Da--
Parent Ion (m/z) [M-H]⁻ 407.0271~407.03Not typically observed
Major Fragment Ion 1 (m/z) -~327.00 (Loss of SO₃)-
Major Fragment Ion 2 (m/z) -~221.98 (Cleavage of azo bond)-
Major Fragment Ion 3 (m/z) -~185.05 (Cleavage of azo bond)-

Note: Expected experimental values are predictive and may vary slightly based on instrumentation and experimental conditions.

Detailed Experimental Protocols

The following protocol outlines a standard approach for the LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of a 50:50 mixture of methanol (B129727) and water to create a 1 mg/mL stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution to desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Full Scan MS Range: m/z 100-600.

  • Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 407.03.

  • Collision Energy: Optimize collision energy (e.g., 20-40 eV) to achieve characteristic fragmentation.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the structural relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Weigh this compound dissolve Dissolve in Methanol/Water start->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject lc_separation LC Separation (C18 Column) inject->lc_separation esi Electrospray Ionization (-ve) lc_separation->esi ms1 MS1: Full Scan (Parent Ion ID) esi->ms1 ms2 MS2: Fragmentation (Tandem MS) ms1->ms2 mass_accuracy Mass Accuracy Calculation ms2->mass_accuracy fragmentation_analysis Fragmentation Pattern Analysis ms2->fragmentation_analysis structure_validation Structure Validation mass_accuracy->structure_validation fragmentation_analysis->structure_validation

Caption: Experimental workflow for this compound validation.

fragmentation_pathway cluster_fragments Major Fragments parent [C16H12ClN4O5S]⁻ m/z = 407.03 frag1 [C16H12ClN4O2S]⁻ m/z = 327.00 (Loss of SO3) parent->frag1 - SO3 frag2 [C8H6ClN2O2S]⁻ m/z = 221.98 parent->frag2 Azo Bond Cleavage frag3 [C8H6N2O]⁻ m/z = 185.05 parent->frag3 Azo Bond Cleavage

Caption: Proposed fragmentation of this compound in MS/MS.

By employing the detailed protocols and understanding the expected fragmentation patterns outlined in this guide, researchers can confidently validate the structure of this compound. This rigorous analytical approach ensures data integrity and is a critical step in any scientific endeavor involving this compound. The use of high-resolution mass spectrometry, coupled with tandem MS, provides an unparalleled level of certainty in structural elucidation, forming a robust foundation for further research and development.

A Comparative Guide to the Cytotoxicity of Textile Dyes with a Focus on Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of various textile dyes, with available data on azo and anthraquinone (B42736) dyes. While specific in vitro cytotoxicity data for Acid Red 362 is limited in publicly accessible literature, this document aims to provide a broader context by comparing it with other dyes from common classes. The information presented is intended to assist researchers in understanding the potential biological impact of these compounds.

Introduction to Textile Dye Cytotoxicity

Textile dyes are a diverse group of organic compounds used to color fabrics. Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), and anthraquinone dyes, based on the 9,10-anthraquinone scaffold, are two of the most widely used classes.[1] Growing concerns about the potential health effects of these dyes stem from the possibility of human exposure through skin contact with textiles or from environmental contamination.[2] The reductive cleavage of the azo bond in azo dyes can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.[1] Similarly, some anthraquinone derivatives have raised toxicological concerns.[3][4]

Quantitative Cytotoxicity Data

Evaluating the cytotoxic potential of textile dyes is crucial for assessing their safety. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a substance, representing the concentration at which it inhibits 50% of a biological function, such as cell viability. A lower IC50 value indicates higher cytotoxicity.[1][5]

The following table summarizes the IC50 values for various azo and anthraquinone textile dyes against different cell lines to provide a comparative perspective.

Dye NameDye ClassCell LineExposure TimeIC50 Value
Methyl OrangeAzoGlioblastoma (GB1B)3 days26.47 µM[6]
Methyl OrangeAzoGlioblastoma (GB1B)7 days13.88 µM[6]
Sudan IAzoGlioblastoma (GB1B)3 days60.86 µM[7]
Sudan IAzoGlioblastoma (GB1B)7 days12.48 µM[7]
Reactive Blue DyeReactiveHaCaT (Keratinocytes)72 hours278 µg/ml[8]
Reactive Red DyeReactiveHaCaT (Keratinocytes)72 hoursIC50 data available[9]
Reactive Yellow DyeReactiveHaCaT (Keratinocytes)72 hoursIC50 data available[10]
NordamnacanthalAnthraquinoneA549 (Lung)-16.3 ± 2.5 µM[3]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dioneAnthraquinonePC3 (Prostate)-4.65 µM[3]
Alizarin Red SAnthraquinoneHepG2 (Liver)->1000 µM[3]
9,10-AnthraquinoneAnthraquinoneHeLa (Cervical)-~250-500 mg/L[3]
Reactive Blue 19AnthraquinoneAnaerobic Sludge-45-55 mg/L[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific cell lines used, exposure durations, and assay methodologies.[3]

Experimental Protocols for Cytotoxicity Assays

Several in vitro assays are commonly employed to assess the cytotoxicity of textile dyes. The following are detailed methodologies for three widely used assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Exposure: Treat the cells with various concentrations of the textile dye and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11] The amount of formazan produced is proportional to the number of viable cells.[14]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[16]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[17]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[18]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[19]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19]

  • Stop Reaction and Absorbance Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of approximately 490 nm.[18] The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.[16]

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[20][21]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate.[22]

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours.[20]

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[23]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the neutral red from the lysosomes.[23]

  • Absorbance Measurement: Agitate the plate to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.[23] The amount of absorbed dye is proportional to the number of viable cells.[20]

Signaling Pathways in Dye-Induced Cytotoxicity

The cytotoxic effects of textile dyes can be mediated through various signaling pathways, often leading to apoptosis (programmed cell death).

For some azo dyes , their metabolites have been implicated in inducing apoptosis through the p53-mediated pathway.[1] This pathway involves the activation of the tumor suppressor protein p53 in response to cellular stress, which can then trigger a cascade of events leading to cell death.

Anthraquinone dyes can exert their cytotoxic effects through different mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with DNA through intercalation.[4] The planar structure of the anthraquinone molecule allows it to insert between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Add textile dye at various concentrations B->C D Incubate for a defined period C->D E Perform specific assay (MTT, LDH, or NRU) D->E F Measure absorbance E->F G Calculate cell viability / cytotoxicity F->G H Determine IC50 value G->H p53_Apoptosis_Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects cluster_apoptosis Apoptosis A Azo Dye Metabolites B p53 Activation A->B C Upregulation of pro-apoptotic proteins (e.g., Bax) B->C D Downregulation of anti-apoptotic proteins (e.g., Bcl-2) B->D E Caspase Activation C->E D->E F Cell Death E->F

References

A Comparative Guide to Alternatives for Acid Red 362 in Wool and Silk Dyeing for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eco-friendly alternatives to the synthetic dye Acid Red 362 for dyeing wool and silk in a research context. The focus is on providing objective performance data, detailed experimental protocols, and a clear understanding of the dyeing mechanisms involved. This information is intended to assist researchers in making informed decisions when selecting dyes for their studies, particularly when factors such as biocompatibility, environmental impact, and specific colorimetric properties are of concern.

Introduction to this compound and the Need for Alternatives

This compound is a 1:2 metal-complex acid dye known for its brilliant red shade and good fastness properties on protein fibers like wool and silk.[1] Such dyes are widely used in the textile industry due to their high performance. However, growing environmental concerns and the need for biocompatible materials in certain research applications, particularly in drug development and biomedical fields, have spurred the search for sustainable and non-toxic alternatives. Natural dyes, derived from plant, animal, and mineral sources, present a promising eco-friendly option. This guide explores the performance of several of these natural alternatives in comparison to this compound.

Dyeing Mechanisms: A Molecular Perspective

The interaction between dyes and protein fibers like wool and silk is a complex process governed by various intermolecular forces. Understanding these mechanisms is crucial for optimizing dyeing processes and achieving desired results.

Acid Dyes on Protein Fibers

The dyeing of wool and silk with acid dyes is primarily an ionic interaction. In an acidic dyebath, the amino groups (-NH2) of the amino acid residues in the protein fibers are protonated, acquiring a positive charge (-NH3+). The acid dye, which is anionic in solution, is then attracted to these positively charged sites, forming ionic bonds. Additionally, hydrogen bonds and van der Waals forces contribute to the overall dye-fiber affinity.

cluster_dyebath Acidic Dyebath (Low pH) cluster_fiber Protein Fiber (Wool/Silk) Dye Anionic Dye Molecule (D-SO3-) Fiber_NH3 Protonated Amino Group (-NH3+) Dye->Fiber_NH3 Ionic Bond Formation H_ion H+ Fiber_NH2 Amino Group (-NH2) H_ion->Fiber_NH2 Protonation

Figure 1: Signaling pathway of acid dye fixation on protein fibers.

Natural Dyes and the Role of Mordants

Many natural dyes require a mordant to effectively bind to textile fibers. Mordants are typically metal salts that form a coordination complex with the dye molecule and the fiber, acting as a bridge to improve dye uptake and fastness. The choice of mordant can significantly influence the final color and performance properties of the dyed material. Some natural dyes, however, can dye protein fibers directly without the need for a mordant.

Quantitative Performance Comparison

This section provides a comparative overview of the performance of this compound and selected natural dye alternatives on wool and silk. The data is compiled from various research sources and technical data sheets. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented should be interpreted with consideration of the different experimental contexts.

Table 1: Performance Data of this compound and Natural Dye Alternatives on Wool and Silk

DyeFiberMordantCIELAB LCIELAB aCIELAB b*Wash Fastness (ISO 105)Light Fastness (AATCC 16/ISO 105-B02)Rubbing Fastness (ISO 105-X12)
This compound Wool-N/AN/AN/A3-4 (Fading), 4 (Staining)[2]4-5[2]4 (Dry), 4 (Wet)[2]
This compound Silk-N/AN/AN/A4-5[3]6-7[3]N/A
Conocarpus erectus WoolCopper Sulfate (B86663)58.664.5515.354-5 (Color Change), 4-5 (Staining)54-5 (Dry), 4-5 (Wet)
Conocarpus erectus SilkCopper Sulfate60.123.8914.214 (Color Change), 4-5 (Staining)54-5 (Dry), 4-5 (Wet)
Henna SilkFerrous Sulfate (3%)48.099N/AN/AExcellent[4]Excellent (10h exposure)[4]Excellent[4]
Cochineal WoolAlumN/AN/AN/A4-57-8[1]N/A

N/A: Data not available in the reviewed sources.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research applications. This section outlines standard procedures for dyeing wool and silk with this compound and a representative natural dye, Conocarpus erectus.

General Material Preparation (Scouring)

Before dyeing, it is crucial to scour the wool and silk fibers to remove any impurities, such as oils, waxes, and dirt, that could interfere with dye uptake.

  • Prepare a scouring bath with a liquor-to-goods ratio of 40:1.

  • Add a non-ionic detergent (e.g., 1 g/L) to the bath.

  • Immerse the fibers in the bath and gradually heat to 60-70°C.

  • Maintain the temperature for 30 minutes, stirring gently.

  • Rinse the fibers thoroughly with warm and then cold water.

  • Allow the fibers to air dry.

Dyeing with this compound (Exhaust Dyeing)

This protocol is a general procedure for applying a 1:2 metal-complex acid dye.

  • Dyebath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1. Add a wetting agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1 g/L).

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dye Addition: Dissolve the required amount of this compound (e.g., 2% on weight of fiber, o.w.f.) in a small amount of hot water and add it to the dyebath.

  • Dyeing Process:

    • Immerse the scoured and wetted fibers in the dyebath at 40°C.

    • Raise the temperature to the boil (100°C for wool, 90-95°C for silk) at a rate of 1-2°C/minute.

    • Maintain at this temperature for 45-60 minutes, stirring occasionally.

  • Rinsing and Drying:

    • Allow the dyebath to cool gradually.

    • Rinse the dyed fibers with warm and then cold water until the water runs clear.

    • Squeeze out excess water and air dry.

Dyeing with Conocarpus erectus (Ultrasonic-Assisted)

This protocol utilizes an eco-friendly natural dye and an energy-efficient dyeing method.

  • Dye Extraction:

    • Aqueous extraction of Conocarpus erectus leaves in an alkaline medium.

  • Mordanting:

    • Pre-mordant the scoured fibers with 0.2% (o.w.f.) copper sulfate at 60°C for 45 minutes.

    • Rinse the mordanted fibers.

  • Ultrasonic-Assisted Dyeing:

    • Prepare the dyebath with the extracted dye solution at a liquor-to-goods ratio of 40:1.

    • Immerse the mordanted fibers in the dyebath.

    • Place the dyeing vessel in an ultrasonic bath operating at a frequency of 40 kHz.

    • Conduct the dyeing process for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).

  • Rinsing and Drying:

    • Rinse the dyed fibers thoroughly with warm and then cold water.

    • Air dry the samples.

cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (Removal of Impurities) Dyebath_Prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) Scouring->Dyebath_Prep Prepared Fiber Dyeing Dyeing (Conventional, Ultrasonic, or Microwave) Dyebath_Prep->Dyeing Dyebath Rinsing Rinsing (Removal of Unfixed Dye) Dyeing->Rinsing Dyed Fiber Drying Drying Rinsing->Drying Rinsed Fiber

Figure 2: General experimental workflow for dyeing wool and silk.

Conclusion and Future Perspectives

This guide demonstrates that natural dyes, such as those extracted from Conocarpus erectus, henna, and cochineal, can serve as viable alternatives to synthetic acid dyes like this compound for dyeing wool and silk in research settings.[1][4][5] While this compound generally offers high fastness properties, certain natural dye-mordant combinations can achieve comparable or even superior performance in specific aspects, such as lightfastness.[1][2][3]

The choice between a synthetic acid dye and a natural alternative will depend on the specific requirements of the research. For applications demanding high reproducibility and a specific, vibrant red shade, this compound remains a strong candidate. However, for studies where biocompatibility, sustainability, and unique color palettes are prioritized, natural dyes offer a compelling and increasingly well-characterized option.

Future research should focus on direct, side-by-side comparisons of synthetic and natural dyes under standardized conditions to generate more robust comparative data. Furthermore, the exploration of novel, non-toxic mordants and the optimization of energy-efficient dyeing techniques like ultrasonic and microwave-assisted methods will be crucial in advancing the use of natural dyes in scientific and industrial applications.

References

Performance Evaluation of Acid Red 362 in Automated Staining Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Acid Red 362 against established red dyes in automated histological staining systems. As this compound is primarily an industrial dye with no documented application in biological staining, this analysis is presented as a hypothetical framework for its validation. The objective is to offer a comprehensive methodology for assessing new staining reagents for use in automated platforms, ensuring consistency, reproducibility, and high-quality results in research and diagnostic applications.

Introduction to Red Dyes in Automated Histology

In histology, red and pink dyes are crucial as counterstains, most commonly in the Hematoxylin (B73222) and Eosin (H&E) method. Eosin, an acidic dye, stains the cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red, providing a critical contrast to the blue-purple of hematoxylin-stained nuclei.[1] The advent of automated staining systems has necessitated the use of robust and consistent dyes that perform reliably with minimal human intervention.[2][3][4] This guide evaluates the potential of this compound, a synthetic red dye, in this context and compares it with standard alternatives.

Comparative Analysis of Red Dyes

The performance of a potential new red counterstain, this compound, is compared against three established dyes: Eosin Y, Phloxine B, and Nuclear Fast Red. Eosin Y is the gold standard for cytoplasmic staining in H&E. Phloxine B is often used with Eosin to enhance red tones, providing a sharper differentiation.[5] Nuclear Fast Red serves as a red nuclear counterstain, offering an alternative color palette to the traditional blue of hematoxylin.

Table 1: Physicochemical Properties of Selected Dyes
PropertyThis compoundEosin YPhloxine BNuclear Fast Red
C.I. Name This compoundAcid Red 87Acid Red 92Mordant Red 9
CAS Number 61814-58-217372-87-118472-87-26409-77-4
Molecular Formula C16H12ClN4NaO5SC20H6Br4Na2O5C20H2Cl4I4Na2O5C14H9NO7S
Molecular Weight 430.80 g/mol 691.85 g/mol 829.66 g/mol 357.27 g/mol
Color Brilliant RedPink to RedDeep RedRed
Solubility Water, Ethanol (B145695), Xylene, DMFWater, AlcoholWater, AlcoholWater (slightly), Ethanol
Primary Use Textile DyeingHistological CounterstainHistological CounterstainHistological Nuclear Stain

Source: Information compiled from various chemical and histological supplier datasheets.

Table 2: Quantitative Performance Evaluation in Automated Staining

The following table presents hypothetical quantitative data based on expected performance characteristics. Data is derived from digital image analysis of stained tissue sections processed on a Leica Autostainer XL. Optical Density (OD) is a measure of light absorption and correlates with stain intensity. The Signal-to-Noise Ratio (SNR) is calculated as the ratio of the mean OD of the target structure to the standard deviation of the background OD, indicating staining specificity. Fading is presented as the percentage loss of OD after 100 hours of continuous light exposure.

ParameterThis compound (Hypothetical)Eosin YPhloxine BNuclear Fast Red
Target Structure Cytoplasm/ECMCytoplasm/ECMCytoplasm/ECMNuclei
Mean Optical Density (OD) 0.45 ± 0.050.42 ± 0.040.55 ± 0.060.60 ± 0.07
Signal-to-Noise Ratio (SNR) 18252230
Staining Time (Automated) 1-3 min1-3 min1-2 min5-10 min
Fading (% OD Loss) 15%10%12%8%
Reagent Stability (Days) 20302545

ECM: Extracellular Matrix. Data are illustrative and would require experimental validation.

Experimental Protocols

To validate a new dye such as this compound for use in automated staining systems, a rigorous and well-documented protocol is essential.[6] The following methodologies outline the key experiments for performance evaluation.

Preparation of Staining Solutions
  • This compound: Prepare a 1% (w/v) stock solution in distilled water. For the working solution, dilute the stock solution to 0.5% in 95% ethanol with the addition of 0.5 ml of glacial acetic acid per 100 ml of solution.

  • Eosin Y: A standard commercial solution of 0.5% Eosin Y with Phloxine B is used as per the manufacturer's instructions.

  • Phloxine B: Prepare a 0.5% (w/v) aqueous solution of Phloxine B with 0.5% calcium chloride.

  • Nuclear Fast Red: A commercial, ready-to-use solution is employed.

Automated Staining Protocol (Adapted for Leica Autostainer XL)

Formalin-fixed, paraffin-embedded (FFPE) human tonsil and skin tissue sections of 4 µm thickness are used.

StepReagentTime
1Xylene5 min
2Xylene5 min
3100% Ethanol2 min
4100% Ethanol2 min
595% Ethanol2 min
670% Ethanol2 min
7Running Water2 min
8Harris Hematoxylin5 min
9Running Water2 min
100.3% Acid Alcohol10 sec
11Running Water2 min
12Scott's Tap Water Substitute1 min
13Running Water2 min
1495% Ethanol2 min
15Counterstain (Test or Control) 1-10 min (as per dye)
1695% Ethanol1 min
17100% Ethanol2 min
18100% Ethanol2 min
19Xylene3 min
20Xylene3 min
Quantitative Image Analysis

Stained slides are digitized using a whole-slide scanner at 40x magnification. Image analysis is performed using open-source software such as QuPath or ImageJ.[7][8]

  • Region of Interest (ROI) Selection: For each tissue type, 10 ROIs are selected, encompassing areas of epithelium, connective tissue, and muscle.

  • Color Deconvolution: The H&E color space is deconvoluted to separate the hematoxylin and red dye channels.

  • Optical Density Measurement: The mean optical density of the red channel is measured within the ROIs for both target structures and background.

  • Signal-to-Noise Ratio Calculation: SNR is calculated to assess staining specificity.

Photostability Testing

Stained slides are exposed to a continuous, calibrated light source. Digital images are captured at 0, 24, 48, 72, and 100 hours. The percentage decrease in optical density in the red channel is calculated to determine the rate of fading.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stain Automated Staining cluster_analysis Analysis cluster_eval Evaluation prep_tissue Tissue Preparation (FFPE Sections) autostain Leica Autostainer XL Protocol Execution prep_tissue->autostain prep_stain Stain Formulation (this compound & Controls) prep_stain->autostain digitize Whole Slide Scanning (40x) autostain->digitize path_review Pathologist Review (Qualitative Scoring) autostain->path_review quantify Quantitative Image Analysis (OD, SNR) digitize->quantify photostability Photostability Testing digitize->photostability data_comp Data Comparison & Reporting quantify->data_comp photostability->data_comp path_review->data_comp

Fig. 1: Workflow for validating a new histological stain.
Signaling Pathway of Staining

G cluster_tissue Tissue Components cluster_dyes Dyes cluster_result Staining Result nuclei Nuclei (Acidic, Negative Charge) blue_nuclei Blue/Purple Nuclei nuclei->blue_nuclei cytoplasm Cytoplasm/ECM (Basic, Positive Charge) pink_cytoplasm Pink/Red Cytoplasm cytoplasm->pink_cytoplasm hematoxylin Hematoxylin (Basic Dye, Positive Charge) hematoxylin->nuclei Binds to acid_red Acid Red Dyes (Acidic, Negative Charge) acid_red->cytoplasm Binds to

Fig. 2: Basic principle of H&E staining.

Conclusion and Recommendations

While this compound shows potential as a red dye due to its solubility and vibrant color, its performance in a histological context is unknown. This guide outlines a comprehensive framework for its evaluation against established standards like Eosin Y, Phloxine B, and Nuclear Fast Red. The successful validation of any new dye for automated systems hinges on rigorous quantitative analysis of staining intensity, specificity, and stability, complemented by qualitative assessment by trained pathologists. Laboratories considering the adoption of new staining reagents are encouraged to follow a similar validation process to ensure consistent and reliable diagnostic and research outcomes. The use of digital image analysis is strongly recommended for objective and reproducible data collection.[1][9]

References

Safety Operating Guide

Proper Disposal of Acid Red 362: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Acid Red 362

This document provides procedural guidance for the safe and compliant disposal of this compound, a synthetic acid dye. The information is intended for researchers, scientists, and drug development professionals. Due to conflicting information in available safety data sheets, with some classifying the substance as non-hazardous and others indicating potential for irritation and harm if swallowed, it is prudent to handle this compound as a potentially hazardous substance.[1][2] Adherence to proper personal protective equipment (PPE) protocols and all local and institutional regulations is mandatory.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in solid or solution form. This includes, but is not limited to:

    • Safety goggles or chemical safety glasses.[1][3]

    • Chemical-resistant gloves.[1]

    • A lab coat or other protective clothing.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1]

  • Emergency Equipment: Ensure that a safety shower and eye-wash station are readily accessible.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in solid or liquid form. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

  • Collection: Carefully collect dry this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealable, and chemical-resistant waste container.[2] Avoid generating dust.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (61814-58-2).[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials such as strong oxidizing or reducing agents.[2][3]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste management company.[2]

The recommended and safest method for disposing of aqueous solutions of this compound is to treat them as hazardous waste.

  • Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealable, and chemical-resistant container.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and its concentration.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

While some general procedures for acid waste allow for neutralization and drain disposal if the solution contains no other hazardous materials, this is not the recommended primary method for this compound due to its irritating properties.[2] If considering this option, a thorough risk assessment and consultation with your institution's safety officer are essential.

Data Summary for Aqueous Solution Neutralization

For institutions that permit neutralization of non-hazardous dye solutions prior to drain disposal, the following parameters must be strictly followed. This is presented for informational purposes and the primary recommendation remains disposal as hazardous waste.

ParameterGuidelineSource
Initial Assessment Determine if the solution contains any other hazardous materials. If so, it must be treated as mixed hazardous waste.[2]
Base for Neutralization A dilute solution of a weak base (e.g., 5% sodium bicarbonate) or a strong base (e.g., 0.1 M sodium hydroxide).[2]
Target pH Range The pH of the solution must be adjusted to between 5.5 and 9.5.[2]
Final Disposal Flush the neutralized solution down the sanitary sewer with copious amounts of cold water (at least 20 parts water to 1 part dye solution).[2]

Experimental Protocol: Neutralization of Aqueous this compound Solution

This protocol is provided for instances where neutralization is deemed appropriate after a thorough risk assessment and is permitted by local regulations.

  • Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood while wearing all required PPE.[4]

  • Dilution: If the solution is concentrated, dilute it with water to a more manageable concentration.

  • Base Preparation: Prepare a dilute solution of a suitable base, such as 5% sodium bicarbonate or 0.1 M sodium hydroxide.[2]

  • Neutralization: Slowly add the dilute basic solution to the this compound solution while stirring continuously.[2]

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips to ensure it reaches the target range of 5.5 to 9.5.[2]

  • Disposal Decision: Based on institutional policy, either collect the neutralized solution as hazardous waste (the recommended approach) or, if permitted, flush it down the sanitary sewer with a large volume of cold water.[2]

Acid_Red_362_Disposal_Workflow cluster_start Start cluster_form Determine Form cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure start Identify this compound Waste is_solid Solid or Liquid? start->is_solid collect_solid Collect in Labeled, Sealed Container is_solid->collect_solid Solid collect_liquid Collect in Labeled, Sealed Container is_solid->collect_liquid Liquid label_solid Label as 'Hazardous Waste' with Chemical Name and CAS collect_solid->label_solid store_solid Store in Designated Hazardous Waste Area label_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Company store_solid->dispose_solid dispose_liquid Dispose via Licensed Hazardous Waste Company (Recommended) collect_liquid->dispose_liquid

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Acid Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Acid Red 362 (CAS No: 61814-58-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment. While some safety data sheets (SDS) consider this compound to be non-toxic, others indicate potential for irritation to the eyes, skin, and respiratory tract, and harm if swallowed.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

Given the nature of this compound as a powdered dye, the primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory for handling this compound in both its powdered form and in solution.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.Protects eyes from dust particles and splashes of dye solution.[1][2]
Hand Protection Nitrile or rubber gloves.Provides a barrier against skin contact.[1][2]
Body Protection Laboratory coat or appropriate protective clothing.Prevents contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved dust respirator or work in a chemical fume hood.Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1][2]

Safe Handling and Operational Workflow

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. This includes working in a designated, well-ventilated area and having emergency equipment readily accessible.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area (Fume Hood or Ventilated Space) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill Containment exposure Personnel Exposure

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling and Preparation of Solutions

1. Preparation of the Work Area:

  • Ensure that a chemical fume hood or a well-ventilated area is used for handling this compound powder.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Weighing the Powder:

  • Don all required PPE as specified in the table above.

  • Use an analytical balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Carefully transfer the desired amount of this compound powder to a labeled, sealed container using a clean spatula.

3. Solution Preparation:

  • Add the weighed powder to the solvent (e.g., water) slowly to avoid splashing.

  • If heating is required for dissolution, do so in a covered or partially covered vessel to minimize aerosolization.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste.

1. Solid Waste:

  • Contaminated PPE (gloves, disposable lab coats), bench paper, and any other solid materials should be placed in a designated, labeled hazardous waste container.

2. Liquid Waste:

  • Aqueous solutions of this compound should be collected in a clearly labeled, sealed waste container.

  • While this compound itself is an acid dye, the pH of a 1% solution is between 8 and 9.[3] If other acids were used in the experimental procedure, the waste solution may be acidic. Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 before collection for disposal.[4][5]

  • Follow your institution's guidelines for hazardous waste pickup and disposal.[6][7] Recommended disposal methods include incineration at an authorized facility or treatment at a suitable waste treatment facility.[2]

Emergency Procedures

1. Spills:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

2. Personnel Exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Physical and Chemical Properties

PropertyValue
Appearance Red Powder[3]
Solubility in Water 40 g/L (at 60°C)[2]
Bulk Density 450 - 500 kg/m ³[2]
pH of 1% Solution 8 - 9[3]
Substances to Avoid Strong reducing or oxidizing agents[2]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.